Sodium Colistin A Methanesulfonate
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
N/A |
|---|---|
Synonyms |
Colistinmethanesulfonic Acid; Colimycin M; Colimyci Sodium Methanesulfonate; Colistimethate; Colistin Sodium Methanesulfonate; Colistin Sulfomethate; Colistin Sulfomethate Sodium; Colistin Methyl Sulfate Sodium Salt; Colistinat; Coly-Mycin Injectable |
Origin of Product |
United States |
Foundational & Exploratory
Technical Deep Dive: Sodium Colistin Methanesulfonate (CMS)
The Prodrug Paradox in Multidrug-Resistant Therapeutics[1]
Executive Summary
Sodium Colistin Methanesulfonate (CMS), also known as colistimethate sodium, represents a unique case study in antibiotic development: a "forgotten" molecule from the 1950s that was resurrected in the 21st century as a last-line defense against multidrug-resistant (MDR) Gram-negative bacteria.
Unlike its parent molecule, Colistin (Polymyxin E), CMS is an inactive prodrug .[1][2][3][4] It was chemically engineered to dampen the severe nephrotoxicity and neurotoxicity associated with direct colistin administration. However, this modification introduced complex pharmacokinetics (PK) that were poorly understood for decades, leading to widespread dosing errors and therapeutic failures.[5] This guide dissects the chemical genesis, the hydrolysis-driven activation mechanism, and the modern PK/PD strategies required to utilize CMS effectively.
Historical Genesis: The Toxicity Wall
The discovery of colistin dates back to 1947 , when Japanese researcher Yasuo Koyama isolated the polypeptide from the fermentation broth of Bacillus polymyxa var.[6] colistinus (now classified as Paenibacillus polymyxa).[5][1][2][4][6][7]
While colistin demonstrated potent bactericidal activity against Gram-negative pathogens via membrane disruption, its clinical utility was severely hampered by its cationic nature. The free amino groups on the
The Engineering Solution (1950s): To bypass this "toxicity wall," researchers sought to mask the cationic charge. By reacting colistin with formaldehyde and sodium bisulfite, they created a negatively charged, sulfomethylated derivative: CMS . This molecule was less toxic and allowed for parenteral administration, but its "prodrug" nature—relying on in vivo hydrolysis to release the active drug—was not fully characterized until the seminal work of Li, Nation, et al. in the early 2000s.
Chemical Engineering: The Sulfomethylation Protocol
The transition from Colistin to CMS is a chemical masking process. Colistin contains five primary amine groups derived from its Dab residues. The synthesis involves a sulfomethylation reaction that converts these positively charged amines into negatively charged sulfomethyl groups.
3.1. Reaction Mechanism
The synthesis proceeds via a two-step mechanism:
-
Schiff Base Formation: Reaction of the primary amines with formaldehyde (
) to form hydroxymethyl derivatives. -
Sulfonation: Nucleophilic addition of sodium bisulfite (
) to yield the sulfomethylated product.
3.2. Representative Synthesis Protocol
Note: This protocol synthesizes technical insights from industrial patents (e.g., CN102161694B) and chemical literature for research context.
Reagents:
Workflow:
| Step | Phase | Technical Action | Causality/Rationale |
| 1 | Solubilization | Dissolve Colistin Sulfate in deionized water. Adjust pH to ~10–12 using NaOH. | High pH deprotonates the ammonium groups ( |
| 2 | Hydroxymethylation | Add excess Formaldehyde. Stir at controlled temp (40–60°C) for 1–2 hours. | Formation of the unstable |
| 3 | Sulfomethylation | Add Sodium Bisulfite. Maintain reaction for 4–6 hours. | Bisulfite attacks the intermediate, installing the sulfonate group ( |
| 4 | Purification | Ultrafiltration or resin purification followed by lyophilization. | Removes unreacted reagents and salts. The final product is a mixture, not a single species. |
3.3. Structural Transformation Visualization
The following diagram illustrates the conversion of the cationic Colistin into the anionic CMS.
Figure 1: Chemical synthesis pathway transforming the nephrotoxic cationic Colistin into the anionic prodrug CMS via sulfomethylation.[5][1][2]
Pharmacology: The Prodrug Enigma
The clinical failure of CMS in the late 20th century can be attributed to the misconception that CMS and Colistin were pharmacologically equivalent. They are not.
-
CMS (The Prodrug): Low antibacterial activity, low protein binding, primarily renally cleared.
-
Colistin (The Active Drug): High antibacterial activity, moderate protein binding, primarily non-renally cleared.
4.1. The Hydrolysis Kinetic Model
Upon intravenous administration, CMS does not kill bacteria immediately. It must undergo hydrolysis to release the active colistin. This process is spontaneous and non-enzymatic, meaning it depends heavily on temperature and pH, but critically, it competes with renal clearance.
The "Runaway Train" Effect: Because CMS is cleared by the kidneys much faster than it hydrolyzes, a significant portion of the administered dose is excreted in the urine before it can convert to active colistin.
-
Implication: In patients with normal renal function, systemic colistin concentrations may remain sub-therapeutic despite standard dosing.
-
Paradox: Patients with renal impairment actually achieve higher systemic colistin exposure because the CMS is retained longer, allowing more time for conversion.
4.2. PK/PD Pathway Visualization
Figure 2: The competing pathways of CMS elimination vs. activation.[5] Rapid renal clearance of the prodrug limits the formation of the active antibiotic.
Modern Optimization: The Loading Dose Strategy
Based on the kinetic understanding established by Li et al. and Nation et al. , modern dosing protocols have shifted radically.
5.1. The Old vs. New Paradigm
| Feature | Old Paradigm (Pre-2000s) | Modern Paradigm (Post-2010s) |
| Concept | Treated CMS as the active agent.[5] | Recognizes CMS as a prodrug.[2][3][9][10] |
| Dosing Unit | Often confused (mg vs. IU). | Standardized (CBA - Colistin Base Activity).[5] |
| Renal Function | Dose reduced linearly with CrCl. | Loading dose required regardless of renal function. |
| Target | Unknown. | Target |
5.2. The Loading Dose Necessity
Because the conversion of CMS to Colistin is slow, achieving therapeutic levels can take 2–3 days with maintenance dosing alone.
-
Protocol: Administer a Loading Dose (LD) of 300 mg CBA (approx. 9 Million IU) to fill the volume of distribution immediately.
-
Maintenance: Adjust maintenance dose only after the loading dose, based on Creatinine Clearance (CrCl), to balance the conversion rate against renal loss.
References
-
Li, J., et al. (2004). "Pharmacokinetics of colistin methanesulphonate and colistin in rats following an intravenous dose of colistin methanesulphonate." Journal of Antimicrobial Chemotherapy. Link
-
Nation, R. L., & Li, J. (2009). "Colistin in the 21st century." Current Opinion in Infectious Diseases. Link
-
Bergen, P. J., et al. (2006).[1] "Colistin methanesulfonate is an inactive prodrug of colistin against Pseudomonas aeruginosa."[1][4][6] Antimicrobial Agents and Chemotherapy.[1][2] Link
- Koyama, Y., et al. (1950). "Colistin, a new antibiotic substance produced by Bacillus colistinus." Journal of Antibiotics. (Historical Reference)
-
Gregoire, N., et al. (2014). "Population pharmacokinetics of colistin methanesulfonate and colistin in critically ill patients: a systematic review." Clinical Pharmacokinetics. Link
-
Toku-E. (n.d.).[5] "Colistin Sodium Methanesulfonate Technical Data." Toku-E Product Information. Link
Sources
- 1. Colistin: Lights and Shadows of an Older Antibiotic [mdpi.com]
- 2. Colistin and its role in the Era of antibiotic resistance: an extended review (2000–2019) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. journals.asm.org [journals.asm.org]
- 4. apexbt.com [apexbt.com]
- 5. caymanchem.com [caymanchem.com]
- 6. Colistin - Wikipedia [en.wikipedia.org]
- 7. The History of Colistin Resistance Mechanisms in Bacteria: Progress and Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 8. CN102161694B - Preparation method of colistin methane sodium sulfonate - Google Patents [patents.google.com]
- 9. Colistin Update on Its Mechanism of Action and Resistance, Present and Future Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
chemical structure and properties of sodium colistin a methanesulfonate
Characterization, Stability Dynamics, and Analytical Protocols
Executive Summary
Sodium Colistin A Methanesulfonate (CMS-A) represents the specific methanesulfonated derivative of Polymyxin E1 (Colistin A). While clinically administered as a mixture (Colistimethate Sodium), the isolation and study of the "A" component is critical for precision pharmacokinetics and toxicity profiling. CMS-A serves as an inactive prodrug, designed to ameliorate the immediate nephrotoxicity associated with the cationic nature of its parent compound, Colistin.
This guide provides a rigorous technical analysis of CMS-A, focusing on its structural integrity, non-enzymatic hydrolysis kinetics, and validated LC-MS/MS characterization protocols.
Chemical Architecture and Molecular Identity[1]
Structural Composition
Unlike Colistin B (Polymyxin E2), which contains a 6-methylheptanoic acid tail, Colistin A is acylated by 6-methyloctanoic acid .[1][2][3][4][5] This single carbon difference in the fatty acyl tail significantly influences the lipophilicity and retention time during chromatographic separation.
The transformation of Colistin A into this compound involves the sulfomethylation of the five primary amines present on the
| Feature | Colistin A (Base) | This compound (CMS-A) |
| Function | Active Antibiotic | Inactive Prodrug |
| Fatty Acid Tail | 6-methyloctanoic acid | 6-methyloctanoic acid |
| Cationic Charge | High (+5 at physiological pH) | Low/Anionic (masked by sulfomethyl groups) |
| Molecular Weight | ~1169 Da | ~1748 Da (fully substituted theoretical max) |
| Solubility | Amphiphilic | Highly Water Soluble |
The Sulfomethylation Modification
The synthesis involves reacting Colistin A with formaldehyde and sodium bisulfite.[4] This reaction replaces the free protons on the Dab amines with sulfomethyl groups (
-
Critical Insight: This reaction is reversible. The stability of the sulfomethyl group is pH-dependent, leading to the spontaneous hydrolysis that defines the drug's pharmacokinetics.
Mechanism of Action: The Prodrug Cycle
CMS-A itself possesses negligible antibacterial activity.[6] Its efficacy is entirely dependent on its hydrolysis in vivo to regenerate the active Colistin A. This conversion is non-enzymatic and driven by temperature and pH.
Pathway Visualization
The following diagram illustrates the conversion of the inactive CMS-A into the active cationic peptide that disrupts bacterial membranes.
Caption: The pharmacodynamic pathway of CMS-A, highlighting the critical non-enzymatic hydrolysis step required for activation.
Physicochemical Stability & Handling Protocols
Hydrolysis Kinetics
Researchers must recognize that CMS-A is unstable in aqueous media.
-
In Vitro Stability: In water or plasma at 37°C, CMS-A hydrolyzes to Colistin A. Approximately 30-60% conversion occurs within 4 hours in plasma.
-
Temperature Sensitivity: Hydrolysis is significantly arrested at temperatures below 4°C.
Experimental Handling (Best Practices)
To ensure data integrity during quantification or biological assays, follow these strict handling rules:
-
Cold Chain: Keep all stock solutions on ice.
-
Immediate Use: Prepare solutions immediately prior to administration or analysis. Do not store reconstituted CMS-A overnight even at 4°C if precise concentration is critical.
-
Solvent Choice: Avoid storing in acidic buffers for extended periods, as this accelerates the reversal of the sulfomethylation.
Analytical Characterization: LC-MS/MS Protocol
Quantifying CMS-A directly is challenging due to its instability and lack of chromophores. The most robust method involves "indirect" quantification (measuring Colistin formed after acid hydrolysis) or "direct" measurement using HILIC chromatography.
The following protocol outlines a Direct Quantification Method using LC-MS/MS, which separates CMS-A from Colistin A.
Method Parameters
| Parameter | Specification |
| Column | HILIC (Hydrophilic Interaction Liquid Chromatography) or Polar C18 |
| Mobile Phase A | Acetonitrile with 0.1% Formic Acid |
| Mobile Phase B | Water with 0.1% Formic Acid |
| Ionization | ESI Positive Mode |
| Transitions (MRM) | Colistin A: m/z 585.5 → 101.2 CMS-A: Detects as Colistin A post-source fragmentation or specific parent ions depending on substitution degree. |
Analytical Workflow Diagram
This workflow ensures the separation of the prodrug from the active drug to avoid overestimating toxicity or potency.
Caption: Step-by-step LC-MS/MS workflow for the separation and quantification of CMS-A and Colistin A.
Protocol Validation Steps
-
Sample Collection: Collect blood into chilled tubes (EDTA/Heparin). Centrifuge immediately at 4°C.
-
Extraction: Use Solid Phase Extraction (SPE) with HLB cartridges. Do not use strong acids in the wash steps to prevent on-column hydrolysis.
-
Calibration: Prepare separate standard curves for Colistin A and CMS-A. Note that commercial CMS is a mixture; use a purified CMS-A standard if available, or characterize the batch composition first.
References
-
Bergen, P. J., et al. (2006). Colistin Methanesulfonate Is an Inactive Prodrug of Colistin against Pseudomonas aeruginosa.[3][7] Antimicrobial Agents and Chemotherapy.[6][8][9][10][11] Available at: [Link]
-
Li, J., et al. (2003). Stability of Colistin and Colistin Methanesulfonate in Aqueous Media and Plasma as Determined by High-Performance Liquid Chromatography. Antimicrobial Agents and Chemotherapy.[6][8][9][10][11] Available at: [Link]
-
Gobin, P., et al. (2010). Assay of Colistin and Colistin Methanesulfonate in Plasma and Urine by Liquid Chromatography-Tandem Mass Spectrometry. Antimicrobial Agents and Chemotherapy.[6][8][9][10][11] Available at: [Link]
-
Govaerts, C., et al. (2003). Mass spectrometric fragmentation of colistin and colistin methanesulfonate. Rapid Communications in Mass Spectrometry. Available at: [Link]
-
Wallace, S. J., et al. (2008). Stability of Colistin Methanesulfonate in Pharmaceutical Products and Solutions for Administration to Patients. Antimicrobial Agents and Chemotherapy.[6][8][9][10][11] Available at: [Link]
Sources
- 1. journals.asm.org [journals.asm.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Colistin Methanesulfonate Is an Inactive Prodrug of Colistin against Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Resurgence of Colistin: A Review of Resistance, Toxicity, Pharmacodynamics, and Dosing - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Colistin sodium methanesulfonate | 8068-28-8 [chemicalbook.com]
- 8. What is the mechanism of Colistimethate Sodium? [synapse.patsnap.com]
- 9. escholarship.org [escholarship.org]
- 10. Self-assembly behaviour of colistin and its prodrug colistin methanesulfonate: implications for solution stability and solubilization - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Assay of colistin and colistin methanesulfonate in plasma and urine by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Guide: Synthesis, Characterization, and Derivatization of Sodium Colistin Methanesulfonate (CMS)
Executive Summary
Sodium Colistin Methanesulfonate (CMS) , also known as colistimethate sodium, represents the primary parenteral formulation of the polymyxin antibiotic class. While colistin (Polymyxin E) was discovered in 1949, its clinical utility was long hampered by severe nephrotoxicity. CMS was developed as a prodrug to mitigate this toxicity by masking the polycationic nature of the parent peptide.
This guide details the chemical engineering required to synthesize CMS, the analytical challenges inherent in its heterogeneity, and the rationale behind next-generation derivatives designed to decouple antimicrobial efficacy from renal toxicity.
Chemical Architecture & Mechanism
The Prodrug Strategy
Colistin is a cyclic lipodecapeptide containing five L-
CMS is formed by the sulfomethylation of these five primary amines.[1]
-
Transformation:
-
Charge Inversion: The cationic amines are converted to anionic sulfomethyl groups.
-
In Vivo Hydrolysis: CMS is inactive in vitro. Upon administration, it undergoes spontaneous hydrolysis in aqueous environments to release the active colistin moiety.
Structural Heterogeneity
Unlike small molecule drugs, CMS is not a single chemical entity. It is a complex mixture of mono-, di-, tri-, tetra-, and penta-sulfomethylated derivatives. The Degree of Sulfomethylation (DoS) is a Critical Quality Attribute (CQA):
-
High DoS: Slower hydrolysis, lower immediate toxicity, but potentially lower peak active concentration.
-
Low DoS: Rapid hydrolysis, higher risk of immediate nephrotoxicity.
Synthesis of Sodium Colistin Methanesulfonate[2]
The synthesis involves a modified Mannich reaction (sulfomethylation) utilizing formaldehyde and sodium bisulfite.
Reaction Mechanism
The reaction proceeds in two equilibrium-driven steps:
-
Schiff Base Formation: The DAB amine reacts with formaldehyde to form a hydroxymethyl (methylol) intermediate.
-
Sulfonation: The hydroxyl group is displaced by the bisulfite ion.
Figure 1: Step-wise sulfomethylation pathway of Colistin to CMS.
Critical Process Parameters (CPPs)
-
pH Control: The initial hydroxymethylation requires alkaline conditions (pH 9–11) to deprotonate the amines. However, the sulfonation and final stabilization require a shift to neutral/slightly acidic pH (6.0–7.5) to prevent reversal of the reaction.
-
Stoichiometry: A large molar excess of formaldehyde and bisulfite (typically >5 equivalents per amine) is used to drive the reaction toward the penta-substituted form.
-
Temperature: Elevated temperatures (40–60°C) accelerate the reaction but increase the risk of peptide bond hydrolysis (degradation).
Experimental Protocols
Protocol: Synthesis of CMS from Colistin Sulfate
Note: This protocol is for research purposes and must be validated for GMP compliance.
Reagents:
-
Colistin Sulfate (micronized)
-
Formaldehyde (37% solution)
-
Sodium Bisulfite (NaHSO3)
-
Sodium Hydroxide (1M) / Sulfuric Acid (1M) for pH adjustment
-
Acetone or Ethanol (for precipitation)
Workflow:
-
Solubilization & Desalting (Optional but Recommended):
-
Hydroxymethylation:
-
Add Formaldehyde (excess, approx. 6-8 mol per mol of DAB residue).[4]
-
Maintain pH at 9.0–10.0 using NaOH.
-
Stir at 40°C for 1 hour. Formation of a clear solution indicates Schiff base formation.
-
-
Sulfomethylation:
-
Add Sodium Bisulfite solution (equimolar to formaldehyde).
-
Adjust pH to 6.5–7.0 using dilute
. -
Stir at 40–50°C for 2–4 hours.
-
Checkpoint: Monitor reaction progress via HPLC (disappearance of Colistin peak).
-
-
Isolation:
-
Cool the solution to 4°C.
-
Precipitation: Add 3–5 volumes of cold Acetone or Ethanol to precipitate the CMS.
-
Filtration: Collect the white solid via vacuum filtration.
-
Lyophilization: Redissolve in minimal water and freeze-dry to obtain the final powder.
-
Protocol: HPLC Analysis of CMS
Analyzing CMS is challenging due to its polarity and lack of UV absorption.
-
Column: C18 Reverse Phase (e.g., Waters XBridge or equivalent), 3.5 µm.
-
Mobile Phase A: 0.05% Trifluoroacetic acid (TFA) in Water (suppresses ionization of sulfonates).
-
Gradient: 0% B to 40% B over 30 minutes.
-
Detection: UV at 210–214 nm (peptide bond absorption).
-
Note: You will observe a broad "hump" or multiple unresolved peaks representing the mix of sulfomethylated species.
Novel Derivatives & Next-Gen Polymyxins
The limitations of CMS (uncontrolled hydrolysis, variable PK) have spurred the development of "Soft Drug" derivatives and structural analogs.
Strategies for Derivatization
| Strategy | Target Modification | Mechanism of Improvement |
| Charge Reduction | Remove DAB residues (e.g., DAB-1 or DAB-9) | Reduces affinity for renal megalin receptors; lowers nephrotoxicity. |
| Hydrophobic Tailing | Alter N-terminal fatty acid (e.g., octanoyl vs. heptanoyl) | Modulates membrane penetration and LPS binding affinity. |
| Scaffold Rigidification | Cyclization via thioether bonds (replacing lactone) | Increases metabolic stability against proteases; prevents ring opening. |
The "NAB" Series (Northern Antibiotics)
Researchers have developed derivatives like NAB739 which carry only three positive charges (compared to five in colistin).
-
Design: The linear peptide side chain is modified to remove cationic residues.
-
Result: Maintains antibacterial efficacy against E. coli and K. pneumoniae but shows significantly reduced binding to kidney brush border membranes.
Synthesis Workflow for Derivatives
Unlike CMS synthesis (modification of side chains), these derivatives usually require Solid Phase Peptide Synthesis (SPPS) .
Figure 2: SPPS workflow for creating precise structural analogs (e.g., NAB series).
References
-
Bergen, P. J., et al. (2006). Colistin methanesulfonate is an inactive prodrug of colistin against Pseudomonas aeruginosa. Antimicrobial Agents and Chemotherapy.[4][6][8] Link
-
He, J., et al. (2010). Pharmacokinetics of four different brands of colistimethate and formed colistin in rats.[9] Journal of Antimicrobial Chemotherapy. Link
-
Vaara, M. (2019). Polymyxin Derivatives that Lack the Fatty Acid Tail. Frontiers in Microbiology. Link
-
Wallace, S. J., et al. (2008). Stability of colistin methanesulfonate in pharmaceutical products and solutions for administration. Antimicrobial Agents and Chemotherapy.[4][6][8] Link
-
European Medicines Agency. (2022). Assessment report: Colistimethate sodium.[5][6][7][10][11][12]Link
Sources
- 1. A Novel Validated Injectable Colistimethate Sodium Analysis Combining Advanced Chemometrics and Design of Experiments - PMC [pmc.ncbi.nlm.nih.gov]
- 2. drugfuture.com [drugfuture.com]
- 3. publications.ashp.org [publications.ashp.org]
- 4. US3317506A - Preparation of sodium or potassium salts of polymyxin b and e or colistin formaldehyde-bisulfite reaction products - Google Patents [patents.google.com]
- 5. longdom.org [longdom.org]
- 6. rsu.lv [rsu.lv]
- 7. researchgate.net [researchgate.net]
- 8. Design, synthesis and antibacterial activity of novel colistin derivatives with thioether bond-mediated cyclic scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. EP2470555A1 - Method for purification of colistin and purified colistin components - Google Patents [patents.google.com]
- 12. A method for determination of the Aerodynamic Droplet size of Nebulised Colistimethate Sodium using a Next Generation Impactor with UHPLC-UV detection. - DDL [ddl-conference.com]
In-Depth Technical Guide: In Vitro Antimicrobial Spectrum of Sodium Colistin Methanesulfonate (CMS)
Executive Summary
Sodium Colistin Methanesulfonate (CMS) , also known as Colistimethate Sodium , represents a unique challenge in antimicrobial pharmacology. It is an inactive polyanionic prodrug that lacks intrinsic antibacterial activity. Its in vitro "spectrum" is, in reality, a function of its hydrolysis kinetics into the active cationic moiety, Colistin (Polymyxin E) .
This guide addresses the dichotomy between the administered drug (CMS) and the active agent (Colistin).[1][2][3][4][5][6] It provides a rigorous framework for understanding its spectrum against multidrug-resistant (MDR) Gram-negative pathogens, the mechanisms of resistance (including mcr-1), and the strict ISO/CLSI-compliant protocols required for accurate in vitro evaluation.
Part 1: The Prodrug Paradox & Chemical Basis
To evaluate the spectrum of CMS, one must first understand that CMS is not the active antimicrobial agent.
Chemical Conversion
-
CMS (Prodrug): Anionic, less toxic, distinct pharmacokinetics. Loaded with sulfomethyl groups that mask the primary amines.
-
Colistin (Active): Cationic, amphipathic lipopeptide.
-
The Conversion: In aqueous environments (both in vitro media and in vivo plasma), CMS undergoes spontaneous, non-enzymatic hydrolysis to form Colistin A and B.[7]
Critical Technical Insight: You cannot directly measure the "MIC of CMS" for clinical susceptibility. Standard susceptibility testing utilizes Colistin Sulfate to determine the organism's sensitivity.[8] Testing CMS directly yields variable "apparent MICs" dependent entirely on the rate of hydrolysis during the incubation period.
DOT Visualization: Activation Pathway
The following diagram illustrates the critical hydrolysis pathway required for bactericidal activity.
Figure 1.[1][4][9] The hydrolysis-dependent activation pathway of CMS.[10] Note that the drug administered (CMS) is distinct from the molecule that binds the target (Colistin).
Part 2: Antimicrobial Spectrum Profile
The spectrum below reflects the activity of the active moiety, Colistin, derived from CMS.[2][5][11] It is primarily targeted at MDR Gram-negative aerobic bacilli.
Target Organisms (Susceptible)
These organisms typically display MICs
| Organism Group | Key Species | Clinical Relevance |
| Non-fermenters | Pseudomonas aeruginosa | Primary target; active against carbapenem-resistant strains. |
| Acinetobacter baumannii | Critical for CRAB (Carbapenem-Resistant A. baumannii). | |
| Stenotrophomonas maltophilia | Variable susceptibility; often used in combination. | |
| Enterobacterales | Escherichia coli | Highly active, including NDM/KPC producers (unless mcr positive). |
| Klebsiella pneumoniae | Critical for KPC/OXA-48 producers. | |
| Enterobacter spp.[12] | Generally susceptible.[13] | |
| Salmonella spp.[12][13][14] | Generally susceptible.[13] |
Intrinsic Resistance (Naturally Resistant)
These organisms possess altered Lipid A structures (e.g., addition of aminoarabinose) that repel the cationic colistin molecule. CMS/Colistin should not be used for these pathogens.
| Organism Group | Key Species | Mechanism of Intrinsic Resistance |
| Proteeae | Proteus spp. (P. mirabilis) | Constitutive modification of Lipid A with L-aminoarabinose. |
| Providencia spp.[8][14][15][16] | Similar to Proteus. | |
| Morganella morganii | Intrinsic Lipid A modification. | |
| Others | Serratia marcescens | Intrinsic resistance (mechanism variable). |
| Burkholderia cepacia complex | High intrinsic resistance.[17] | |
| Neisseria spp.[17][18] | Gram-negative cocci are generally resistant. | |
| Gram-Positives | S. aureus, Enterococcus | Lack the LPS target entirely. |
Part 3: Mechanism of Action & Resistance
Mechanism of Action (MOA)
Once hydrolyzed, Colistin acts as a cationic detergent.
-
Binding: The polycationic peptide ring binds to the anionic phosphate groups of Lipid A on the Gram-negative outer membrane.
-
Displacement: It displaces divalent cations (
, ) which stabilize the LPS layer. -
Disruption: This causes "cracks" in the outer membrane, allowing the peptide to penetrate to the inner membrane, leading to leakage of intracellular contents and cell death.[19]
Resistance Mechanisms[12][14][15][18][20]
-
Chromosomal (Adaptive): Upregulation of two-component systems (e.g., PmrAB, PhoPQ) leads to the addition of phosphoethanolamine (pEtN) or 4-amino-4-deoxy-L-arabinose (L-Ara4N) to Lipid A. This reduces the net negative charge, lowering colistin affinity.[12]
-
Plasmid-Mediated (mcr genes): The mcr-1 to mcr-10 genes encode a phosphoethanolamine transferase enzyme. This horizontally transferable resistance is of high concern in E. coli and Klebsiella.
Part 4: Technical Protocol for In Vitro Evaluation
Adherence to Standards: The following protocol adheres to the joint CLSI/EUCAST Polymyxin Breakpoint Working Group recommendations.
The Golden Rule of Testing
WARNING: Do NOT use CMS powder for Minimum Inhibitory Concentration (MIC) determination. You must use Colistin Sulfate powder. Using CMS results in false susceptibility due to the lag time required for hydrolysis.
Reference Method: Broth Microdilution (BMD)
Gradient strips (Etest), disk diffusion, and automated systems (Vitek) are unreliable for colistin due to poor agar diffusion and cationic binding issues. ISO 20776-1 BMD is the only validated method.[20]
Materials
-
Active Agent: Colistin Sulfate (potency adjusted).
-
Media: Cation-Adjusted Mueller-Hinton Broth (CAMHB).
-
Note: Calcium concentration should be 20-25 mg/L; Magnesium 10-12.5 mg/L.
-
-
Plates: Plain polystyrene round-bottom 96-well plates.
-
Prohibited: Do not use "low-binding" or treated plates unless validated.
-
Prohibited: Do not add Polysorbate-80 (P-80).[20] While P-80 reduces plastic binding, it acts synergistically with colistin, artificially lowering the MIC.
-
Workflow Visualization
Figure 2. ISO/CLSI compliant Broth Microdilution workflow for Colistin (surrogate for CMS).
Step-by-Step Protocol
-
Stock Preparation: Dissolve Colistin Sulfate in sterile distilled water. Do not use buffers that might precipitate salts.
-
Dilution Series: Prepare 2-fold serial dilutions in CAMHB. Final testing range usually 0.125 to 64 mg/L.
-
Inoculation: Prepare a 0.5 McFarland suspension of the test organism. Dilute to achieve a final well concentration of
CFU/mL. -
Incubation: Incubate at
in ambient air for 16–20 hours. -
Reading: Read the MIC as the lowest concentration that completely inhibits visible growth.
-
Note on "Skipped Wells": If growth occurs in high concentrations but not low ones, repeat the test. This is common due to technical errors or heteroresistance.
-
Part 5: PK/PD Translation (In Vitro to In Vivo)
Researchers must bridge the gap between the in vitro Colistin MIC and the in vivo CMS administration.
-
The Hydrolysis Lag: When CMS is injected, it takes hours to convert to Colistin. In patients with normal renal function, much of the CMS is excreted in urine before it converts to active Colistin.
-
Loading Doses: Because of this slow hydrolysis, clinical protocols now require a high loading dose of CMS to "jump-start" plasma Colistin levels.
-
Renal Toxicity: The "spectrum" of utility is limited by nephrotoxicity.[8] In vitro data does not capture the toxicity threshold, which is often very close to the MIC (Narrow Therapeutic Index).
References
-
Clinical and Laboratory Standards Institute (CLSI). Performance Standards for Antimicrobial Susceptibility Testing. 34th ed. CLSI supplement M100. Clinical and Laboratory Standards Institute; 2024.[21] [Link]
-
The European Committee on Antimicrobial Susceptibility Testing (EUCAST). Colistin susceptibility testing: Recommendations for MIC determination. EUCAST; 2016.[3][16] [Link]
-
Bergen PJ, Li J, Rayner CR, Nation RL. Colistin methanesulfonate is an inactive prodrug of colistin against Pseudomonas aeruginosa. Antimicrob Agents Chemother. 2006;50(6):1953-1958. [Link]
-
Liu, Y.Y., et al. Emergence of plasmid-mediated colistin resistance mechanism MCR-1 in animals and human beings in China: a microbiological and molecular biological study. The Lancet Infectious Diseases.[15] 2016;16(2):161-168. [Link]
-
Satlin MJ, Lewis JS, Weinstein MP, et al. Clinical and Laboratory Standards Institute and European Committee on Antimicrobial Susceptibility Testing Position Statements on Polymyxin B and Colistin Clinical Breakpoints. Clin Infect Dis. 2020;71(9):e523-e529. [Link]
Sources
- 1. Stability of Colistin and Colistin Methanesulfonate in Aqueous Media and Plasma as Determined by High-Performance Liquid Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Colistimethate Acidic Hydrolysis Revisited: Arrhenius Equation Modeling Using UPLC-QToF MS - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Challenges, Issues and Warnings from CLSI and EUCAST Working Group on Polymyxin Susceptibility Testing - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Colistin Methanesulfonate Is an Inactive Prodrug of Colistin against Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Stability of Colistimethate Sodium in Aqueous Solution - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. journals.asm.org [journals.asm.org]
- 10. mjima.org [mjima.org]
- 11. journals.asm.org [journals.asm.org]
- 12. mdpi.com [mdpi.com]
- 13. Resurgence of Colistin: A Review of Resistance, Toxicity, Pharmacodynamics, and Dosing - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Molecular mechanisms related to colistin resistance in Enterobacteriaceae - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Trends in Colistin Resistance and Multidrug-Resistant Phenotypes Among Gram-Negative Bacilli: A Retrospective Analysis [mdpi.com]
- 16. journals.asm.org [journals.asm.org]
- 17. Current Update on Intrinsic and Acquired Colistin Resistance Mechanisms in Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. What is the mechanism of Colistimethate Sodium? [synapse.patsnap.com]
- 20. frcpathprep.com [frcpathprep.com]
- 21. Colistin: The Phoenix Arises - PMC [pmc.ncbi.nlm.nih.gov]
sodium colistin a methanesulfonate hydrolysis and conversion to colistin
Topic: Kinetic Instability & Bio-Conversion: A Technical Guide to Sodium Colistin Methanesulfonate Hydrolysis Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary: The Prodrug Paradox
Sodium Colistin Methanesulfonate (CMS), also known as colistimethate sodium, represents a unique challenge in antimicrobial pharmacokinetics. Unlike standard small-molecule drugs, CMS is an inactive prodrug that must undergo hydrolysis to form the active moiety, Colistin (Polymyxin E). This conversion is non-enzymatic, spontaneous, and highly unstable , driven primarily by aqueous kinetics rather than metabolic clearance.
For researchers, this instability presents a dual-edged sword:
-
Therapeutic Efficacy: Depends entirely on the in vivo rate of hydrolysis.
-
Analytical Error: Ex vivo hydrolysis during sample collection often leads to massive overestimation of Colistin concentrations, historically corrupting PK/PD data.
This guide provides a definitive technical framework for understanding, controlling, and measuring CMS hydrolysis.
Molecular Dynamics of Hydrolysis
The Structural Heterogeneity
CMS is not a single molecular entity. It is a complex mixture formed by the reaction of Colistin (a cyclic polypeptide with five primary amine groups) with formaldehyde and sodium bisulfite. This process yields a poly-methanesulfonated derivative where the five primary amines are substituted with sulfomethyl groups (
-
Colistin: Cationic, amphipathic, membrane-lytic (Active).
-
CMS: Anionic, less toxic, membrane-impermeable (Inactive).
The Hydrolysis Cascade
Upon contact with an aqueous environment, CMS undergoes spontaneous hydrolysis. This is a stepwise removal of sulfomethyl groups. The reaction is reversible in the presence of excess sulfite/formaldehyde, but in physiological fluids (an "infinite sink"), the equilibrium shifts predominantly toward Colistin.
Key Mechanistic Insight: The conversion is not binary (CMS
Figure 1: The stepwise hydrolysis cascade of CMS to Colistin.[1][2][3] Note that partially sulfomethylated derivatives (PSDs) exist transiently.
Kinetics & Thermodynamics
The rate of conversion is the critical variable in both clinical dosing and laboratory analysis.
Temperature Dependence (Arrhenius Kinetics)
Hydrolysis is highly temperature-sensitive.
-
4°C: Hydrolysis is negligible (<1% conversion over 24 hours). This is the "safe zone" for sample handling.
-
37°C: Hydrolysis is rapid. In human plasma, approximately 30-50% of CMS converts to Colistin within 4 hours.
Concentration Dependence
CMS hydrolysis follows complex kinetics that appear concentration-dependent . Dilute solutions hydrolyze significantly faster than concentrated solutions.
-
Implication: Reconstituted CMS for injection (high conc.) is relatively stable. Once diluted in an infusion bag or distributed in the bloodstream (low conc.), conversion accelerates.
pH and Matrix Effects
-
Acidic pH: Stabilizes Colistin but accelerates CMS hydrolysis (acid-catalyzed hydrolysis of sulfonates).
-
Physiological pH (7.4): Promotes conversion. However, Colistin itself can be unstable at this pH over long periods, leading to degradation.
Table 1: Stability Profile of CMS in Aqueous Media
| Condition | Temperature | Timeframe | Outcome | Mechanism |
| Frozen | -80°C | Months | Stable | Kinetic arrest |
| Refrigerated | 4°C | 24-48 Hours | < 2% Hydrolysis | Thermal suppression |
| Physiological | 37°C | 4 Hours | ~30% Conversion | Spontaneous hydrolysis |
| Acidified | 25°C | < 1 Hour | Rapid Conversion | Acid-catalyzed |
Analytical Methodologies: The "Stop-Watch" Protocol
The most common failure mode in Colistin research is ongoing hydrolysis . If a blood sample containing CMS is left at room temperature for even 20 minutes, the CMS will hydrolyze to Colistin in the tube. The LC-MS/MS will then detect this artifactual Colistin, leading to a falsely high reading of the active drug.
To ensure data integrity, you must employ a Self-Validating Analytical System .
Validated Sample Preparation Protocol
Objective: Quantify "Free Colistin" (active) and "Total Colistin" (CMS + Colistin) separately.
Step 1: Immediate Quenching (The Cold Chain)
-
Action: Blood samples must be drawn directly into pre-chilled tubes on wet ice.
-
Rationale: Low temperature (4°C) effectively pauses the hydrolysis reaction (Rate
).
Step 2: Rapid Separation
-
Action: Centrifuge at 4°C, 4000 rpm for 10 minutes.
-
Constraint: Process within 30 minutes of collection.
Step 3: Protein Precipitation & Stabilization
-
Action: Add plasma to cold Acetonitrile (ACN) or Methanol containing 0.1% Formic Acid.
-
Rationale: Organic solvent precipitates proteins. Acidification stabilizes the Colistin but must be done carefully—too much acid/time can force CMS hydrolysis.
-
Alternative: Solid Phase Extraction (SPE) is preferred for cleaner separation of the highly polar CMS from the less polar Colistin.
Step 4: The "Total Colistin" Hydrolysis Step (For CMS Quantification)
-
Since CMS is difficult to ionize and quantify directly due to its heterogeneity, it is standard practice to force-hydrolyze a duplicate sample to measure "Total Colistin."
-
Protocol: Add 2M Sulfuric Acid to the plasma ultrafiltrate. Incubate at room temperature for 20 minutes.
-
Calculation:
.
Figure 2: The "Split-Sample" analytical workflow to distinguish active Colistin from the prodrug CMS.
Experimental Protocol: In Vitro Hydrolysis Assay
For researchers characterizing a new formulation or conducting mechanistic studies, this protocol establishes the hydrolysis rate constant (
Reagents:
-
CMS Reference Standard (USP/EP grade).
-
Phosphate Buffered Saline (PBS).
Methodology:
-
Preparation: Spiking CMS into pre-warmed (37°C) plasma to a final concentration of roughly 20 mg/L (clinically relevant).
-
Incubation: Maintain at 37°C in a water bath.
-
Sampling:
-
Timepoints: 0, 15, 30, 60, 120, 240, 360 minutes.
-
Aliquot 100 µL at each timepoint.
-
-
Quenching: Immediately transfer aliquot into 300 µL of ice-cold Acetonitrile containing Internal Standard (Polymyxin B). Vortex 10s.
-
Analysis: Centrifuge and inject supernatant into LC-MS/MS.
-
Data Analysis: Plot [Colistin] vs. Time. Note that this will not follow simple first-order kinetics due to the intermediate steps.
Quality Control Check:
-
T0 Control: The T=0 sample must show <1% Colistin. If higher, your stock solution has degraded or your quenching failed.
References
-
Li, J., et al. (2003). Stability of colistin and colistin methanesulfonate in aqueous media and plasma as determined by high-performance liquid chromatography. Antimicrobial Agents and Chemotherapy, 47(4), 1364-1370.[5]
-
Couet, W., et al. (2011). Clinical pharmacokinetics of colistin: a systematic review. Clinical Pharmacokinetics, 50(7), 445-465.
-
Healan, A. M., et al. (2012). Stability of colistimethate sodium in aqueous solution. Antimicrobial Agents and Chemotherapy, 56(12), 6432-6433.[6]
-
Gobin, P., et al. (2010). Simplified assay for the determination of colistin and colistin methanesulfonate in human plasma by LC-MS/MS. Journal of Pharmaceutical and Biomedical Analysis, 51(3), 748-751.
-
Wallace, S. J., et al. (2008). Stability of colistin methanesulfonate in pharmaceutical products and solutions for administration to patients.[1][4][7] Antimicrobial Agents and Chemotherapy, 52(9), 3047-3051.
Sources
- 1. journals.asm.org [journals.asm.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Stability of Colistin and Colistin Methanesulfonate in Aqueous Media and Plasma as Determined by High-Performance Liquid Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Stability of colistin and colistin methanesulfonate in aqueous media and plasma as determined by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Stability of colistimethate sodium in aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Stability of Colistimethate Sodium in Aqueous Solution - PMC [pmc.ncbi.nlm.nih.gov]
Technical Guide: Pharmacokinetics and Pharmacodynamics of Sodium Colistin Methanesulfonate (CMS)
Executive Summary
Sodium Colistin Methanesulfonate (CMS) represents a unique pharmacological paradox: it is an inactive, hydrophilic prodrug administered to generate a lipophilic, cationic active moiety (Colistin) in vivo. For the drug development scientist, CMS presents a "moving target" challenge where the rate of bioconversion is the rate-limiting step for efficacy, while renal handling dictates toxicity.
This guide deconstructs the CMS-Colistin relationship, moving beyond standard compartmental analysis to address the specific translational gaps in stability, renal reabsorption loops, and therapeutic monitoring.
Part 1: The Prodrug Mechanism & Chemical Stability
The Hydrolysis Kinetics
Unlike ester-based prodrugs cleaved by plasma esterases, CMS conversion to colistin is non-enzymatic and hydrolytic. It is governed by first-order kinetics dependent on temperature and pH.
-
The Mechanism: CMS is formed by the reaction of colistin with formaldehyde and sodium bisulfite, attaching sulfomethyl groups to the primary amines of colistin.[1] In aqueous solution (plasma), these sulfomethyl groups hydrolyze, releasing formaldehyde and bisulfite to regenerate the active colistin.
-
The Implications:
-
In Vivo: The conversion is slow. In patients with normal renal function, a significant portion of CMS is excreted in the urine before it can convert to colistin.
-
In Vitro (Artifact Risk): Post-sampling hydrolysis is the primary source of error in PK studies. If plasma samples are not stabilized immediately, CMS continues to convert to colistin, leading to a massive overestimation of the active drug concentration.
-
Visualization: The Hydrolysis-Renal Loop
The following diagram illustrates the competing pathways of elimination (Renal) versus activation (Hydrolysis).
Figure 1: The CMS-Colistin Disposition Model.[2] Note the "Trap": CMS is filtered efficiently, but generated Colistin undergoes extensive tubular reabsorption via the Megalin receptor, leading to nephrotoxicity.
Part 2: Pharmacokinetics (The Journey)
Comparative PK Parameters
The table below synthesizes the distinct behaviors of the prodrug and the active moiety.
| Parameter | Colistimethate Sodium (CMS) | Colistin (Active) |
| Bioactivity | Inactive | Bactericidal (Concentration-dependent) |
| Volume of Distribution ( | Low (~0.1 - 0.2 L/kg) | Moderate (~0.3 - 0.5 L/kg) |
| Protein Binding | Low (< 10%) | Moderate (~50%) |
| Clearance Mechanism | Renal: Glomerular filtration (approx. 100-120 mL/min).[3] | Non-Renal: Mechanism unknown.[4] Extensive renal reabsorption prevents urinary clearance. |
| Half-life ( | ~2-3 hours (Normal renal function) | ~14.4 hours (Critically ill) |
| Renal Impairment Effect | Clearance decreases linearly with CrCL. | "Flat" relationship; plasma levels increase due to higher conversion from retained CMS. |
The "Renal Trap" Phenomenon
Researchers must understand that CMS dose adjustments in renal failure are not for CMS accumulation, but to prevent Colistin overdose.
-
In healthy kidneys, CMS is excreted so fast that only ~20-25% converts to Colistin.
-
In renal failure, CMS is retained. The "residence time" increases, allowing a much higher fraction (up to 60-80%) to hydrolyze into Colistin.
-
Result: Lower doses of CMS are required in renal failure to achieve the same target Colistin plasma concentration.
Part 3: Pharmacodynamics (The Effect)[5]
Mechanism of Action (MOA)
Colistin acts as a cationic detergent. It targets the Lipid A component of Lipopolysaccharide (LPS) in the Gram-negative outer membrane.
Figure 2: The Electrostatic Displacement Mechanism. Colistin competes with divalent cations that stabilize the LPS layer.
PK/PD Indices and Targets
To design effective dosing regimens or valid animal models, use the following indices:
-
Primary Driver:
(Area Under the Curve of free drug / Minimum Inhibitory Concentration). -
Target Value: Clinical efficacy generally requires an
.-
This roughly correlates to a steady-state average plasma concentration (
) of ~2 mg/L .
-
-
The Ceiling: Nephrotoxicity rates spike significantly when
mg/L. This creates an extremely narrow therapeutic window.
Part 4: Validated Experimental Protocols
The "Stickiness" and Hydrolysis Challenge
Problem: Colistin binds avidly to plastics (polypropylene) and glass. CMS hydrolyzes spontaneously in plasma samples. Solution: A self-validating LC-MS/MS workflow is required.
Sample Preparation Workflow (LC-MS/MS)
This protocol minimizes ex-vivo hydrolysis and adsorption losses.
-
Sampling: Draw blood into EDTA tubes.
-
Immediate Stabilization (Critical):
-
Place tube on ice immediately .
-
Centrifuge at 4°C within 10 minutes.
-
-
Acidification (The "Stop" Button):
-
Aliquot plasma immediately.
-
Add 10% volume of 1M Sulfuric Acid (
) to the plasma aliquot intended for CMS measurement. This drops pH < 3, halting hydrolysis. -
Note: For measuring free Colistin, protein precipitation with acidified methanol is often sufficient if processed immediately.
-
-
Extraction:
-
Use Solid Phase Extraction (SPE) (e.g., weak cation exchange or HLB cartridges) rather than simple protein precipitation to remove phospholipids that cause matrix effects.
-
-
Chromatography:
-
Column: C18 Reverse Phase (e.g., Waters Acquity BEH C18).
-
Mobile Phase: Acidified water/acetonitrile (0.1% Formic Acid).
-
Detection: ESI+ Mode.[5] Monitor transitions for Colistin A and B separately (sum them for total).
-
Figure 3: Validated Sample Processing Workflow. The acidification step is non-negotiable for accurate CMS quantification.
Part 5: Translational Challenges & Toxicity
Nephrotoxicity Mechanism
The primary barrier to high-dose colistin is nephrotoxicity (rates 20-60%).
-
Uptake: Colistin is a substrate for the Megalin and Cubilin receptors in the renal proximal tubule.
-
Intracellular Damage: Once endocytosed, Colistin accumulates in mitochondria.
-
Effect: Mitochondrial depolarization
ROS production Caspase activation Apoptosis/Necrosis (ATN).
Strategies for Mitigation
-
Antioxidants: Co-administration of Ascorbic Acid (Vitamin C) or N-acetylcysteine (NAC) has shown promise in animal models to scavenge ROS.
-
Megalin Inhibition: Competitive inhibition of megalin (e.g., with cilastatin) is a current area of active research to block tubular uptake without affecting bacterial killing.
References
-
Nation, R. L., et al. (2017). Framework for optimisation of the clinical use of colistin and polymyxin B: the Prato polymyxin consensus guidelines. The Lancet Infectious Diseases.
-
Li, J., et al. (2006). Colistin: the re-emerging antibiotic for multidrug-resistant Gram-negative bacterial infections.[6][7][8] The Lancet Infectious Diseases.
-
Garonzik, S. M., et al. (2011). Population pharmacokinetics of colistin methanesulfonate and formed colistin in critically ill patients from a multicenter study provide dosing suggestions for various categories of patients. Antimicrobial Agents and Chemotherapy.[4][6][9][10][11][12]
-
Azad, M. A., et al. (2019). Polymyxin B Induces Apoptosis in Kidney Proximal Tubular Cells via Mitochondrial Dysregulation. Antimicrobial Agents and Chemotherapy.[4][6][9][10][11][12]
-
Gobin, P., et al. (2010). Simplified LC-MS/MS method for the quantitation of colistin and colistimethate sodium in plasma and urine. Bioanalysis.[6][9][10][12][13][14]
-
Cheah, S. E., et al. (2015). Pharmacokinetics/pharmacodynamics of colistin against Pseudomonas aeruginosa in a mouse thigh infection model. Journal of Antimicrobial Chemotherapy.
Sources
- 1. mdpi.com [mdpi.com]
- 2. journals.asm.org [journals.asm.org]
- 3. researchgate.net [researchgate.net]
- 4. Colistin-Induced Nephrotoxicity in Mice Involves the Mitochondrial, Death Receptor, and Endoplasmic Reticulum Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 5. LC-MS/MS Method for Determination of Colistin in Human Plasma: Validation and Stability Studies [scirp.org]
- 6. researchgate.net [researchgate.net]
- 7. Megalin Contributes to Kidney Accumulation and Nephrotoxicity of Colistin - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Megalin contributes to kidney accumulation and nephrotoxicity of colistin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. fAUC/MIC is the most predictive pharmacokinetic/pharmacodynamic index of colistin against Acinetobacter baumannii in murine thigh and lung infection models - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Population pharmacokinetics of colistin and the relation to survival in critically ill patients infected with colistin susceptible and carbapenem-resistant bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. page-meeting.org [page-meeting.org]
- 13. Pharmacokinetics of colistin and colistimethate sodium after a single 80-mg intravenous dose of CMS in young healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
Methodological & Application
using sodium colistin a methanesulfonate in murine infection models
Application Note: Sodium Colistin Methanesulfonate (CMS) in Murine Infection Models
Executive Summary & Mechanism of Action
Sodium Colistin Methanesulfonate (CMS), also known as colistimethate sodium, is the parenteral prodrug of the polymyxin antibiotic colistin (polymyxin E). It is critical to distinguish CMS from colistin sulfate. CMS itself is inactive and possesses negligible antibacterial activity. Its therapeutic efficacy relies entirely on in vivo hydrolysis to the active moiety, colistin.
In murine models, this hydrolysis is the rate-limiting step for efficacy and the primary driver of toxicity. Unlike human pharmacokinetics (PK), where conversion is slow and sustained, murine metabolism clears both CMS and formed colistin rapidly. Consequently, standard human dosing intervals (q12h) often fail to achieve the required pharmacodynamic (PD) driver—
Critical Distinction:
-
In Vitro (MIC) Testing: Must use Colistin Sulfate . Using CMS yields artifactual results dependent on hydrolysis rates in the broth.
-
In Vivo (Animal) Models: Use CMS for parenteral safety, but efficacy data must be interpreted via the "formed colistin" exposure profile.
Compound Preparation & Handling
WARNING: Hydrolysis Artifacts CMS hydrolyzes to colistin in aqueous solution.[1][2] "Aged" CMS solutions contain free colistin, which is significantly more nephrotoxic and can cause immediate neuromuscular blockade and death in mice upon bolus injection.
Protocol: Fresh Preparation for In Vivo Dosing
-
Storage: Store CMS powder at -20°C with desiccant.
-
Vehicle: Sterile 0.9% Saline or Sterile Water for Injection.
-
Reconstitution:
-
Weigh the required amount of CMS powder.
-
Add vehicle immediately prior (<15 mins) to dosing.
-
Do not vortex vigorously (polymyxins foam easily); invert gently to dissolve.
-
Keep on ice throughout the dosing period.
-
-
Discard: Any unused solution after 1 hour must be discarded. Do not freeze and reuse reconstituted CMS.
Dose Calculation (The "Unit" Trap)
Confusion between International Units (IU), mg of CMS, and mg of Colistin Base Activity (CBA) is a leading cause of experimental error.
| Unit of Measure | Conversion Factor (Approximate) | Notes |
| 1 Million IU | Standard EU Labeling | |
| 1 Million IU | Standard US Labeling | |
| 1 mg CMS | Used for weighing powder | |
| 1 mg CBA | Used for potency calculation |
Recommendation: Calculate doses based on mg/kg of CMS (chemical weight) to ensure accurate weighing, then convert to CBA for PD comparisons.
Pharmacokinetics & Pharmacodynamics (PK/PD)
In mice, the half-life (
The Prodrug Hydrolysis Pathway
Figure 1: CMS Disposition Pathway. Note that the majority of CMS in mice is excreted renally before it can convert to active colistin, necessitating higher or more frequent doses.
Protocol A: Neutropenic Thigh Infection Model
This model is the gold standard for determining PK/PD indices (
Materials
-
Animals: Female CD-1 or ICR mice (20–25g).[3]
-
Immunosuppression: Cyclophosphamide (CPM).
-
Pathogen: P. aeruginosa, A. baumannii, or K. pneumoniae (log-phase growth).
Step-by-Step Workflow
-
Induction of Neutropenia:
-
Day -4: IP injection of CPM at 150 mg/kg .
-
Day -1: IP injection of CPM at 100 mg/kg .
-
Validation: Neutrophil count should be <100 cells/mm³ on Day 0.
-
-
Infection (Day 0, Hour 0):
-
Prepare bacterial inoculum:
CFU/mL. -
Inject 0.1 mL intramuscularly (IM) into each posterior thigh.
-
Target burden:
CFU/thigh.
-
-
Treatment (Day 0, Hour +2):
-
Randomize mice into treatment groups (n=3-5 per group).
-
Baseline Control: Sacrifice 3 mice at Hour +2 to establish starting bacterial load.
-
CMS Dosing: Administer Subcutaneously (SC) to avoid tail vein damage from repeated dosing.
-
Suggested Regimen: Fractionated dosing is required for coverage.
-
Loading Dose: 40–60 mg/kg CMS (once).
-
Maintenance: 15–30 mg/kg CMS q3h or q6h.
-
-
-
Harvest (Day 1, Hour +26):
-
Euthanize mice (CO2 asphyxiation + cervical dislocation).
-
Aseptically remove thighs.
-
Homogenize in 5-10 mL sterile saline.
-
Plate serial dilutions on Mueller-Hinton Agar.
-
Figure 2: Neutropenic Thigh Infection Workflow. Precise timing of CPM is crucial for consistent neutropenia.
Protocol B: Pneumonia Model
Lung infection models present a barrier challenge. Colistin (a large, cationic lipopeptide) penetrates the Epithelial Lining Fluid (ELF) poorly after systemic administration.
Key Modifications
-
Inoculation: Intranasal (IN) instillation (20–50 µL) under light isoflurane anesthesia. Ensure the mouse is held upright to facilitate aspiration into the lungs.
-
PK Sampling: Plasma levels do not surrogate for lung efficacy. You must measure ELF concentrations via Bronchoalveolar Lavage (BAL) in a satellite group to confirm target attainment.
-
Dosing: Systemic CMS alone often fails in pneumonia models unless pushed to toxic limits. Consider an Inhalation Arm (aerosolized CMS) as a positive control for efficacy.
Data Analysis & Interpretation
Calculate the change in bacterial density (
| Parameter | Calculation | Target for Efficacy |
| Stasis | CFU (24h treated) | Bacteriostatic |
| 1-log Kill | CFU (24h treated) = CFU (0h baseline) - 1 | Bactericidal |
| 2-log Kill | CFU (24h treated) = CFU (0h baseline) - 2 | High Efficacy |
Troubleshooting High Variability:
-
Issue: Inconsistent killing in the CMS group.
-
Root Cause:[3][4] Variable hydrolysis rates due to hydration status of the mice (affects renal clearance).
-
Fix: Ensure mice are well-hydrated. Use SC saline supplements if mice appear dehydrated from infection.
References
-
Li J, et al. (2001). In vitro pharmacodynamic properties of colistin and colistin methanesulfonate against Pseudomonas aeruginosa isolates from patients with cystic fibrosis. Antimicrobial Agents and Chemotherapy.[5][3][4][6][7][8] Link
-
Bergen PJ, et al. (2006). Pharmacokinetics and pharmacodynamics of colistin in a murine thigh infection model. Journal of Antimicrobial Chemotherapy. Link
-
Cheah SE, et al. (2015). Colistin methanesulfonate is an inactive prodrug of colistin against Pseudomonas aeruginosa.[1][6] Antimicrobial Agents and Chemotherapy.[5][3][4][6][7][8] Link
-
Nation RL, et al. (2017). Framework for optimisation of the clinical use of colistin and polymyxin B: the Prato polymyxin consensus. The Lancet Infectious Diseases. Link
-
Landersdorfer CB, et al. (2018). Mechanism-Based Pharmacokinetic/Pharmacodynamic Modeling of Aerosolized Colistin in a Mouse Lung Infection Model. Antimicrobial Agents and Chemotherapy.[5][3][4][6][7][8] Link
Sources
- 1. ovid.com [ovid.com]
- 2. Stability of Colistin Methanesulfonate in Pharmaceutical Products and Solutions for Administration to Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 3. imquestbio.com [imquestbio.com]
- 4. asp.mednet.ucla.edu [asp.mednet.ucla.edu]
- 5. phw.nhs.wales [phw.nhs.wales]
- 6. frcpathprep.com [frcpathprep.com]
- 7. Colistin loading dose enhanced antimicrobial activity for in vivo mouse thigh infection model with Pseudomonas aeruginosa with highly antimicrobial resistant - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. journals.asm.org [journals.asm.org]
Application Note: Preparation and Handling of Sodium Colistin Methanesulfonate (CMS) for In Vitro Cell Culture
Core Directive & Scientific Rationale
The "Prodrug" Trap in In Vitro Research
Sodium Colistin Methanesulfonate (CMS), also known as Colistimethate Sodium, is not the active antimicrobial agent. It is an inactive prodrug that hydrolyzes in aqueous environments to form Colistin (Polymyxin E), the active cationic lipopeptide.
Critical Scientific Warning: Many in vitro studies fail because researchers treat CMS as a stable compound. In cell culture conditions (pH 7.4, 37°C), CMS spontaneously hydrolyzes into a complex mixture of partially sulfomethylated derivatives and active colistin.
-
If you use CMS: You are measuring the effects of the prodrug and the rate of its conversion to colistin.
-
If you need immediate activity: Use Colistin Sulfate.
-
Why use CMS? It is less toxic to mammalian cells than colistin sulfate and is the clinical formulation used for intravenous administration. It is preferred for nephrotoxicity models (e.g., HK-2 cells) to mimic in vivo renal accumulation.
Key Physico-Chemical Constraints
-
Spontaneous Hydrolysis: CMS conversion is temperature and concentration-dependent.[1] At 37°C, significant amounts of cytotoxic colistin form within 4 hours.
-
Adsorption (The "Plastic Effect"): Polymyxins (the hydrolysis product) are polycationic and bind avidly to negatively charged surfaces, particularly tissue-culture treated polystyrene (TC-PS) . Up to 90% of the active drug can be lost to the plate surface, leading to massive underestimation of potency or toxicity.
-
Unit Confusion: CMS is dosed in International Units (IU), while Colistin is often dosed in mg of Colistin Base Activity (CBA).[2][3][4] These are not interchangeable.
Material Specifications & Equipment
Reagents
-
Sodium Colistin Methanesulfonate (CMS): USP/EP Grade.
-
Note: Obtain the Certificate of Analysis (CoA) for the specific batch to determine the potency (IU/mg).
-
-
Sterile Water for Injection (WFI): Cell culture grade, endotoxin-free.
-
Solvent for Stock: Do not use PBS or media for the initial stock; phosphate buffers accelerate hydrolysis. Use WFI.
Labware (Critical for Recovery)
-
Stock Preparation: Low-protein binding Polypropylene (PP) tubes (e.g., Eppendorf LoBind). Avoid glass (unless silanized) and avoid polystyrene .
-
Filtration: 0.22 µm Polyethersulfone (PES) or PVDF Low-Binding syringe filters. Avoid Nylon.
-
Cell Culture Plates: If possible, use non-treated polypropylene plates for drug dilution steps before transferring to the cell culture plate.
Protocol: Preparation of CMS Stock Solution[5]
Phase 1: Calculation & Conversion
The Rule of Thumb: 1 mg of chemical CMS powder
Formula:
| Parameter | Value / Conversion | Source of Truth |
| 1 Million IU CMS | Check Vial Label | |
| 1 Million IU CMS | Clinical Equivalence | |
| Molecular Weight | ~1748 g/mol (Average) | Variable (Mixture) |
Phase 2: Solubilization (Cold Chain)
Rationale: Lowering temperature slows hydrolysis significantly.
-
Weighing: Weigh the CMS powder into a polypropylene tube.
-
Chilling: Pre-chill the Sterile Water for Injection (WFI) to 4°C.
-
Dissolution: Add the calculated volume of cold WFI to the powder.
-
Technique:Swirl gently. Do not vortex vigorously. CMS is a surfactant and will froth, leading to protein denaturation-like aggregation and dosing errors.
-
Target Concentration: Prepare a high-concentration stock (e.g., 10,000 - 50,000 mg/L or roughly 125,000 - 625,000 IU/mL) to minimize hydrolysis effects before dilution.
-
Phase 3: Filtration & Storage
-
Sterilization: Pass the solution through a 0.22 µm Low-Binding PES filter .
-
Pre-wetting: Pass 0.5 mL of WFI through the filter first and discard (removes extractables).
-
Saturation: Pass 0.5 mL of the drug solution and discard (saturates binding sites on the membrane). Filter the remainder into a fresh, sterile PP tube.
-
-
Storage:
-
Immediate Use (Recommended): Use within 30 minutes. Keep on ice.
-
Freezing: Aliquot immediately into PP tubes and freeze at -80°C .
-
Warning:Never store at 4°C or Room Temp for >24 hours. Hydrolysis will alter the composition.
-
Experimental Workflow & Mechanism
Diagram 1: The "Cold Chain" Preparation Workflow
This workflow emphasizes material selection and temperature control to prevent pre-experimental degradation.
Caption: Workflow for CMS preparation minimizing hydrolysis and adsorption losses.
Diagram 2: The Hydrolysis Trap (In Vitro Dynamics)
This diagram illustrates what happens inside your cell culture well during incubation.
Caption: Dynamic conversion of CMS to Colistin during incubation. Note the loss pathway to plasticware.[5][6][7]
Quality Control & Self-Validation
To ensure your protocol is working, you must validate the stability and activity.
| Validation Step | Method | Acceptance Criteria |
| Potency Check | MIC Assay vs. E. coli or P. aeruginosa (ATCC 27853) | MIC should align with EUCAST/CLSI breakpoints for Colistin (usually ~2 mg/L) after allowing hydrolysis time. |
| Adsorption Check | LC-MS/MS of supernatant at T=0 vs T=24h | >80% recovery in Polypropylene; <50% recovery expected in Polystyrene (document this loss). |
| Hydrolysis Rate | HPLC (if available) | Confirm <5% Colistin presence in fresh stock (T=0). |
Application Note: The "Dynamic Exposure" Model
When treating cells with CMS, acknowledge in your manuscript that the cells are exposed to a concentration gradient .
-
T=0h: 100% CMS, 0% Colistin.
-
T=4h: ~90% CMS, ~10% Colistin (varies by media).
-
T=24h: ~40-60% CMS, ~40-60% Colistin/Intermediates.
-
Interpretation: Toxicity observed at 24h is likely driven by the accumulation of Colistin, not the CMS itself.
References
-
Bergen, P. J., et al. (2006). "Colistin methanesulfonate is an inactive prodrug of colistin against Pseudomonas aeruginosa." Antimicrobial Agents and Chemotherapy, 50(6), 1953-1958. Link
-
Karvanen, M., et al. (2017). "Colistin is extensively lost during standard in vitro experimental conditions." Antimicrobial Agents and Chemotherapy, 61(11), e00857-17. Link
-
Wallace, S. J., et al. (2008). "Stability of colistin methanesulfonate in pharmaceutical products and solutions for administration to patients." Antimicrobial Agents and Chemotherapy, 52(9), 3047-3051. Link
-
Li, J., et al. (2003). "Stability of colistin and colistin methanesulfonate in aqueous media and plasma as determined by high-performance liquid chromatography." Antimicrobial Agents and Chemotherapy, 47(4), 1364-1370. Link
-
European Medicines Agency (EMA). "European Medicines Agency completes review of polymyxin-based medicines." (Standardizing IU vs mg nomenclature). Link
Sources
- 1. cabidigitallibrary.org [cabidigitallibrary.org]
- 2. medicines.org.uk [medicines.org.uk]
- 3. Colistin Calculator - ClinCalc.com [clincalc.com]
- 4. drugs.com [drugs.com]
- 5. Colistin Is Extensively Lost during Standard In Vitro Experimental Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Plastic binding feature of polymyxins: the effect on MIC susceptibility measurements - PMC [pmc.ncbi.nlm.nih.gov]
- 7. dovepress.com [dovepress.com]
nebulization techniques for sodium colistin a methanesulfonate in respiratory research
Topic: for Respiratory Research Content Type: Application Note & Protocol Guide Audience: Senior Researchers, PK/PD Scientists, Drug Development Leads
Application Note: Optimization for Respiratory Pharmacokinetics & Efficacy Models
Executive Summary: The Prodrug Challenge
Sodium Colistimethate (CMS) is the inactive, anionic prodrug of the cationic polypeptide antibiotic Colistin (Polymyxin E). In respiratory research, CMS presents a unique "moving target" challenge. Unlike stable small molecules, CMS undergoes spontaneous hydrolysis in aqueous environments to form a complex mixture of partially sulfomethylated derivatives and, ultimately, the active (and toxic) Colistin A and B.[1][2]
For researchers, this instability creates a critical variable: What is the animal or cell culture actually receiving? If the nebulization protocol is uncontrolled, the subject may receive a heterogeneous mix of inactive prodrug and active drug, skewing PK/PD correlations and toxicity profiles. This guide outlines a rigorous methodology to stabilize, nebulize, and characterize CMS aerosols to ensure data integrity.
Physicochemical Constraints & Hydrolysis Kinetics
CMS is a polyanionic prodrug. Its conversion to Colistin is driven by temperature, pH, and time. In a nebulizer reservoir, this conversion can occur during the administration period if not managed.
Key Research Insight:
-
Jet Nebulizers (JN): The Joule-Thomson effect cools the reservoir solution (often by 5–10°C), which slows hydrolysis but increases viscosity and may alter droplet size distribution (DSD).
-
Vibrating Mesh Nebulizers (VMN): Piezoelectric actuation can transfer heat to the solution (raising temp by 2–5°C), potentially accelerating hydrolysis and increasing the fraction of toxic free Colistin delivered to the lung epithelium.
Diagram 1: CMS Hydrolysis & Activation Pathway
The following diagram illustrates the instability of CMS and the critical control points during experimentation.
Caption: Spontaneous hydrolysis of CMS to active Colistin is driven by environmental factors critical during nebulization.
Technology Selection: VMN vs. Jet
For research applications (rodent nose-only towers or in vitro Air-Liquid Interface), the choice of nebulizer dictates the aerosol quality.
| Feature | Vibrating Mesh (e.g., Aerogen Solo) | Jet Nebulizer (e.g., Collison) | Recommendation |
| Shear Stress | Low (Micropump) | High (Compressed Air) | VMN for protein integrity. |
| Foaming | Minimal | High (CMS is a surfactant) | VMN prevents drug loss via foam. |
| Output Efficiency | High (>60% emitted dose) | Low (<15% emitted dose) | VMN for expensive API. |
| Reservoir Temp | Increases (+2 to 5°C) | Decreases (-5 to 10°C) | VMN (Control temp externally). |
| Dead Volume | Low (<0.1 mL) | High (>1.0 mL) | VMN for precise dosing. |
Scientific Directive: Use Vibrating Mesh Nebulizers for CMS research to minimize foaming (CMS is a polypeptide detergent) and maximize lung deposition efficiency.
Protocol: Preparation & Characterization
Reagents & Equipment
-
API: Sodium Colistimethate (USP/EP Grade).
-
Solvent: Sterile Water for Injection (SWFI) – Strictly required for reconstitution.
-
Diluent: 0.9% Saline or PBS – Only for immediate dilution prior to use.
-
Device: Vibrating Mesh Nebulizer (e.g., Aerogen Solo or equivalent research mesh).[3]
-
Analytics: Next Generation Impactor (NGI) or Laser Diffraction (Malvern Spraytec).
Step-by-Step Methodology
1. Reconstitution (The "Golden Hour" Rule)
-
Action: Weigh CMS powder into a sterile vial. Add SWFI to achieve a stock concentration of 75 mg/mL (approx. 2 million IU in 2 mL).
-
Critical Caution: Do NOT shake. CMS foams aggressively. Swirl gently or use a roller mixer for 5–10 minutes until fully dissolved.
-
Stability Window: Use within 30 minutes of reconstitution. Do not store at room temperature. If delay is inevitable, keep on ice (4°C) to retard hydrolysis.
2. Dilution & Loading
-
Isotonicity: If the protocol requires lower concentrations (e.g., 10 mg/mL), dilute the stock with 0.9% Saline immediately before loading the nebulizer.
-
Why? CMS in water is hypotonic and can cause bronchoconstriction/cough in animal models. Saline adjusts tonicity but accelerates hydrolysis.
-
Loading: Load the VMN reservoir. Ensure the mesh is pre-wetted with 50 µL of saline to prevent "dry start" damage.
3. Aerosol Characterization (Validation) Before animal studies, validate the particle size distribution (PSD).
-
Setup: Connect VMN to NGI (cooled to 4°C to prevent evaporation).
-
Flow Rate: 15 L/min (standard induction port flow).
-
Target: Mass Median Aerodynamic Diameter (MMAD) 2.0 – 3.5 µm .
-
GSD: Geometric Standard Deviation < 2.0 (indicates polydispersity).
Protocol: In Vivo Administration (Nose-Only Exposure)
This protocol is designed for a rodent PK/PD study using a nose-only inhalation tower (e.g., CH Technologies or TSE Systems).
Workflow Diagram
Caption: Workflow for controlled nose-only inhalation exposure of rodents to CMS.
Execution Steps
-
Acclimatization: Acclimatize animals to restraint tubes for 3 days prior to study to minimize stress-induced respiratory changes.
-
System Equilibrium: Run the nebulizer with saline for 5 minutes to equilibrate humidity in the tower.
-
Dosing:
-
Switch to CMS solution.
-
Monitor Aerosol Concentration (C_aer) using a real-time photometer or gravimetric filter sampling at the breathing zone.
-
Target C_aer: Typically 0.5 – 2.0 mg/L for high-dose efficacy models.
-
-
Duration: Calculate Required Inhaled Dose (RID) using the Alexander equation:
-
Note: Assume Deposition Fraction ~10% for rodents (nose-only).
-
-
Post-Exposure: Wipe animal snouts to prevent oral ingestion of deposited aerosol (grooming artifact).
Analytical Validation: HPLC Separation
You must separate the prodrug (CMS) from the active drug (Colistin) to validate the stability of your nebulized dose.
Method Parameters:
-
Column: C18 Reverse Phase (e.g., Waters XBridge or equivalent), 3.5 µm, 4.6 x 150 mm.
-
Wavelength: 210 nm (CMS has weak UV absorption; use high sensitivity).
-
Gradient:
-
0 min: 20% B
-
15 min: 20% B
-
-
Sample Prep: Acidify samples immediately with TFA to "freeze" the hydrolysis state if measuring free Colistin.
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Low Aerosol Output | Foaming in reservoir | Switch to VMN; reduce vibration amplitude; do not overfill. |
| Clogging of Mesh | Crystallization or dried protein | Wash mesh immediately after use with warm distilled water; do not let dry. |
| High "Free Colistin" in Aerosol | Old solution or thermal degradation | Use fresh solution (<30 min); keep nebulizer reservoir cool if running long exposures. |
| Variable Animal Data | Oral grooming | Use nose-only tubes; wipe snouts post-exposure. |
References
-
Zhou, Y., et al. (2019). Size Distribution of Colistin Delivery by Different Type Nebulizers and Concentrations During Mechanical Ventilation. Pharmaceutics.[2][3][9]
-
Lin, Y. W., et al. (2019). Pharmacokinetics/Pharmacodynamics of Pulmonary-Delivered Treatments for Respiratory Infections. Expert Opinion on Drug Delivery.
-
Scientific Committee on Consumer Safety (SCCS). Opinion on the safety of the use of Colistin in cosmetic products.
Sources
- 1. journals.asm.org [journals.asm.org]
- 2. Stability of Colistimethate Sodium in Aqueous Solution - PMC [pmc.ncbi.nlm.nih.gov]
- 3. microbasetech.com [microbasetech.com]
- 4. rsu.lv [rsu.lv]
- 5. longdom.org [longdom.org]
- 6. researchgate.net [researchgate.net]
- 7. semanticscholar.org [semanticscholar.org]
- 8. mdpi.com [mdpi.com]
- 9. assets.ctfassets.net [assets.ctfassets.net]
Technical Application Note: Intravenous Administration & Pharmacokinetic Assessment of Colistin Methanesulfonate (CMS) in Rats
[1][2][3][4][5][6]
Abstract
This technical guide outlines the rigorous protocol for the intravenous administration and pharmacokinetic (PK) evaluation of Sodium Colistin Methanesulfonate (CMS) in rat models. CMS is an inactive prodrug that hydrolyzes in vivo to form the bactericidal agent Colistin (Polymyxin E).[1] Because this hydrolysis also occurs spontaneously ex vivo in plasma, standard sampling protocols often yield artifactually high colistin concentrations. This guide prioritizes sample stabilization and precise dosage formulation to ensure data integrity, referencing pivotal studies by Li, Nation, and Bergen.
Part 1: Pre-Clinical Experimental Design
The Prodrug Challenge
Unlike standard small molecules, CMS presents a unique PK challenge. It is eliminated renaly while simultaneously converting to colistin. In rats, the conversion rate is approximately 12.5%, significantly lower than in humans (~30%).[2] Therefore, distinguishing between administered CMS and formed colistin is critical.[3]
Dosage Formulation & Calculation
CMS dosage is frequently reported in International Units (IU) or mg of Colistin Base Activity (CBA), leading to calculation errors.
-
Target Dose (PK Study): Single bolus of 15 – 30 mg/kg (CMS weight) is standard for PK profiling.
-
Target Dose (Toxicity Study): 30 – 60 mg/kg/day (divided doses) is required to induce observable nephrotoxicity.
-
Formulation Stability: CMS hydrolyzes in aqueous solution.[4][5][6][7][8] Solutions must be prepared immediately prior to injection (within 30 mins).
Table 1: Conversion Factors (Approximate)
| Unit Type | Equivalent Value | Notes |
|---|---|---|
| 1 mg CMS (Source Material) | ~12,500 IU | Potency varies by manufacturer (check CoA). |
| 1 mg CMS | ~0.4 - 0.5 mg CBA | "Colistin Base Activity" (Active moiety). |
| 30 mg/kg CMS Dose | ~12.5 mg/kg CBA | Typical rat PK dose. |
Part 2: Experimental Workflow & Protocols
Intravenous Administration (Tail Vein)
Objective: Deliver a precise bolus into the systemic circulation without extravasation (which causes local necrosis due to high osmolality).
Materials:
-
Restrainer (acrylic, size-adjusted).
-
24G or 26G catheter/butterfly needle.
-
Heat source (heat lamp or warm water bath at 40°C).
-
CMS Solution: Dissolved in 0.9% Saline.[6] Concentration: 5–10 mg/mL.
Protocol:
-
Preparation: Weigh rat and calculate volume (Max volume: 5 mL/kg). Prepare CMS solution fresh .
-
Dilation: Place rat in restrainer. Warm the tail for 2–3 minutes to dilate lateral veins.
-
Antisepsis: Wipe tail with 70% ethanol.
-
Insertion: Insert needle into the lateral tail vein at a shallow angle (10–15°).
-
Verification: Confirm placement by observing "flashback" (if using catheter) or lack of resistance.
-
Injection: Administer bolus slowly (over 30–60 seconds) to prevent hemodynamic shock.
-
Hemostasis: Apply pressure for 60 seconds.
Critical Sampling Protocol (The "Cold Chain")
Scientific Rationale: CMS hydrolyzes to colistin in plasma at physiological temperature (37°C) and room temperature. If blood sits on the bench for even 10 minutes, CMS will convert to colistin in the tube , leading to a false overestimation of colistin Cmax and AUC.
Mandatory Stabilization Steps:
-
Preparation: Pre-chill collection tubes (EDTA or Heparin) on wet ice (0°C).
-
Collection: Draw blood (via jugular catheter or retro-orbital) directly into chilled tubes.
-
Immediate Cooling: Invert tube once and return immediately to ice bath.
-
Centrifugation: Centrifuge at 4°C (4000 rpm, 10 min) within 15 minutes of collection.
-
Separation: Aliquot plasma into cryovials on ice.
-
Storage: Flash freeze immediately at -80°C.
Self-Validating Control:
-
Validation Step: Spike blank rat plasma with CMS (10 µg/mL). Split into two aliquots. Keep one at Room Temp (25°C) and one on Ice (0°C) for 1 hour. Analyze both. The Room Temp sample will show measurable Colistin; the Ice sample should not.
Part 3: Visualization of Dynamics
Pharmacokinetic & Hydrolysis Pathway
The following diagram illustrates the parallel elimination and conversion pathways that must be modeled.
Caption: In vivo disposition of CMS and Colistin, highlighting the critical ex vivo hydrolysis risk during sampling.
Sample Handling Decision Tree
This workflow ensures the integrity of the ratio between Prodrug (CMS) and Active Drug (Colistin).
Caption: Mandatory "Cold Chain" workflow to prevent ex vivo degradation of CMS.
Part 4: Data Analysis & Safety Monitoring
Pharmacokinetic Parameters (Rat Model)
When analyzing data, expect parameters within these ranges for a successful study (based on 15 mg/kg CMS IV).
Table 2: Typical PK Values in Rats
| Parameter | CMS (Prodrug) | Colistin (Formed) | Interpretation |
|---|---|---|---|
| Tmax | Immediate (IV) | 15 – 30 min | Delay reflects hydrolysis time. |
| Half-life (t1/2) | 20 – 30 min | 50 – 75 min | Elimination of formed colistin is rate-limited. |
| Elimination | Predominantly Renal | Renal + Non-Renal | CMS clearance approximates GFR. |
| Conversion (fm) | N/A | ~12.5% | Lower than humans; requires scaling for translation. |
Nephrotoxicity Monitoring
Colistin is nephrotoxic.[9][10][11] In sub-acute studies (7 days), monitor the following:
-
Serum Creatinine (SCr): Increases >0.5 mg/dL from baseline indicate injury.[9]
-
Histology: Look for tubular necrosis and cast formation in the kidney cortex.
-
Body Weight: Rapid weight loss (>10%) is an early termination endpoint.
References
-
Li, J., et al. (2003). Stability of Colistin and Colistin Methanesulfonate in Aqueous Media and Plasma as Determined by High-Performance Liquid Chromatography.[5] Antimicrobial Agents and Chemotherapy, 47(4), 1364–1370.[7]
-
Li, J., et al. (2004). Pharmacokinetics of Colistin Methanesulfonate and Colistin in Rats following an Intravenous Dose of Colistin Methanesulfonate.[2] Journal of Antimicrobial Chemotherapy, 53(6), 964–973.
-
Wallace, S. J., et al. (2008). Subacute Toxicity of Colistin Methanesulfonate in Rats: Comparison of Various Intravenous Dosage Regimens. Antimicrobial Agents and Chemotherapy, 52(3), 1159–1161.
-
Bergen, P. J., et al. (2006). Colistin Methanesulfonate Is an Inactive Prodrug of Colistin against Pseudomonas aeruginosa. Antimicrobial Agents and Chemotherapy, 50(6), 1953–1958.
Sources
- 1. Population Pharmacokinetics of Colistin Methanesulfonate in Rats: Achieving Sustained Lung Concentrations of Colistin for Targeting Respiratory Infections - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. The pharmacokinetic-nephrotoxicity relationships of CMS and CMS-E2 from the perspective of plasma and kidney drug concentrations in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. (PDF) Stability of Colistin and Colistin Methanesulfonate in Aqueous Media and Plasma as Determined by High-Performance Liquid Chromatography [academia.edu]
- 6. Stability of Colistin Methanesulfonate in Pharmaceutical Products and Solutions for Administration to Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Stability of colistin and colistin methanesulfonate in aqueous media and plasma as determined by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Stability of Colistin and Colistin Methanesulfonate in Aqueous Media and Plasma as Determined by High-Performance Liquid Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 9. journals.asm.org [journals.asm.org]
- 10. Subacute toxicity of colistin methanesulfonate in rats: comparison of various intravenous dosage regimens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Application Notes and Protocols for the Development of a Sodium Colistimethate Formulation for Aerosol Delivery
Abstract
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the formulation and in-vitro characterization of sodium colistimethate (CMS) for aerosol delivery. Colistimethate sodium, a prodrug of the potent antibiotic colistin, is a critical last-resort treatment for pulmonary infections caused by multidrug-resistant Gram-negative bacteria, particularly Pseudomonas aeruginosa, in patients with conditions like cystic fibrosis and ventilator-associated pneumonia.[1][2][3] Inhaled administration offers the advantage of direct targeting to the lungs, maximizing local drug concentration at the site of infection while minimizing systemic toxicity.[2][4] This guide delves into the critical aspects of formulation development, the nuanced analytical methodologies for quantifying both the prodrug and its active form, and detailed protocols for essential in-vitro studies to predict clinical performance.
Introduction: The Rationale for Aerosolized Sodium Colistimethate
Sodium colistimethate (CMS) is the parenterally administered form of colistin, produced through a sulfomethylation reaction of colistin's primary amine groups.[5] This modification renders it less toxic than colistin sulfate, making it more suitable for administration.[5] CMS itself is an inactive prodrug that undergoes hydrolysis in vivo to release the active antibacterial agent, colistin.[6][7][8] The primary challenge and focus of pharmacokinetic studies lie in understanding and controlling this conversion to ensure therapeutic efficacy while mitigating the risk of toxicity.[9][10]
Systemic administration of CMS often results in insufficient colistin concentrations in the lung parenchyma due to poor penetration.[2] Aerosolized delivery overcomes this limitation by depositing the drug directly at the site of infection, achieving significantly higher local concentrations than what can be safely achieved through intravenous administration.[4][11][12] This targeted approach is crucial for treating chronic lung infections where bacteria may persist in biofilms, which are notoriously difficult to eradicate with systemic antibiotics.[13]
The objectives of developing a CMS formulation for aerosol delivery are to:
-
Ensure the stability of the prodrug within the formulation and during nebulization.
-
Generate an aerosol with an optimal particle size distribution for deep lung deposition.
-
Achieve a high emitted dose and efficient delivery to the patient.
-
Understand the conversion kinetics of CMS to colistin under conditions mimicking the pulmonary environment.
This application note will guide the user through the key considerations and experimental protocols necessary to achieve these objectives.
Formulation Development: Critical Parameters and Considerations
The development of a stable and effective CMS solution for nebulization requires careful consideration of several physicochemical parameters. The goal is to create a formulation that maintains the integrity of the drug, is well-tolerated by the patient, and is compatible with the chosen nebulizer device.
Excipient Selection and Concentration
The choice of excipients is critical for maintaining the stability and desired physicochemical properties of the CMS solution.
-
Vehicle: Water for Injection (WFI) is the primary vehicle.
-
Tonicity Agents: Isotonic saline (0.9% sodium chloride) is commonly used to adjust the tonicity of the solution to be compatible with physiological fluids, reducing the risk of bronchoconstriction.
-
pH Buffers: While CMS is often reconstituted in unbuffered saline or sterile water, the use of a buffer system (e.g., phosphate buffer) can be considered to maintain a stable pH. However, the stability of CMS in phosphate buffer at 37°C has been shown to be lower than in water, indicating that careful stability studies are required.[14]
Physicochemical Properties of the Final Formulation
The final formulation should be characterized for the following properties to ensure consistency and performance.
| Parameter | Target Range/Value | Rationale and Significance |
| pH | 6.5 - 7.5 | The pH can influence the rate of hydrolysis of CMS to colistin. A neutral pH is generally preferred for patient comfort and to minimize airway irritation. |
| Osmolality | 280 - 350 mOsm/kg | Isotonic or slightly hypertonic solutions are generally better tolerated. Hypotonic solutions can cause coughing and bronchoconstriction. |
| Viscosity | Close to water | Higher viscosity can affect the nebulizer's performance, leading to longer nebulization times and potentially larger particle sizes.[2] |
| Surface Tension | Close to water | Similar to viscosity, altered surface tension can impact the efficiency of aerosol generation.[2] |
Protocol 1: Preparation of a Basic CMS Formulation for In-Vitro Studies
-
Aseptically weigh the required amount of sodium colistimethate powder.
-
Reconstitute the CMS powder with sterile Water for Injection or 0.9% Sodium Chloride for Injection to the desired concentration (e.g., 1 million IU in 3 mL).[3][11]
-
Gently swirl the vial to dissolve the powder completely. Avoid vigorous shaking to prevent foaming.[15]
-
Visually inspect the solution for any particulate matter.
-
Measure the pH, osmolality, and viscosity of the final solution.
-
Due to the hydrolysis of CMS in aqueous solutions, freshly prepared solutions should be used for all experiments.[3] If short-term storage is necessary, it should be at 2-8°C, and the stability should be verified.
Analytical Methodologies for Characterization
Accurate and validated analytical methods are paramount for the successful development of a CMS aerosol formulation. The primary challenge lies in the simultaneous quantification of the inactive prodrug, CMS, and the active drug, colistin, due to the inherent instability of CMS.[6][16]
Quantification of CMS and Colistin by LC-MS/MS
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for the sensitive and specific quantification of colistin and CMS.[6] Most methods employ an indirect approach for CMS quantification.[16][17]
Principle of Indirect Quantification:
-
Free Colistin Measurement: An aliquot of the sample is analyzed directly to determine the baseline concentration of colistin that is already present due to spontaneous hydrolysis.
-
Total Colistin Measurement: A second aliquot is subjected to acid hydrolysis to completely convert all CMS into colistin. This sample is then analyzed to determine the total colistin concentration.
-
CMS Calculation: The concentration of CMS is calculated by subtracting the free colistin concentration from the total colistin concentration.[17][18]
Protocol 2: Sample Preparation and LC-MS/MS Analysis of CMS and Colistin
-
Sample Preparation (for Total Colistin):
-
To 200 µL of the sample (e.g., plasma, nebulized aerosol condensate), add 25 µL of 1 M H₂SO₄.[18]
-
Incubate at room temperature for 1 hour on a shaker to facilitate complete hydrolysis of CMS to colistin.[18]
-
Neutralize the reaction by adding 50 µL of 1 M NaOH.[18]
-
Proceed with solid-phase extraction (SPE) for sample cleanup.
-
-
Solid-Phase Extraction (SPE):
-
Condition a C18 SPE cartridge with methanol followed by water.
-
Load the pre-treated (for total colistin) or untreated (for free colistin) sample onto the cartridge.
-
Wash the cartridge to remove interfering substances.
-
Elute colistin using an appropriate solvent mixture (e.g., acetonitrile/water with formic acid).
-
-
LC-MS/MS Conditions (Illustrative):
Workflow for CMS and Colistin Quantification
Caption: Workflow for indirect quantification of CMS.
Aerodynamic Particle Size Distribution (APSD)
The APSD is a critical quality attribute for any inhaled product as it determines the deposition pattern of the aerosol in the respiratory tract. For targeting infections in the lower airways, a Mass Median Aerodynamic Diameter (MMAD) of less than 5 µm is desirable.[19] Cascade impaction is the standard technique for measuring APSD.
Protocol 3: Measurement of APSD using a Next Generation Impactor (NGI)
-
Assemble the NGI and precondition it to a low temperature (e.g., 5°C) to minimize evaporation.
-
Coat the collection surfaces (e.g., cups) with a suitable solvent to prevent particle bounce.
-
Connect the nebulizer to the NGI via a USP induction port.
-
Operate the nebulizer for a defined period, drawing the aerosol through the NGI at a constant, calibrated flow rate (e.g., 15 L/min).
-
After nebulization, carefully disassemble the NGI.
-
Rinse each stage (including the induction port and filter) with a known volume of solvent to recover the deposited drug.
-
Quantify the amount of drug on each stage using the validated LC-MS/MS method.
-
Calculate the MMAD, Geometric Standard Deviation (GSD), and Fine Particle Fraction (FPF) using appropriate software.
In-Vitro Performance Testing
In-vitro tests are essential for evaluating the performance of the formulation and nebulizer combination and for predicting in-vivo behavior.
Nebulizer Output and Delivery Rate
This test determines the total amount of drug delivered by the nebulizer and the rate at which it is delivered.
Protocol 4: Determination of Nebulizer Output
-
Fill the nebulizer with a known volume and concentration of the CMS formulation.
-
Connect the nebulizer to a breathing simulator or a collection filter system.
-
Operate the nebulizer until it runs dry.
-
Extract the drug from the collection filter and any tubing.
-
Quantify the total amount of drug collected using the LC-MS/MS method.
-
The nebulizer output is expressed as a percentage of the initial drug load. The delivery rate is calculated by dividing the total delivered drug by the nebulization time.
CMS to Colistin Conversion Kinetics
Understanding the rate at which CMS converts to active colistin in a physiological environment is crucial for predicting the onset of antibacterial activity. This can be studied in simulated lung fluid.
Protocol 5: In-Vitro Conversion Study
-
Prepare a simulated lung fluid (e.g., Gamble's solution) and warm it to 37°C.
-
Spike the simulated lung fluid with a known concentration of the CMS formulation.
-
Incubate the mixture at 37°C.
-
At predefined time points (e.g., 0, 15, 30, 60, 120, 240 minutes), withdraw an aliquot of the sample.
-
Immediately quench the hydrolysis reaction (e.g., by rapid freezing or addition of an acid).
-
Analyze the samples for both CMS and colistin concentrations using the LC-MS/MS method.
-
Plot the concentrations of CMS and colistin over time to determine the conversion rate.
CMS to Colistin Conversion Pathway
Sources
- 1. researchmgt.monash.edu [researchmgt.monash.edu]
- 2. Size Distribution of Colistin Delivery by Different Type Nebulizers and Concentrations During Mechanical Ventilation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. assets.hpra.ie [assets.hpra.ie]
- 4. Comparison of Intrapulmonary and Systemic Pharmacokinetics of Colistin Methanesulfonate (CMS) and Colistin after Aerosol Delivery and Intravenous Administration of CMS in Critically Ill Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The significance of different formulations of aerosolized colistin - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Pulmonary and Systemic Pharmacokinetics of Inhaled and Intravenous Colistin Methanesulfonate in Cystic Fibrosis Patients: Targeting Advantage of Inhalational Administration - PMC [pmc.ncbi.nlm.nih.gov]
- 8. academic.oup.com [academic.oup.com]
- 9. Population Pharmacokinetics of Colistin Methanesulfonate Sodium and Colistin in Critically Ill Patients: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Colistin Calculator - ClinCalc.com [clincalc.com]
- 11. High-Dose Nebulized Colistin Methanesulfonate and the Role in Hospital-Acquired Pneumonia Caused by Gram-Negative Bacteria with Difficult-to-Treat Resistance: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 12. academic.oup.com [academic.oup.com]
- 13. Establishing Antimicrobial Susceptibility Testing Methods and Clinical Breakpoints for Inhaled Antibiotic Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Stability of Colistin and Colistin Methanesulfonate in Aqueous Media and Plasma as Determined by High-Performance Liquid Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 15. assets.ctfassets.net [assets.ctfassets.net]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. journals.asm.org [journals.asm.org]
- 18. Development of an LC-MS/MS method for quantification of colistin and colistin methanesulfonate in human plasma and its application to stability studies and therapeutic drug monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 19. In Vitro and In Vivo Evaluation of Inhalable Ciprofloxacin Sustained Release Formulations - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
stability problems with sodium colistin a methanesulfonate in aqueous solutions
Topic: Stability & Hydrolysis Kinetics of Sodium Colistin Methanesulfonate in Aqueous Solutions
Introduction: The "Ticking Clock" of CMS
Welcome to the Technical Support Center. If you are working with Sodium Colistin Methanesulfonate (CMS), you are likely encountering variability in your MIC data, bioassay results, or chromatographic profiles.
The Core Issue: CMS is a prodrug .[1][2] It is biologically inactive until it hydrolyzes into Colistin (Polymyxin E).[2] In aqueous solution, this hydrolysis is spontaneous, temperature-dependent, and pH-dependent.[2]
The Golden Rule: unlike stable small molecules, a solution of CMS is a dynamic mixture that changes composition by the minute.[2] You are never testing just CMS; you are testing a shifting ratio of CMS, partially sulfomethylated intermediates, and active Colistin. [2]
Part 1: The Hydrolysis Mechanism (The "Why")
Q: Why does the potency of my CMS solution change over time?
A: CMS is formed by the reaction of Colistin with formaldehyde and sodium bisulfite.[2] In water, this reaction reverses.[2] The sulfomethyl groups (
-
Fresh Solution: High CMS (Inactive), Low Colistin (Active).[2]
-
Aged Solution: Low CMS, High Colistin (Toxic/Active).[2]
If you use an "aged" stock solution for an MIC test, you are dosing free Colistin directly, rather than allowing the bacteria to convert the prodrug. This results in artificially low MICs (false hyper-potency) and non-reproducible data.[2]
Visualizing the Instability Pathway
The following diagram illustrates the degradation cascade you must control in your experiments.
Figure 1: The hydrolysis cascade of CMS.[2][3][4] Note that conversion is faster at physiological pH (7.[2]4) and temperature (37°C) compared to acidic/cold conditions.[2][4][5][6][7]
Part 2: Troubleshooting Experimental Inconsistencies
Q: My MIC results are unrepeatable. Sometimes the bacteria die at 2 µg/mL, sometimes at 8 µg/mL.[2] Why?
A: You are likely experiencing the "Prodrug Paradox." [2]
| Scenario | What is happening? | Result |
| Scenario A | You used Colistin Sulfate (the active form).[2][4] | Stable Results. This is the CLSI/EUCAST standard for susceptibility testing.[2] |
| Scenario B | You used CMS and prepared it fresh .[2] | High MIC. The bacteria survive until enough CMS hydrolyzes to Colistin to kill them. |
| Scenario C | You used CMS stored at 4°C for 24 hours . | Low MIC. The tube already contains free Colistin.[2] You killed the bacteria instantly.[2] |
Critical Directive: Unless you are specifically studying the pharmacokinetics of the prodrug conversion, DO NOT use CMS for standard MIC testing. Use Colistin Sulfate . CMS is not suitable for in vitro susceptibility testing because its activity depends entirely on the hydrolysis rate in your specific broth [1, 5].
Q: I must use CMS for a PK/PD study. How do I handle the stock solution?
A: You must adopt a "Just-in-Time" preparation protocol.
-
Weigh the CMS powder.[2]
-
Dissolve in water (NOT saline or phosphate buffer initially, as salts/buffers can accelerate degradation or mask kinetics) [2].[2]
-
Use immediately (within 15 minutes).
-
Discard unused portion.
Data Insight: Temperature Impact on Stability Based on Li et al. (2003) and Wallace et al. (2008)[2]
| Storage Condition | Time until detectable Colistin formation (>1%) | Recommendation |
| Water @ 4°C | ~24-48 Hours | Acceptable for short-term storage (hours).[2] |
| Water @ 25°C | < 24 Hours | Risk. Use immediately.[2] |
| Buffer (pH 7.4) @ 37°C | < 4 Hours | Critical Instability. 60% conversion in 48h.[2] |
| Plasma @ 37°C | Immediate onset | Simulates in vivo conversion. |
Part 3: Storage & Handling FAQs
Q: Can I freeze CMS stock solutions?
A: Yes, but temperature matters significantly.[2]
-
-20°C: NOT RECOMMENDED for long-term storage.[2][8] Studies show significant degradation (hydrolysis) can occur over months at -20°C [2, 3].[2]
-
-80°C: PREFERRED. CMS is stable in plasma/water at -80°C for several months.[2]
-
Freeze-Thaw: Avoid multiple cycles. Thaw once, mix, use, discard.[2]
Q: Why does my solution turn yellow?
A: A slight yellowing can occur in concentrated solutions upon aging, often indicating oxidation or advanced degradation of the peptide backbone, though hydrolysis to colistin is the primary concern. If the cake is yellow before reconstitution, discard it.[2]
Q: Which diluent should I use?
A:
-
Reconstitution: Sterile Water for Injection (SWI).[2][9][10]
-
Dilution for Assays: 0.9% NaCl or Media (MHB).
-
Warning: Do not store reconstituted CMS in saline for long periods; it is less stable in saline than in water [3].
Part 4: Analytical Challenges (HPLC/LC-MS)
Q: My HPLC chromatogram shows a "mess" of peaks. Is my column broken?
A: Likely not. CMS is not a single molecule.[2][3] It is a heterogeneous mixture of Colistin A and B derivatized with 1 to 5 sulfomethyl groups.[2]
-
The "Ghost" Peaks: You will see a cluster of peaks representing different degrees of sulfomethylation.[2]
-
The Colistin Peak: As the sample runs or sits in the autosampler, you may see the "Colistin" peak grow if the autosampler is not cooled to 4°C.
Protocol for Accurate Quantification: To measure CMS accurately, you often measure "Total Colistin" by forcing hydrolysis, then subtracting the "Free Colistin" present before hydrolysis.[2]
-
Measure Free Colistin: Pre-treat sample to precipitate protein (if plasma) and run immediately.[2]
-
Measure Total Colistin: Acid hydrolyze the sample (e.g., Sulfuric acid) to convert all CMS
Colistin.[2] Run HPLC. -
Calculate:
.[2]
Part 5: Decision Workflow
Use this logic tree to ensure you are using the correct form of the drug for your specific application.
Figure 2: Decision matrix for selecting Colistin Sulfate vs. CMS and storage protocols.
References
-
Li, J., et al. (2003). Stability of Colistin and Colistin Methanesulfonate in Aqueous Media and Plasma as Determined by High-Performance Liquid Chromatography.[2][5][6][7][11] Antimicrobial Agents and Chemotherapy, 47(4), 1364–1370.[2][6][7] [Link]
-
Wallace, S. J., et al. (2008). Stability of Colistin Methanesulfonate in Pharmaceutical Products and Solutions for Administration to Patients.[2][11] Antimicrobial Agents and Chemotherapy, 52(9), 3047–3051.[2] [Link][2]
-
Healan, A. M., et al. (2012). Stability of Colistimethate Sodium in Aqueous Solution.[2] Antimicrobial Agents and Chemotherapy, 56(12), 6432–6433.[2][12] [Link]
-
Bergen, P. J., et al. (2006). Colistin Methanesulfonate Is an Inactive Prodrug of Colistin against Pseudomonas aeruginosa.[2] Antimicrobial Agents and Chemotherapy, 50(6), 1953–1958.[2][13] [Link][2]
-
EUCAST. (2016).[2][13] Recommendations for MIC determination of colistin (polymyxin E) as recommended by the joint CLSI-EUCAST Polymyxin Breakpoints Working Group. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Evaluating the stability of colistin and colistin methanesulphonate in human plasma under different conditions of storage - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Stability of Colistimethate Sodium in Aqueous Solution - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. journals.asm.org [journals.asm.org]
- 6. (PDF) Stability of Colistin and Colistin Methanesulfonate in Aqueous Media and Plasma as Determined by High-Performance Liquid Chromatography [academia.edu]
- 7. Stability of colistin and colistin methanesulfonate in aqueous media and plasma as determined by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Colistimethate Sodium | TargetMol [targetmol.com]
- 9. sterimaxinc.com [sterimaxinc.com]
- 10. globalrph.com [globalrph.com]
- 11. (PDF) Stability of Colistin and Colistin Methanesulfonate [research.amanote.com]
- 12. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 13. Challenges, Issues and Warnings from CLSI and EUCAST Working Group on Polymyxin Susceptibility Testing - PMC [pmc.ncbi.nlm.nih.gov]
how to improve the solubility of sodium colistin a methanesulfonate for experiments
Welcome to the technical support center for sodium colistin methanesulfonate (CMS). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for experimental work involving CMS. As a prodrug of the potent antibiotic colistin, understanding the nuances of CMS solubility and stability is paramount for generating reliable and reproducible data. This resource is structured in a question-and-answer format to directly address common challenges encountered in the laboratory.
Frequently Asked Questions (FAQs)
Q1: What is the best solvent for dissolving sodium colistin methanesulfonate?
Sodium colistin methanesulfonate is freely soluble in water[1][2][3]. For most experimental purposes, sterile, purified water (e.g., water for injection, USP) is the recommended solvent. The solubility in water is reported to be at least 50 mg/mL[4] and ≥ 53.9 mg/mL[5][6].
It is crucial to avoid buffers, particularly phosphate buffers, for initial stock solution preparation and long-term storage, as they can accelerate the hydrolysis of CMS to colistin, especially at 37°C[7][8][9].
Q2: I've dissolved my CMS in water, but I'm concerned about its stability. How long is my solution viable?
The stability of a CMS solution is not a simple answer and is critically dependent on three main factors: concentration, temperature, and time .
-
Concentration-Dependent Stability: Higher concentrations of CMS are significantly more stable.[1][10][11] This is because CMS is an amphiphilic molecule that forms micelles or aggregates in solution above a critical micelle concentration (CMC), which is approximately 3.5 mM.[10][12] Within these micelles, the methanesulfonate groups are protected from hydrolysis. Below the CMC, CMS hydrolyzes rapidly to colistin (up to 60% conversion in 48 hours), while at concentrations well above the CMC, degradation can be negligible over the same period.[10][12][13]
-
Temperature-Dependent Hydrolysis: The rate of hydrolysis of CMS to colistin is highly temperature-dependent.[11][14] Lower temperatures significantly slow down this conversion. For instance, a reconstituted solution of CMS at a high concentration (200 mg/mL) showed negligible colistin formation for at least 7 days at both 4°C and 25°C.[11][15] However, upon dilution to a lower concentration (4 mg/mL), the solution was much less stable at 25°C compared to 4°C.[11][15]
The following diagram illustrates the relationship between CMS concentration and its conversion to the active colistin form.
Caption: CMS stability is concentration-dependent.
Q3: What is the optimal pH for a CMS solution?
Commercial preparations of CMS for injection typically have a pH between 6.5 and 8.5 when reconstituted[3]. Maintaining a pH within this range is advisable for optimal stability. Deviations from this range can affect the rate of hydrolysis.
Q4: Can I freeze my CMS stock solutions?
Yes, freezing is the recommended method for long-term storage of CMS stock solutions. Storage at -20°C or -80°C is preferable to minimize hydrolysis[1]. It is best practice to aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles. One study showed that reconstituted CMS was stable for up to 24 hours with less than 1.0% colistin formation when stored at -20°C and -70°C[16].
Troubleshooting Guide
| Problem | Potential Cause | Troubleshooting Steps & Explanations |
| Inconsistent experimental results (e.g., variable MIC values). | Hydrolysis of CMS to active colistin. | The antimicrobial activity observed is primarily due to the colistin formed from CMS hydrolysis[1][17]. Inconsistent hydrolysis rates will lead to variable concentrations of the active compound. Solution: Prepare fresh dilutions from a concentrated, cold stock solution immediately before each experiment. Do not use diluted CMS solutions that have been stored, especially at room temperature or 37°C. |
| Precipitate forms in my diluted solution. | Interaction with buffer components or pH shift. | While CMS itself is highly soluble in water, its degradation products or interactions with certain buffer salts at specific pH values could potentially lead to precipitation. Solution: Ensure the final concentration of CMS is within its solubility limits in the chosen medium. If using a buffer, confirm its compatibility with CMS. Consider preparing the final dilution in a saline solution (e.g., 0.9% NaCl) or the specific assay medium just before use. |
| Difficulty achieving a high concentration solution. | Inadequate mixing or low-quality water. | CMS is generally very soluble in water.[2][3] Solution: Ensure you are using high-purity water. Gentle warming to 37°C for a short period (e.g., 10 minutes) and/or brief sonication in an ultrasonic bath can aid in dissolving the powder, especially for achieving higher concentrations.[5] |
Experimental Protocols
Protocol 1: Preparation of a Concentrated CMS Stock Solution
This protocol describes the preparation of a 200 mg/mL stock solution, a concentration at which CMS exhibits good stability.[11][15]
Materials:
-
Sodium Colistin Methanesulfonate (lyophilized powder)
-
Sterile, pyrogen-free water (e.g., Water for Injection, USP)
-
Sterile, conical tubes (e.g., 15 mL or 50 mL)
-
Calibrated pipettes
-
Vortex mixer (optional)
-
0.22 µm sterile syringe filter
Procedure:
-
Aseptic Technique: Perform all steps in a laminar flow hood or using sterile techniques to prevent microbial contamination.
-
Weighing: Accurately weigh the desired amount of CMS powder.
-
Reconstitution: Add the appropriate volume of sterile water to achieve a final concentration of 200 mg/mL. For example, to prepare 1 mL of a 200 mg/mL solution, add 1 mL of water to 200 mg of CMS powder.
-
Dissolution: Gently swirl the tube to dissolve the powder. Avoid vigorous shaking to prevent frothing[18][19]. If necessary, vortex briefly at a low speed.
-
Sterile Filtration: To ensure sterility, filter the stock solution through a 0.22 µm sterile syringe filter into a sterile container.
-
Aliquoting and Storage: Dispense the stock solution into single-use, sterile cryovials. Store immediately at -20°C or -80°C for long-term storage. For short-term storage (up to 7 days), the concentrated solution can be kept at 4°C.[11][15]
Protocol 2: Preparation of Working Dilutions for In Vitro Assays
This protocol outlines the preparation of final working dilutions from the concentrated stock solution.
Materials:
-
Concentrated CMS stock solution (from Protocol 1)
-
Sterile diluent (e.g., 0.9% NaCl, cation-adjusted Mueller-Hinton broth, or specific cell culture medium)
-
Sterile microcentrifuge tubes or plates
Procedure:
-
Thawing: Rapidly thaw a single aliquot of the concentrated CMS stock solution. Keep it on ice.
-
Serial Dilution: Perform serial dilutions of the stock solution in the desired sterile diluent to achieve the final experimental concentrations.
-
Immediate Use: Use the freshly prepared working dilutions immediately to minimize the hydrolysis of CMS to colistin. Do not store diluted solutions.
The following workflow diagram summarizes the recommended procedure for preparing and handling CMS solutions for experiments.
Caption: Recommended workflow for CMS solution preparation.
By adhering to these guidelines and understanding the chemical behavior of sodium colistin methanesulfonate, researchers can significantly improve the quality and reliability of their experimental data.
References
-
Klompas, M., & Hale, C. (2018). Colistin methanesulfonate infusion solutions are stable over time and suitable for home administration. European Journal of Hospital Pharmacy, 25(6), 337-339. [Link]
-
Wallace, S. J., Li, J., Nation, R. L., Prankerd, R. J., Velkov, T., & Boyd, B. J. (2010). Self-assembly behaviour of colistin and its prodrug colistin methanesulfonate: implications for solution stability and solubilization. The journal of physical chemistry. B, 114(14), 4836–4840. [Link]
-
Li, J., Milne, R. W., Nation, R. L., Turnidge, J. D., & Coulthard, K. (2008). Stability of colistin methanesulfonate in pharmaceutical products and solutions for administration to patients. Antimicrobial agents and chemotherapy, 52(9), 3047–3051. [Link]
-
Li, J., Milne, R. W., Nation, R. L., Turnidge, J. D., & Coulthard, K. (2003). Stability of colistin and colistin methanesulfonate in aqueous media and plasma as determined by high-performance liquid chromatography. Antimicrobial agents and chemotherapy, 47(4), 1364–1370. [Link]
-
Li, J., Milne, R. W., Nation, R. L., Turnidge, J. D., & Coulthard, K. (2003). Stability of colistin and colistin methanesulfonate in aqueous media and plasma as determined by high-performance liquid chromatography. PubMed. [Link]
-
Bergen, P. J., Li, J., Rayner, C. R., & Nation, R. L. (2006). Colistin methanesulfonate is an inactive prodrug of colistin against Pseudomonas aeruginosa. Antimicrobial agents and chemotherapy, 50(6), 1953–1958. [Link]
-
Li, J., Milne, R. W., Nation, R. L., Turnidge, J. D., & Coulthard, K. (2008). Stability of colistin methanesulfonate in pharmaceutical products and solutions for administration to patients. PubMed. [Link]
-
Wallace, S. J., Li, J., Nation, R. L., Prankerd, R. J., Velkov, T., & Boyd, B. J. (2010). Self-assembly behavior of colistin and its prodrug colistin methanesulfonate: implications for solution stability and solubilization. PubMed. [Link]
-
ASM Journals. Stability of Colistin Methanesulfonate in Pharmaceutical Products and Solutions for Administration to Patients. Antimicrobial Agents and Chemotherapy. [Link]
-
ASM Journals. Stability of Colistin and Colistin Methanesulfonate in Aqueous Media and Plasma as Determined by High-Performance Liquid Chromatography. Antimicrobial Agents and Chemotherapy. [Link]
-
Dudhani, R. V., Nation, R. L., & Li, J. (2010). Evaluating the stability of colistin and colistin methanesulphonate in human plasma under different conditions of storage. The Journal of antimicrobial chemotherapy, 65(7), 1412–1415. [Link]
-
ResearchGate. Self-Assembly Behavior of Colistin and Its Prodrug Colistin Methanesulfonate: Implications for Solution Stability and Solubilization. [Link]
-
University of Groningen research portal. Colistin methanesulfonate infusion solutions are stable over time and suitable for home administration. [Link]
-
RayBiotech. Colistin Methanesulfonate (sodium salt). [Link]
-
ResearchGate. Stability of Colistin Active Forms in Biological Matrices: Effect of Temperature and Time. [Link]
-
Academia.edu. Stability of Colistin and Colistin Methanesulfonate in Aqueous Media and Plasma as Determined by High-Performance Liquid Chromatography. [Link]
-
eScholarship.org. Stability of Colistimethate Sodium in Aqueous Solution. [Link]
-
GlobalRPH. Dilution Colistimethate Sodium (colistin). [Link]
-
Scottish Antimicrobial Prescribing Group. Guidance on the intravenous use of colistimethate sodium (colistin) in adults. [Link]
-
accessdata.fda.gov. Coly-Mycin M Parenteral (Colistimethate for Injection, USP). [Link]
-
famic.go.jp. 30 Colistin sulfate. [Link]
- Google Patents.
-
NIH. Preliminary Method for Direct Quantification of Colistin Methanesulfonate by Attenuated Total Reflectance Fourier Transform Infrared Spectroscopy. [Link]
-
MDPI. Population Pharmacokinetics of Colistin Methanesulfonate Sodium and Colistin in Critically Ill Patients: A Systematic Review. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Colistin sodium methanesulfonate, Thermo Scientific | Fisher Scientific [fishersci.at]
- 3. toku-e.com [toku-e.com]
- 4. Colistin Methanesulfonate (sodium salt) | CAS 8068-28-8 | Cayman Chemical | Biomol.com [biomol.com]
- 5. apexbt.com [apexbt.com]
- 6. raybiotech.com [raybiotech.com]
- 7. Stability of Colistin and Colistin Methanesulfonate in Aqueous Media and Plasma as Determined by High-Performance Liquid Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Stability of colistin and colistin methanesulfonate in aqueous media and plasma as determined by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. (PDF) Stability of Colistin and Colistin Methanesulfonate in Aqueous Media and Plasma as Determined by High-Performance Liquid Chromatography [academia.edu]
- 10. Self-assembly behaviour of colistin and its prodrug colistin methanesulfonate: implications for solution stability and solubilization - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Stability of Colistin Methanesulfonate in Pharmaceutical Products and Solutions for Administration to Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Self-assembly behavior of colistin and its prodrug colistin methanesulfonate: implications for solution stability and solubilization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. journals.asm.org [journals.asm.org]
- 15. Stability of colistin methanesulfonate in pharmaceutical products and solutions for administration to patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. escholarship.org [escholarship.org]
- 17. Colistin Methanesulfonate Is an Inactive Prodrug of Colistin against Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]
- 18. globalrph.com [globalrph.com]
- 19. accessdata.fda.gov [accessdata.fda.gov]
Technical Support Center: Analysis of Sodium Colistin Methanesulfonate and its Degradation Products
Welcome to the technical support center for the analysis of sodium colistin methanesulfonate (CMS). This guide is designed for researchers, scientists, and drug development professionals who are working with CMS and need to identify and quantify its degradation products, primarily the active form, colistin, using mass spectrometry. Given the inherent instability of CMS, this guide provides in-depth, field-proven insights to navigate the complexities of its analysis.
Introduction: The Challenge of CMS Instability
Sodium colistin methanesulfonate is a prodrug administered intravenously that undergoes in vivo hydrolysis to form its active antibacterial agent, colistin. This conversion, however, also occurs in vitro in aqueous solutions, presenting a significant analytical challenge. The hydrolysis of CMS is a dynamic process, influenced by temperature, pH, and concentration, leading to a complex mixture of partially sulfomethylated derivatives and colistin itself.[1][2][3] Uncontrolled degradation during sample collection, storage, and analysis can lead to a gross overestimation of the active colistin concentration, thereby compromising the integrity of experimental data.[3]
This guide will equip you with the necessary knowledge to control for this instability and accurately characterize the degradation of CMS in your experiments.
Frequently Asked Questions (FAQs)
Here, we address some of the most common questions encountered by researchers working with CMS.
Q1: What are the primary degradation products of CMS?
A1: The primary degradation products of CMS are a heterogeneous mixture of partially sulfomethylated derivatives and the fully de-sulfomethylated, active form, colistin.[1][4] Colistin itself is a mixture of at least 30 components, with colistin A and colistin B being the most abundant and clinically relevant.[4] The hydrolysis process involves the sequential removal of methanesulfonate groups from the primary amino groups of the colistin molecule.
Q2: Why is direct measurement of CMS by LC-MS/MS so difficult?
A2: Direct measurement is challenging due to several factors. Firstly, CMS is not a single entity but a complex mixture of derivatives with varying degrees of sulfomethylation.[5] This results in a broad chromatographic peak or multiple unresolved peaks, making accurate quantification difficult. Secondly, the inherent instability of CMS in aqueous solutions means it readily degrades to colistin during the analytical process, leading to inaccurate measurements.[1][6]
Q3: What is the most accepted method for quantifying CMS?
A3: The most widely accepted method is an indirect quantification approach using LC-MS/MS.[7][8][9] This method involves measuring the colistin concentration in two separate aliquots of the same sample. One aliquot is analyzed directly to determine the baseline concentration of colistin. The second aliquot is subjected to strong acid hydrolysis to completely convert all CMS and its derivatives into colistin. The total colistin concentration is then measured in this hydrolyzed sample. The concentration of CMS is then calculated by subtracting the baseline colistin concentration from the total colistin concentration.[7][8][9]
Q4: How do temperature and concentration affect CMS stability?
A4: The hydrolysis of CMS to colistin is both temperature- and concentration-dependent.[10][11] Higher temperatures significantly accelerate the rate of hydrolysis.[3][10] Therefore, it is crucial to keep samples on ice or at ultra-low temperatures during collection and processing.[12][13] Interestingly, dilute solutions of CMS hydrolyze more rapidly than concentrated solutions.[3][14] This is an important consideration when preparing stock solutions and dilutions for your experiments.
Q5: What are the expected m/z values for colistin A and B in mass spectrometry?
A5: Colistin A and B are typically detected as doubly charged ions ([M+2H]²⁺) in positive ion mode electrospray ionization (ESI). The commonly monitored precursor to product ion transitions (m/z) are:
An internal standard, such as polymyxin B1 or B2, is often used to ensure accuracy.[7][12]
Troubleshooting Guide: Common Issues in CMS Analysis
This section provides a structured approach to troubleshooting common problems encountered during the LC-MS/MS analysis of CMS and its degradation products.
| Issue | Probable Cause(s) | Recommended Solution(s) |
| High baseline colistin levels in CMS standards | 1. In vitro hydrolysis of CMS during stock solution preparation or storage.[3] 2. Contamination of the CMS starting material with free colistin. | 1. Prepare fresh, high-concentration stock solutions in sterile water and use them immediately.[3] 2. If storage is necessary, store aliquots at -80°C.[16] 3. Always confirm the purity of a new lot of CMS standard. |
| Poor reproducibility of CMS quantification | 1. Inconsistent ex vivo hydrolysis across samples due to variations in handling time and temperature.[13] 2. Incomplete acid hydrolysis of CMS to colistin. 3. Adsorption of colistin to plasticware.[7] | 1. Standardize sample handling procedures. Keep all samples on ice and minimize the time between collection and processing/freezing.[12][13] 2. Optimize the acid hydrolysis step (acid concentration, temperature, and incubation time). 3. Consider using low-binding tubes and pipette tips. For urine samples, supplementing with blank plasma can mitigate adsorption issues.[7] |
| Matrix effects leading to ion suppression or enhancement | 1. Inadequate sample clean-up, especially with complex biological matrices like plasma.[6] 2. Co-elution of matrix components with the analytes. | 1. Use a robust sample preparation method like solid-phase extraction (SPE).[12][17][18] 2. Optimize the chromatographic separation to resolve colistin and the internal standard from interfering matrix components. 3. Evaluate matrix effects during method validation using post-extraction spiking. |
| No detectable CMS (all colistin) | 1. Complete degradation of CMS prior to analysis due to improper storage or handling (e.g., prolonged storage at room temperature).[13] | 1. Review sample history and handling procedures. Ensure samples were immediately placed on ice after collection and stored at -80°C.[16] |
Experimental Protocols
Protocol 1: Forced Degradation Study of CMS
Forced degradation studies are essential to understand the degradation pathways and to develop stability-indicating analytical methods as mandated by ICH guidelines.[19][20]
Objective: To generate the primary degradation product (colistin) and potential intermediates from CMS under controlled stress conditions.
Methodology:
-
Preparation of CMS Stock Solution: Prepare a 10 mg/mL stock solution of CMS in HPLC-grade water.
-
Stress Conditions (perform in separate vials):
-
Acid Hydrolysis: Mix 1 mL of CMS stock solution with 1 mL of 0.1 M HCl. Incubate at 60°C for 24 hours.
-
Base Hydrolysis: Mix 1 mL of CMS stock solution with 1 mL of 0.1 M NaOH. Incubate at 60°C for 24 hours.
-
Oxidative Degradation: Mix 1 mL of CMS stock solution with 1 mL of 3% H₂O₂. Store at room temperature, protected from light, for 24 hours.
-
Thermal Degradation: Incubate 1 mL of CMS stock solution at 60°C for 24 hours.
-
-
Sample Neutralization: Before analysis, neutralize the acidic and basic samples with an appropriate volume of 0.1 M NaOH or 0.1 M HCl, respectively.
-
Analysis: Dilute the stressed samples to an appropriate concentration and analyze using the LC-MS/MS method described below.
Protocol 2: LC-MS/MS Quantification of CMS via Indirect Method
Objective: To accurately quantify CMS and colistin in a given sample (e.g., plasma).
1. Sample Preparation:
-
Label two sets of microcentrifuge tubes for each sample: "Baseline Colistin" and "Total Colistin".
-
Add 200 µL of the sample to each corresponding tube.
-
For "Total Colistin" tubes: Add 20 µL of 2.5 M H₂SO₄ to induce complete hydrolysis. Vortex and incubate at 37°C for 30 minutes.
-
For all tubes: Add an internal standard (e.g., polymyxin B2).
-
Protein Precipitation: Add 600 µL of acetonitrile to all tubes. Vortex vigorously for 1 minute.
-
Centrifuge at 10,000 x g for 10 minutes to pellet the precipitated proteins.
-
Transfer the supernatant to a new set of tubes for LC-MS/MS analysis.
2. LC-MS/MS Conditions:
-
LC Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm) is commonly used.[12]
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient: A typical gradient would be to start at a low percentage of B, ramp up to a high percentage to elute the analytes, and then re-equilibrate.
-
Flow Rate: 0.3 mL/min
-
Injection Volume: 5 µL
-
MS Detection: Positive ion ESI in Multiple Reaction Monitoring (MRM) mode.
-
MRM Transitions:
-
Colistin A: m/z 585.5 → 101.2
-
Colistin B: m/z 578.5 → 101.2
-
Internal Standard (Polymyxin B2): m/z 602.4 → 101.1
-
3. Calculation:
-
CMS Concentration = [Total Colistin] - [Baseline Colistin]
Visualizing the Workflow and Degradation
The following diagrams illustrate the CMS degradation pathway and the analytical workflow.
Caption: The primary degradation pathway of CMS to active colistin.
Caption: Workflow for the indirect quantification of CMS by LC-MS/MS.
References
- Challenges of Colistin Use in ICU and Therapeutic Drug Monitoring: A Literature Review. (n.d.).
- Assay of Colistin and Colistin Methanesulfonate in Plasma and Urine by Liquid Chromatography-Tandem Mass Spectrometry. (n.d.).
- Assay of colistin A, B and colistin methanesulfonate in human plasma by LC-MS/MS and short-term plasma stability. (n.d.).
- Stability of Colistin Methanesulfonate in Pharmaceutical Products and Solutions for Administration to Patients. (n.d.).
- Colistin Methanesulfonate Is an Inactive Prodrug of Colistin against Pseudomonas aeruginosa. (n.d.).
- LC-MS/MS Method for Determination of Colistin in Human Plasma: Validation and Stability Studies. (n.d.).
- Assay of Colistin and Colistin Methanesulfonate in Plasma and Urine by Liquid Chromatography-Tandem Mass Spectrometry. (n.d.).
- Development of an LC-MS/MS method for quantification of colistin and colistin methanesulfonate in human plasma and its application to stability studies and therapeutic drug monitoring. (n.d.).
-
Stability of Colistin and Colistin Methanesulfonate in Aqueous Media and Plasma as Determined by High-Performance Liquid Chromatography. (n.d.). Retrieved from [Link]
- Stability of Colistin Methanesulfonate in Pharmaceutical Products and Solutions for Administration to Patients. (n.d.).
- Stability of Colistin and Colistin Methanesulfonate in Aqueous Media and Plasma as Determined by High-Performance Liquid Chromatography. (n.d.).
- Development of an LC-MS/MS method for quantification of colistin and colistin methanesulfonate in human plasma and its application to stability studies and therapeutic drug monitoring. (n.d.).
-
Quantitative determination of colistin A/B and colistin methanesulfonate in biological samples using hydrophilic interaction chromatography tandem mass spectrometry. (n.d.). Retrieved from [Link]
- Evaluating the stability of colistin and colistin methanesulphonate in human plasma under different conditions of storage. (n.d.).
-
Stability of colistin methanesulfonate in pharmaceutical products and solutions for administration to patients. (n.d.). Retrieved from [Link]
-
Stability of colistin methanesulfonate in pharmaceutical products and solutions for administration to patients. (n.d.). Retrieved from [Link]
- Evaluation of colistin stability in agar and comparison of four methods for MIC testing of... (n.d.).
-
Forced degradation studies. (2016). Retrieved from [Link]
-
forced degradation study: Topics by Science.gov. (n.d.). Retrieved from [Link]
-
Forced Degradation Studies for Biopharmaceuticals. (2016). Retrieved from [Link]
-
Stability Indicating Forced Degradation Studies. (n.d.). Retrieved from [Link]
-
Assay of colistin and colistin methanesulfonate in plasma and urine by liquid chromatography-tandem mass spectrometry. (n.d.). Retrieved from [Link]
Sources
- 1. Colistin Methanesulfonate Is an Inactive Prodrug of Colistin against Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]
- 2. (PDF) Stability of Colistin and Colistin Methanesulfonate in Aqueous Media and Plasma as Determined by High-Performance Liquid Chromatography [academia.edu]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Stability of Colistin and Colistin Methanesulfonate in Aqueous Media and Plasma as Determined by High-Performance Liquid Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Challenges of Colistin Use in ICU and Therapeutic Drug Monitoring: A Literature Review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Assay of Colistin and Colistin Methanesulfonate in Plasma and Urine by Liquid Chromatography-Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. journals.asm.org [journals.asm.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Stability of Colistin Methanesulfonate in Pharmaceutical Products and Solutions for Administration to Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Stability of colistin methanesulfonate in pharmaceutical products and solutions for administration to patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Development of an LC-MS/MS method for quantification of colistin and colistin methanesulfonate in human plasma and its application to stability studies and therapeutic drug monitoring - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Development of an LC-MS/MS method for quantification of colistin and colistin methanesulfonate in human plasma and its application to stability studies and therapeutic drug monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 14. journals.asm.org [journals.asm.org]
- 15. Assay of colistin and colistin methanesulfonate in plasma and urine by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Evaluating the stability of colistin and colistin methanesulphonate in human plasma under different conditions of storage - PMC [pmc.ncbi.nlm.nih.gov]
- 17. klinickafarmakologie.cz [klinickafarmakologie.cz]
- 18. Quantitative determination of colistin A/B and colistin methanesulfonate in biological samples using hydrophilic interaction chromatography tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. medcraveonline.com [medcraveonline.com]
- 20. rjptonline.org [rjptonline.org]
Technical Support Center: Purity Assessment of Sodium Colistin Methanesulfonate
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for sodium colistin methanesulfonate (CMS). This guide is designed to provide in-depth, practical solutions to the common and complex challenges encountered during the purity assessment of CMS samples. Given the inherent complexity and instability of the CMS molecule, rigorous and well-understood analytical methods are paramount for ensuring product quality, safety, and efficacy.
This resource is structured as a dynamic question-and-answer guide, moving from common troubleshooting scenarios to frequently asked questions. Our goal is to not only provide procedural steps but also to explain the underlying scientific principles, empowering you to make informed decisions in your laboratory.
Part 1: Troubleshooting Guide
This section addresses specific issues you might encounter during the analytical workflow for CMS purity assessment.
Issue 1: Inconsistent or Drifting HPLC Peak Areas for CMS
Question: We are observing significant variability and a consistent downward drift in the peak areas for our main CMS components during an HPLC sequence. What could be causing this and how can we fix it?
Answer: This is a classic and critical problem when analyzing CMS, directly related to its inherent chemical instability. CMS is a prodrug that readily hydrolyzes in aqueous solutions to form a complex mixture of partially sulfomethylated derivatives and, ultimately, the active (and more toxic) colistin.[1][2][3] This hydrolysis is a time, temperature, and pH-dependent process.[1][4]
Causality Explained: The "drifting" peak area is most likely due to the progressive hydrolysis of CMS within your sample vials in the autosampler over the course of the analytical run. Even at room temperature, significant conversion to colistin can occur within hours.[3][4]
Recommended Mitigation Workflow
dot graph "CMS_Hydrolysis_Workflow" { layout=dot; rankdir=LR; node [shape=box, style="filled", fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];
subgraph "cluster_prep" { label="Sample Preparation"; style="filled"; fillcolor="#F1F3F4"; node [fillcolor="#FFFFFF", fontcolor="#202124"]; Prep [label="Reconstitute CMS Sample\n(Use cold, high-purity water)"]; Dilute [label="Perform Serial Dilutions\n(Use cold mobile phase)"]; }
subgraph "cluster_analysis" { label="HPLC Analysis"; style="filled"; fillcolor="#F1F3F4"; node [fillcolor="#FFFFFF", fontcolor="#202124"]; Autosampler [label="Maintain Autosampler\nat 4°C"]; Inject [label="Inject Immediately\n(Minimize sequence time)"]; Method [label="Use Validated HPLC Method\n(Short run time is critical)"]; }
subgraph "cluster_degradation" { label="Degradation Pathway"; style="dotted"; node [fillcolor="#EA4335", fontcolor="#FFFFFF", shape=ellipse]; CMS [label="Intact CMS"]; Intermediates [label="Partially Sulfomethylated\nIntermediates"]; Colistin [label="Free Colistin"]; }
Prep -> Dilute [label="Immediate"]; Dilute -> Autosampler [label="Transfer"]; Autosampler -> Inject; Inject -> Method;
CMS -> Intermediates [label="Hydrolysis\n(Time, Temp, pH)", color="#EA4335"]; Intermediates -> Colistin [label="Further Hydrolysis", color="#EA4335"];
{rank=same; Prep; CMS;} {rank=same; Inject; Colistin;} } dot Caption: Workflow to minimize CMS hydrolysis during HPLC analysis.
Detailed Protocol:
-
Control Temperature:
-
Sample Preparation: Reconstitute and dilute your CMS samples using chilled, high-purity water or, preferably, the mobile phase, kept in an ice bath.
-
Autosampler: The most critical step is to maintain the autosampler temperature at a low, controlled temperature, typically 4°C.[2][5] This dramatically slows the rate of hydrolysis. Studies have shown that CMS in infusion solutions is substantially more stable at 4°C compared to 25°C.[2][5]
-
-
Minimize Time:
-
Prepare samples immediately before placing them in the autosampler.
-
Design your HPLC sequence to be as short as possible. Analyze critical samples first.
-
-
pH Considerations:
-
Be aware that the pH of your sample solution can influence the hydrolysis rate. While colistin itself is more stable at slightly acidic pH, the hydrolysis of CMS can be accelerated under acidic conditions.[1][4] Ensure your sample diluent is buffered if necessary and consistent across all samples and standards.
-
-
System Suitability:
-
Inject a freshly prepared standard at the beginning, middle, and end of your sequence. This will allow you to quantify the drift and determine if your corrective actions are sufficient.
-
Issue 2: Quantifying Total Purity - How to Account for Colistin and Related Substances?
Question: Our HPLC method separates several peaks, but we are unsure how to calculate the total purity. Pharmacopeial methods seem to lack a specific HPLC component analysis for CMS. How should we approach this?
Answer: This is a significant challenge because, unlike its active form, colistin sulfate, major pharmacopeias like the USP do not specify a detailed HPLC method for the component analysis of CMS itself.[6][7] Instead, they often rely on a potency assay (microbiological assay) and a limit test for "free colistin".[7][8]
The most scientifically robust approach, widely adopted in research and clinical settings, is an indirect measurement method .[9][10] This involves quantifying the amount of colistin present before and after a forced, complete hydrolysis of the CMS sample.
Causality Explained: CMS itself is a complex mixture of sulfomethylated derivatives of colistin A and colistin B.[11][12] Direct quantification is difficult due to the lack of pure reference standards for each derivative. By converting all CMS-related substances to colistin, you can use a well-characterized colistin standard for accurate quantification.
Protocol: Indirect Quantification via Forced Hydrolysis
This protocol allows for the determination of both free colistin (an impurity) and the total potential colistin (from CMS).
Step-by-Step Methodology:
-
Prepare Two Aliquots: From your sample solution, prepare two separate aliquots (Aliquot A and Aliquot B).
-
Aliquot A (Free Colistin):
-
This aliquot is analyzed directly to measure the amount of free colistin already present as an impurity.
-
Process this sample immediately using a validated HPLC method for colistin (often involving pre-column derivatization with an agent like 9-fluorenylmethyl chloroformate (FMOC-Cl) for fluorescence detection).[13]
-
-
Aliquot B (Total Colistin after Hydrolysis):
-
Add a small volume of strong acid (e.g., 1.0 M sulfuric acid) to this aliquot to lower the pH significantly.[6][11]
-
Incubate the sample under controlled conditions (e.g., 10-30 minutes at room temperature, though some methods use higher temperatures) to drive the hydrolysis of all CMS and its derivatives to completion.[6][11][14]
-
Neutralize the reaction by adding an equivalent amount of strong base (e.g., 1.0 M sodium hydroxide).[11]
-
Analyze this hydrolyzed sample using the same HPLC method for colistin as used for Aliquot A.
-
-
Calculation:
-
CMS Concentration (as colistin): [Total Colistin from Aliquot B] - [Free Colistin from Aliquot A]
-
Purity Assessment: The amount of free colistin in Aliquot A is a key impurity. The total peak area from the hydrolyzed sample can be compared to the colistin reference standard to determine the total potency.
-
dot graph "Indirect_Quantification_Workflow" { layout=dot; node [shape=box, style="filled", fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];
subgraph "cluster_sample" { label="Sample Preparation"; style="filled"; fillcolor="#F1F3F4"; node [fillcolor="#FFFFFF", fontcolor="#202124"]; Sample [label="CMS Sample Solution"]; AliquotA [label="Aliquot A\n(For Free Colistin)"]; AliquotB [label="Aliquot B\n(For Total Colistin)"]; }
subgraph "cluster_process" { label="Processing & Analysis"; style="filled"; fillcolor="#F1F3F4"; node [fillcolor="#FFFFFF", fontcolor="#202124"]; DirectAnalysis [label="Direct HPLC Analysis\n(Measures Free Colistin)"]; Hydrolysis [label="1. Acid Hydrolysis\n2. Neutralization"]; HydrolyzedAnalysis [label="HPLC Analysis of\nHydrolyzed Sample"]; }
subgraph "cluster_calc" { label="Calculation"; style="filled"; fillcolor="#F1F3F4"; node [fillcolor="#34A853", fontcolor="#FFFFFF", shape=invhouse]; ResultA [label="Result A:\n[Free Colistin]"]; ResultB [label="Result B:\n[Total Colistin]"]; FinalCalc [label="CMS Content = Result B - Result A"]; }
Sample -> AliquotA; Sample -> AliquotB; AliquotA -> DirectAnalysis -> ResultA; AliquotB -> Hydrolysis -> HydrolyzedAnalysis -> ResultB; ResultA -> FinalCalc; ResultB -> FinalCalc; } dot Caption: Workflow for indirect CMS quantification via hydrolysis.
Part 2: Frequently Asked Questions (FAQs)
Q1: Why is CMS used as a prodrug instead of administering colistin directly?
CMS is administered parenterally because it is significantly less toxic than colistin itself, reducing side effects like nephrotoxicity and neurotoxicity.[2] The sulfomethyl groups decrease the molecule's positive charge, leading to less immediate interaction with mammalian cell membranes. In vivo, CMS gradually hydrolyzes to release the active colistin at the site of infection.[1][2]
Q2: What are the main components of a "sodium colistin methanesulfonate" sample?
A CMS sample is not a single chemical entity. It is a complex mixture produced by reacting colistin (which itself is a mixture of at least 30 related compounds, primarily colistin A and B) with formaldehyde and sodium bisulfite.[11][12] The resulting product contains a heterogeneous population of molecules where the five primary amine groups of colistin are substituted with a variable number of methanesulfonate groups.[11]
Q3: Can I use a microbiological assay for purity assessment?
Yes, and it is the method specified in some pharmacopeias for potency determination.[7][8] However, it has significant limitations for purity assessment. A microbiological assay measures antibacterial activity but cannot distinguish between colistin and the various partially hydrolyzed, active CMS derivatives.[11] Therefore, it cannot quantify specific impurities like free colistin. HPLC-based methods are required for a detailed impurity profile.[11]
Q4: What are the typical storage conditions for CMS reference standards and analytical samples?
Based on stability data, both solid CMS and solutions require strict temperature control.
-
Solid Powder: Store lyophilized powder at controlled cold temperatures (e.g., 4°C) with protection from moisture.[5][15]
-
Stock Solutions: Prepare fresh to minimize hydrolysis.[3] If storage is necessary, freeze at -70°C or -80°C. Studies show that at -20°C, significant degradation can occur within two months, whereas samples are stable for at least four months at -80°C.[16]
-
Plasma/Biological Samples: The stability in plasma is highly concentration-dependent and requires storage at -80°C to prevent ex vivo conversion of CMS to colistin, which would confound pharmacokinetic studies.[16]
Q5: Are there any analytical techniques other than HPLC for CMS analysis?
While HPLC with fluorescence or MS/MS detection is the gold standard, other techniques have been explored.
-
LC-MS/MS: This is the preferred method for bioanalytical studies (e.g., in plasma) due to its high sensitivity and specificity, allowing for the simultaneous quantification of colistin A, colistin B, and their respective CMS prodrugs (via the indirect method).[10][17]
-
FTIR: Attenuated Total Reflectance Fourier Transform Infrared (ATR-FTIR) spectroscopy has been investigated as a potential rapid, direct method for quantifying CMS, as it can detect the loss of the methanesulfonate group. However, it is less sensitive than HPLC and not suitable for trace-level impurity analysis.[13]
Quantitative Data Summary
| Parameter | Typical Condition / Method | Rationale & Key Considerations | Reference |
| Autosampler Temp. | 4°C | Significantly slows the rate of ex vivo hydrolysis of CMS into colistin during the analytical sequence. | [2][5] |
| Sample Storage | -80°C (Long-term) | Prevents degradation and conversion to colistin. At -20°C, >26% degradation was seen in 2 months. | [16] |
| Forced Hydrolysis | 1.0 M H₂SO₄, RT, 10-30 min | Ensures complete conversion of all sulfomethylated species to colistin for accurate total potency measurement. | [11][14][18] |
| Detection Method | Fluorescence (with FMOC-Cl derivatization) or MS/MS | Provides high sensitivity needed for detecting low levels of free colistin impurity and for bioanalytical applications. | [10][13] |
| Pharmacopeial Assay | Microbiological Assay, Limit test for Free Colistin | Assesses overall potency but lacks specificity for individual components and impurities. | [7][8] |
References
-
Li, J., Milne, R. W., Nation, R. L., Turnidge, J. D., & Coulthard, K. (2002). Stability of Colistin and Colistin Methanesulfonate in Aqueous Media and Plasma as Determined by High-Performance Liquid Chromatography. Antimicrobial Agents and Chemotherapy, 46(10), 3304–3307. [Link]
-
Li, J., Milne, R. W., Nation, R. L., Turnidge, J. D., & Smeaton, T. C. (2002). Simple Method for Assaying Colistin Methanesulfonate in Plasma and Urine Using High-Performance Liquid Chromatography. Antimicrobial Agents and Chemotherapy, 46(10), 3304-3307. [Link]
-
Wallace, S. J., Li, J., Nation, R. L., & Prankerd, R. J. (2008). Stability of Colistin Methanesulfonate in Pharmaceutical Products and Solutions for Administration to Patients. Antimicrobial Agents and Chemotherapy, 52(9), 3047–3051. [Link]
-
Bergen, P. J., Li, J., & Nation, R. L. (2006). Colistin Methanesulfonate Is an Inactive Prodrug of Colistin against Pseudomonas aeruginosa. Antimicrobial Agents and Chemotherapy, 50(6), 1953–1958. [Link]
-
Wallace, S. J., Li, J., Nation, R. L., & Prankerd, R. J. (2008). Stability of colistin methanesulfonate in pharmaceutical products and solutions for administration to patients. CABI Digital Library.[Link]
-
Gou, S., Giam, C. Z., & Li, J. (2007). Assay of Colistin and Colistin Methanesulfonate in Plasma and Urine by Liquid Chromatography-Tandem Mass Spectrometry. Antimicrobial Agents and Chemotherapy, 51(10), 3675–3680. [Link]
-
Papavasileiou, K., Tsiasioti, A., Tzanavaras, P. D., & Zacharis, C. K. (2021). The reported methods for the hydrolysis of colistimethate sodium (CMS)... ResearchGate.[Link]
-
Akers, K. S., Rowan, M. P., Niece, K. L., Stewart, I. J., Mende, K., & Cota, J. M. (2015). Preliminary Method for Direct Quantification of Colistin Methanesulfonate by Attenuated Total Reflectance Fourier Transform Infrared Spectroscopy. Antimicrobial Agents and Chemotherapy, 59(11), 6928–6933. [Link]
-
Pharmaffiliates. Colistin-impurities. Pharmaffiliates.[Link]
- Google Patents. (2011). Analysis method for colistimethate sodium.
-
Li, J., Milne, R. W., Nation, R. L., Turnidge, J. D., & Coulthard, K. (2002). Stability of Colistin and Colistin Methanesulfonate in Aqueous Media and Plasma as Determined by High-Performance Chromatography. PMC.[Link]
-
Wallace, S. J., Li, J., Nation, R. L., & Prankerd, R. J. (2008). Stability of colistin methanesulfonate in pharmaceutical products and solutions for administration to patients. PubMed.[Link]
-
Orwa, J. A., Govaerts, C., & Van Schepdael, A. (2013). Identification of impurities in polymyxin B and colistin bulk sample using liquid chromatography coupled to mass spectrometry. ResearchGate.[Link]
-
Gou, S., Giam, C. Z., & Li, J. (2007). Assay of Colistin and Colistin Methanesulfonate in Plasma and Urine by Liquid Chromatography-Tandem Mass Spectrometry. PMC.[Link]
-
U.S. Pharmacopeia. (2006). USP Monographs: Colistimethate Sodium. USP29-NF24.[Link]
-
Hroncová, E., Smrčková, P., & Kloudová, K. (2022). Assay of colistin A, B and colistin methanesulfonate in human plasma by LC-MS/MS and short-term plasma stability. Česká a slovenská farmacie, 71(4), 173-180. [Link]
- Google Patents. (2015). US9005990B2 - Methods for purifying polymyxin E.
-
U.S. Pharmacopeia. (2011). Colistimethate Sodium. USP 35.[Link]
-
Jayol, A., Nordmann, P., & Poirel, L. (2017). Challenges, Issues and Warnings from CLSI and EUCAST Working Group on Polymyxin Susceptibility Testing. Journal of Clinical and Diagnostic Research, 11(8), DL01–DL02. [Link]
-
Wallace, S. J., Li, J., & Nation, R. L. (2012). Evaluating the stability of colistin and colistin methanesulphonate in human plasma under different conditions of storage. Journal of Antimicrobial Chemotherapy, 67(3), 709–711. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Stability of Colistin Methanesulfonate in Pharmaceutical Products and Solutions for Administration to Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 3. journals.asm.org [journals.asm.org]
- 4. journals.asm.org [journals.asm.org]
- 5. cabidigitallibrary.org [cabidigitallibrary.org]
- 6. CN102192960A - Analysis method for colistimethate sodium - Google Patents [patents.google.com]
- 7. ftp.uspbpep.com [ftp.uspbpep.com]
- 8. drugfuture.com [drugfuture.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. journals.asm.org [journals.asm.org]
- 11. Simple Method for Assaying Colistin Methanesulfonate in Plasma and Urine Using High-Performance Liquid Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Stability of Colistin and Colistin Methanesulfonate in Aqueous Media and Plasma as Determined by High-Performance Liquid Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Preliminary Method for Direct Quantification of Colistin Methanesulfonate by Attenuated Total Reflectance Fourier Transform Infrared Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Stability of colistin methanesulfonate in pharmaceutical products and solutions for administration to patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Evaluating the stability of colistin and colistin methanesulphonate in human plasma under different conditions of storage - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Assay of Colistin and Colistin Methanesulfonate in Plasma and Urine by Liquid Chromatography-Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 18. klinickafarmakologie.cz [klinickafarmakologie.cz]
refinement of sodium colistin a methanesulfonate administration protocols for preclinical studies
Status: Operational | Tier: Advanced Preclinical Support Topic: Refinement of Administration & Bioanalysis Protocols for CMS
Executive Summary: The CMS Paradox
Why is this guide necessary? Sodium Colistin Methanesulfonate (CMS) is an inactive prodrug that hydrolyzes in vivo to form the active antibiotic, Colistin (Polymyxin E).[1][2] The central challenge in preclinical studies is that this hydrolysis is non-enzymatic and spontaneous. It occurs not just in the animal, but in your dosing solution, your blood collection tubes, and your autosampler vials.
The Consequence: Improper handling leads to the "Ex Vivo Artifact"—where ongoing hydrolysis artificially inflates the measured active drug concentration, leading to incorrect Pharmacokinetic/Pharmacodynamic (PK/PD) modeling and dosing errors.
Module 1: Formulation & Stability (The "Zero-Hour" Error)
Visual: The Spontaneous Hydrolysis Cascade
Figure 1: The temperature and pH-dependent conversion of CMS to active Colistin.
Caption: CMS hydrolysis is non-enzymatic. High temperature and physiological pH accelerate conversion to active Colistin.[1]
Troubleshooting Guide: Formulation
Q: My baseline (T=0) samples already show active colistin. Is my vendor batch contaminated? A: Likely not. It is probable that hydrolysis occurred during your preparation steps. CMS is relatively stable in water at 4°C but degrades rapidly at room temperature or in saline/buffers.[3][4][5]
-
The Fix:
-
Dissolve CMS powder in sterile water , not saline or PBS (phosphate buffers accelerate hydrolysis).
-
Keep the solution on ice immediately upon reconstitution.
-
Use within 2 hours. Do not store "stock" CMS solutions at 4°C for more than 24 hours if you require <1% free colistin.
-
Q: How do I calculate the dose? The label says "CMS" but the literature says "CBA". A: This is a critical conversion error source.
-
CMS (Prodrug Mass): The weight of the chemical powder.
-
CBA (Colistin Base Activity): The weight of the active colistin moiety within that powder.
-
The Formula: approximately 2.8 mg of CMS sodium corresponds to 1 mg of CBA (Potency ~12,500 IU/mg).
-
Protocol: Always dose based on CBA (mg/kg) to align with literature PK/PD targets, but weigh out the CMS equivalent.
Table 1: Stability of CMS in Aqueous Solution
| Condition | Solvent | Stability Window (<2% Hydrolysis) | Recommendation |
|---|---|---|---|
| 4°C | Water | ~48 Hours | Ideal for short-term storage. |
| 25°C (Room Temp) | Water | < 4 Hours | Prepare immediately before dosing. |
| 37°C | Plasma/Buffer | < 30 Minutes | Critical: Samples must be processed immediately. |
Module 2: Bioanalysis & Sample Handling (The "Ex Vivo" Artifact)
Scenario: You collected blood from mice, spun it down, and froze the plasma. Your LC-MS results show massive variability and unexpectedly high colistin levels.
Diagnosis: You failed to halt ex vivo hydrolysis. CMS continued to convert to colistin inside the collection tube.
Visual: The "Cold-Acid" Stabilization Protocol
Figure 2: Mandatory workflow to prevent ex vivo hydrolysis during sample collection.
Caption: Acidification is the only reliable method to "freeze" the CMS-to-Colistin ratio for accurate bioanalysis.
Troubleshooting Guide: Bioanalysis
Q: How do I measure both CMS and Colistin in the same sample? A: You cannot measure CMS directly with standard LC-MS because it is a mixture of sulfomethylated derivatives. You must use an indirect subtraction method :
-
Aliquot A (Free Colistin): Protein precipitation (acidic)
Measure Colistin. -
Aliquot B (Total Colistin): Acid hydrolysis (incubate with H2SO4 to force all CMS to convert to Colistin)
Measure Total Colistin. -
Calculation:
.
Q: My LC-MS peaks for Colistin are tailing or splitting. A: Colistin is not a single molecule; it is a mixture of Colistin A and Colistin B.
-
The Fix: Your integration method must sum the areas of Colistin A + Colistin B . Do not quantify based on just one isoform. Ensure your chromatography gradient is slow enough to resolve both, or fast enough to co-elute them if validating a "total" peak (though separation is preferred for accuracy).
Module 3: Preclinical Dosing & PK/PD
Troubleshooting Guide: Experimental Design
Q: Which form should I use for MIC testing: CMS or Colistin Sulfate? A: Always use Colistin Sulfate.
-
Reasoning: In standard MIC assays (18-24h at 35°C), CMS hydrolysis is incomplete and variable. If you use CMS, the bacteria are exposed to a gradient of increasing colistin concentrations, leading to artificially high MIC values (false resistance). You want to measure the potency of the active moiety.
Q: I am scaling a human dose (e.g., 9 MU) to a mouse model. Can I just use body surface area (BSA) conversion? A: No. Renal clearance of colistin in mice is significantly faster than in humans.
-
The Problem: A BSA-scaled dose often results in a half-life (
) of ~30-60 mins in mice, compared to several hours in humans. -
The Fix: You must perform a dose fractionation study .
-
Target the
(Area Under the Curve of free drug / MIC). -
Mice often require much higher mg/kg doses (e.g., 40-60 mg/kg/day fractionated q4h or q6h) to match the exposure of a human clinical dose.
-
Self-Validation: Always take satellite PK samples in your infection model to confirm you achieved the target AUC.
-
Q: How do I distinguish drug efficacy from nephrotoxicity in survival studies? A: Colistin causes acute tubular necrosis (ATN). In high-dose mouse studies, death at 48-72h can be due to kidney failure rather than sepsis.
-
Protocol:
-
Hydration: Administer subcutaneous saline (10-20 mL/kg) daily to mice receiving high-dose colistin.
-
Biomarkers: Measure Lipocalin-2 (NGAL) or KIM-1 in urine/plasma. These are more sensitive early markers of colistin-induced kidney injury than serum creatinine in rodents.
-
References
-
Bergen, P. J., et al. (2006). "Pharmacokinetics and pharmacodynamics of colistin methanesulfonate in rats: comparison of bolus and infusion dosing." Antimicrobial Agents and Chemotherapy.[4][6]
-
Li, J., et al. (2003). "Stability of colistin and colistin methanesulfonate in aqueous media and plasma as determined by high-performance liquid chromatography." Antimicrobial Agents and Chemotherapy.[4][6]
-
Gobin, P., et al. (2010). "Assay of colistin and colistin methanesulfonate in plasma and urine by liquid chromatography-tandem mass spectrometry."[7] Antimicrobial Agents and Chemotherapy.[4][6]
-
Cheah, S. E., et al. (2015). "Colistin and Polymyxin B Dosage Regimens against Acinetobacter baumannii: Differences in Pharmacokinetics and Pharmacodynamics." Antimicrobial Agents and Chemotherapy.[4][6]
-
Nation, R. L., et al. (2017). "Framework for optimisation of the clinical use of colistin and polymyxin B: the Prato polymyxin consensus." The Lancet Infectious Diseases.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchmgt.monash.edu [researchmgt.monash.edu]
- 3. (PDF) Stability of Colistin and Colistin Methanesulfonate in Aqueous Media and Plasma as Determined by High-Performance Liquid Chromatography [academia.edu]
- 4. Stability of colistin and colistin methanesulfonate in aqueous media and plasma as determined by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Stability of Colistin and Colistin Methanesulfonate in Aqueous Media and Plasma as Determined by High-Performance Liquid Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Validation & Comparative
A Head-to-Head Comparison of MIC Values for Sodium Colistimethate and Colistin: A Guide for Researchers
The re-emergence of colistin as a last-line therapeutic agent against multidrug-resistant (MDR) Gram-negative bacteria has placed significant demands on clinical and research laboratories to provide accurate antimicrobial susceptibility data. Colistin is commercially available in two distinct forms: colistin sulfate, the active antimicrobial agent, and sodium colistimethate (CMS), an inactive prodrug. The fundamental chemical and pharmacological differences between these two forms are a critical source of confusion and potential error in susceptibility testing.
This guide provides an in-depth, head-to-head comparison of Minimum Inhibitory Concentration (MIC) values for CMS and colistin. We will dissect the causality behind experimental choices, present authoritative protocols, and clarify why a direct experimental comparison is clinically irrelevant and methodologically flawed. The central thesis is this: Only MIC values determined using colistin sulfate are valid for assessing bacterial susceptibility. This guide will demonstrate why this is the case and provide the necessary framework for generating trustworthy and reproducible data.
The Chemical and Pharmacological Divide: Why CMS and Colistin Are Not Interchangeable
Understanding the molecular distinctions between CMS and colistin is paramount to appreciating the challenges in their susceptibility testing.
Chemical Structure and Properties
-
Colistin: A polycationic polypeptide antibiotic. Its structure contains multiple positively charged primary amine groups, which are essential for its antimicrobial activity. It is a stable molecule available as colistin sulfate.[1]
-
Sodium Colistimethate (CMS): A derivative of colistin where the primary amine groups are chemically modified with negatively charged methanesulfonate groups (-CH₂SO₃⁻).[1][2] This modification renders the molecule anionic and, crucially, inactive as an antibiotic.[1][3][4] CMS is notoriously unstable in aqueous solutions, undergoing spontaneous hydrolysis.[1][5]
The Prodrug Conversion Pathway
CMS is administered parenterally as an inactive prodrug to reduce the toxicity associated with the active colistin form.[1][2] In vivo and in vitro, CMS hydrolyzes in aqueous environments, shedding its methanesulfonate groups to release a heterogeneous mixture of partially sulfomethylated derivatives and, ultimately, the active, polycationic colistin.[2][5][6]
This conversion is the linchpin of its therapeutic effect but the bane of in vitro testing. The rate of this hydrolysis is not instantaneous and depends on various factors, including time, temperature, and pH.[6]
Caption: The conversion pathway of inactive CMS to active colistin.
Minimum Inhibitory Concentration (MIC): A Flawed Metric for CMS
The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after a standardized incubation period.[7][8] While it is the gold standard for susceptibility testing, applying this methodology directly to CMS is fundamentally incorrect.
Why Direct MIC Testing of CMS is Invalid
When an MIC test is performed with CMS, the resulting value does not reflect the bacterium's intrinsic susceptibility. Instead, the observed inhibition is due to the small, variable amount of active colistin that forms from CMS hydrolysis during the 16-20 hour incubation period. This makes the MIC value of CMS:
-
Falsely Elevated: The concentration of CMS required to produce enough active colistin to inhibit growth will be orders of magnitude higher than the true colistin MIC.
-
Highly Variable and Irreproducible: The result will fluctuate based on minor variations in incubation time, temperature, or media composition that affect the hydrolysis rate.
-
Clinically Misleading: A high CMS "MIC" could be misinterpreted as resistance, while in reality, the organism may be fully susceptible to clinically achievable concentrations of active colistin.
Recognizing these profound issues, the world's leading standards organizations, the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST), have issued joint recommendations. These guidelines explicitly state that CMS must not be used for susceptibility testing. [9] The only validated method is broth microdilution (BMD) using colistin sulfate .[9][10][11][12][13]
Head-to-Head Comparison: A Conceptual Framework
A direct experimental data table comparing CMS and colistin MICs would be misleading, as it would legitimize an invalid testing approach. Instead, the following table provides a conceptual comparison to illustrate the expected outcomes and underscore the clinical irrelevance of CMS MIC values.
| Compound Tested for MIC | Expected MIC Value | Clinical Relevance & Interpretation |
| Colistin Sulfate | Low and reproducible (e.g., ≤2 µg/mL for susceptible strains) | Clinically Relevant & The Gold Standard. This value directly measures the bacterial susceptibility to the active drug and is used to guide patient therapy and determine breakpoints. |
| Sodium Colistimethate (CMS) | Extremely high and highly variable | Clinically Irrelevant & Dangerously Misleading. This value is an artifact of the in vitro hydrolysis rate, not true bacterial susceptibility. It should never be determined or used for clinical decision-making.[9] |
Experimental Protocol: The CLSI-EUCAST Recommended Method for Colistin MIC Determination
To ensure scientific integrity, every protocol must be a self-validating system. This reference method for colistin MIC determination incorporates critical control points to minimize variability and produce trustworthy data.
Workflow for Accurate Colistin MIC Determination
Caption: Standardized workflow for colistin MIC testing via broth microdilution.
Detailed Step-by-Step Methodology
1. Materials and Reagents:
-
Antimicrobial Agent: Colistin sulfate powder (analytical grade). Causality: Using colistin sulfate ensures the active drug is tested directly, eliminating the variable of hydrolysis.[9]
-
Media: Cation-Adjusted Mueller-Hinton Broth (CA-MHB). Causality: The concentration of divalent cations (Mg²⁺, Ca²⁺) is standardized because they compete with colistin for binding to bacterial LPS. Incorrect cation levels can significantly alter MIC results.[9][14]
-
Microtiter Plates: Sterile, 96-well, untreated polystyrene plates. Causality: Colistin is a polycationic molecule that avidly binds to negatively charged surfaces, including treated polystyrene. Using untreated plates minimizes drug loss to the plastic, which would otherwise lead to falsely elevated MICs.[9][15][16]
-
Quality Control (QC) Strains: Escherichia coli ATCC 25922, Pseudomonas aeruginosa ATCC 27853, and a resistant strain such as E. coli NCTC 13846 (mcr-1 positive). Causality: QC strains have known MIC ranges and serve as a self-validating check to confirm that all reagents, equipment, and procedures are performing correctly.[17]
2. Inoculum Preparation:
-
Select 3-5 well-isolated colonies of the test organism from a non-selective agar plate incubated overnight.
-
Suspend the colonies in sterile saline or broth.
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.
-
Within 15 minutes, dilute this standardized suspension in CA-MHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate. Causality: A standardized inoculum density is crucial for test reproducibility; a higher or lower bacterial load can alter the apparent MIC.[18][19]
3. Plate Preparation and Inoculation:
-
Prepare serial two-fold dilutions of the colistin sulfate stock solution in CA-MHB directly in the untreated microtiter plate to achieve the desired final concentration range (e.g., 0.125 to 64 µg/mL).
-
Add the standardized bacterial inoculum to each well.
-
Include a growth control well (no antibiotic) and a sterility control well (no bacteria).
4. Incubation and Interpretation:
-
Incubate the plates in ambient air at 35 ± 2°C for 16-20 hours.
-
Following incubation, examine the wells for visible turbidity.
-
The MIC is recorded as the lowest concentration of colistin that completely inhibits visible growth.
-
Check the results of the QC strains. The test run is valid only if the MICs for the QC strains fall within their acceptable published ranges.
Conclusion: Upholding Scientific Integrity in Susceptibility Testing
A head-to-head comparison of MIC values for sodium colistimethate and colistin unequivocally demonstrates the invalidity of using the prodrug for susceptibility testing. The seemingly straightforward question of "What is the MIC of CMS?" is a clinical and scientific misnomer. The antibacterial activity observed in such a test is an unpredictable artifact of in vitro hydrolysis, not a measure of an organism's susceptibility.
For researchers, scientists, and drug development professionals, the directive is clear:
-
Exclusive Use of Colistin Sulfate: All in vitro susceptibility testing must be performed with colistin sulfate to measure the activity of the active compound.
-
Adherence to Reference Methodology: The broth microdilution method, as detailed by CLSI and EUCAST, is the only validated procedure to ensure accuracy and reproducibility.
-
Critical Evaluation of Data: Any historical or published data reporting MICs determined using CMS should be considered unreliable and not used for comparative analysis or to inform clinical breakpoints.
By adhering to these principles, the scientific community can ensure that the data generated for this critical last-line antibiotic are accurate, reproducible, and clinically relevant, providing the necessary support in the global fight against antimicrobial resistance.
References
-
Couet, W., et al. (2011). Pharmacokinetics of colistin and colistimethate sodium after a single 80-mg intravenous dose of CMS in young healthy volunteers. Clinical Pharmacology & Therapeutics, 89(6), 875-879. [Link]
-
Couet, W., et al. (2011). Pharmacokinetics of Colistin and Colistimethate Sodium After a Single 80‐mg Intravenous Dose of CMS in Young Healthy Volunteers. Semantic Scholar. [Link]
- Garonzik, S. M., et al. (2011). Population pharmacokinetics of colistin methanesulfonate and colistin in critically ill patients. Antimicrobial Agents and Chemotherapy, 55(7), 3284-3294.
-
Microbe Investigations. (n.d.). Minimum Inhibitory Concentration (MIC) Test. MINT. [Link]
-
Microchem Laboratory. (n.d.). Minimum Inhibitory Concentration Test (MIC). [Link]
-
FRCPath Prep. (n.d.). How to Determine Colistin MIC Accurately: EUCAST–CLSI Joint Recommendations Explained. [Link]
- Ortwine, J. K., et al. (2013). Resurgence of Colistin: A Review of Resistance, Toxicity, Pharmacodynamics, and Dosing. Clinical Infectious Diseases, 56(1), 108-115.
- Andrews, J. M. (2001). Determination of minimum inhibitory concentrations. Journal of Antimicrobial Chemotherapy, 48(suppl_1), 5-16.
-
Satlin, M. J., et al. (2017). Is Colistin Susceptibility Testing Finally on the Right Track? Antimicrobial Agents and Chemotherapy, 61(6), e00412-17. [Link]
- Wiegand, I., et al. (2008). Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances.
-
Wikipedia. (n.d.). Minimum inhibitory concentration. [Link]
-
NZMN. (n.d.). Colistin antimicrobial susceptibility testing. [Link]
-
Jacobs, M., et al. (2019). Multicenter Population Pharmacokinetic Study of Colistimethate Sodium and Colistin Dosed as in Normal Renal Function in Patients on Continuous Renal Replacement Therapy. Antimicrobial Agents and Chemotherapy, 63(4), e02037-18. [Link]
-
He, H., et al. (2013). Pharmacokinetics of four different brands of colistimethate and formed colistin in rats. Journal of Antimicrobial Chemotherapy, 68(10), 2311-2317. [Link]
-
ResearchGate. (n.d.). Chemical structure of colistin (left) and colistimethate sodium (right). [Link]
-
Falagas, M. E., & Kasiakou, S. K. (2005). Colistin: The Phoenix Arises. Antimicrobial Agents and Chemotherapy, 49(12), 487-499. [Link]
-
Jayol, A., et al. (2017). Colistin and Polymyxin B Susceptibility Testing for Carbapenem-Resistant and mcr-Positive Enterobacteriaceae: Comparison of Sensititre, MicroScan, Vitek 2, and Etest with Broth Microdilution. Journal of Clinical Microbiology, 55(11), 3293-3299. [Link]
-
Abdul-Mutakabbir, J. C., et al. (2020). Effect of Different Media on the Bactericidal Activity of Colistin and on the Synergistic Combination With Azidothymidine Against mcr-1-Positive Colistin-Resistant Escherichia coli. Frontiers in Microbiology, 11, 95. [Link]
- Sader, H. S., et al. (2015). Colistin MIC variability by method for contemporary clinical isolates of multidrug-resistant Gram-negative bacilli. Journal of Clinical Microbiology, 53(5), 1647-1652.
-
Poirel, L., et al. (2017). Evaluation of colistin stability in agar and comparison of four methods for MIC testing of colistin. Journal of Antimicrobial Chemotherapy, 72(7), 1978-1982. [Link]
-
Humphries, R. M., et al. (2013). Colistin MIC Variability by Method for Contemporary Clinical Isolates of Multidrug-Resistant Gram-Negative Bacilli. Journal of Clinical Microbiology, 51(2), 595-600. [Link]
-
Nadir, I., & Batirel, A. (2024). Review of Colistin Susceptibility Testing with Current Data. Mediterranean Journal of Infection Microbes and Antimicrobials, 13, 24056. [Link]
-
Fresenius Kabi. (2020). COLISTIMETHATE FOR INJECTION, USP. [Link]
-
Wallace, S. J., et al. (2008). Stability of Colistimethate Sodium in Aqueous Solution. Antimicrobial Agents and Chemotherapy, 52(9), 3047-3051. [Link]
-
ResearchGate. (n.d.). The reported methods for the hydrolysis of colistimethate sodium (CMS) to colistin (CS) in plasma. [Link]
-
Scottish Antimicrobial Prescribing Group. (n.d.). Guidance on the intravenous use of colistimethate sodium (colistin) in adults. [Link]
-
National Center for Biotechnology Information. (n.d.). Colistimethate. PubChem Compound Summary. [Link]
-
Dai, C., et al. (2024). Comparison of efficacy and safety of Colistimethate Sodium and polymyx. Infection and Drug Resistance, 17, 1-11. [Link]
-
Åhman, J., et al. (2017). Antimicrobial susceptibility testing of colistin - evaluation of seven commercial MIC products against standard broth microdilution for Escherichia coli, Klebsiella pneumoniae, Pseudomonas aeruginosa, and Acinetobacter spp. Clinical Microbiology and Infection, 23(12), 973.e1-973.e7. [Link]
-
National Centre for Disease Control, India. (n.d.). Chapter 2, standard operating procedure: broth-microdilution colistin susceptibility test for aerobic gram-negative bacteria. [Link]
-
American Society for Microbiology. (2020). Colistin Breakpoints Redux – or, the Fun Don't Stop, Yo! [Link]
-
European Committee on Antimicrobial Susceptibility Testing. (2023). Colistin susceptibility testing. [Link]
-
European Committee on Antimicrobial Susceptibility Testing. (2024). Colistin MIC testing - the EUCAST warning extended. [Link]
-
Nebraska Medicine. (n.d.). Colistin Dosing Recommendations and Formulary Guidelines. [Link]
-
Li, M., et al. (2024). Analysis and comparison of adverse events of colistin administered by different routes based on the FAERS database. Scientific Reports, 14(1), 7177. [Link]
Sources
- 1. Resurgence of Colistin: A Review of Resistance, Toxicity, Pharmacodynamics, and Dosing - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. sapg.scot [sapg.scot]
- 4. dovepress.com [dovepress.com]
- 5. Stability of Colistimethate Sodium in Aqueous Solution - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Colistin: The Phoenix Arises - PMC [pmc.ncbi.nlm.nih.gov]
- 7. bionumbers.hms.harvard.edu [bionumbers.hms.harvard.edu]
- 8. Minimum inhibitory concentration - Wikipedia [en.wikipedia.org]
- 9. frcpathprep.com [frcpathprep.com]
- 10. journals.asm.org [journals.asm.org]
- 11. nzmn.org.nz [nzmn.org.nz]
- 12. Colistin and Polymyxin B Susceptibility Testing for Carbapenem-Resistant and mcr-Positive Enterobacteriaceae: Comparison of Sensititre, MicroScan, Vitek 2, and Etest with Broth Microdilution - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Antimicrobial susceptibility testing of colistin - evaluation of seven commercial MIC products against standard broth microdilution for Escherichia coli, Klebsiella pneumoniae, Pseudomonas aeruginosa, and Acinetobacter spp - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Frontiers | Effect of Different Media on the Bactericidal Activity of Colistin and on the Synergistic Combination With Azidothymidine Against mcr-1-Positive Colistin-Resistant Escherichia coli [frontiersin.org]
- 15. academic.oup.com [academic.oup.com]
- 16. Colistin MIC Variability by Method for Contemporary Clinical Isolates of Multidrug-Resistant Gram-Negative Bacilli - PMC [pmc.ncbi.nlm.nih.gov]
- 17. mjima.org [mjima.org]
- 18. microbe-investigations.com [microbe-investigations.com]
- 19. microchemlab.com [microchemlab.com]
in vivo comparative study of different sodium colistin a methanesulfonate formulations
[1][2][3][4]
Executive Summary
Objective: To provide a rigorous, standardized framework for comparing the in vivo performance of different Sodium Colistin Methanesulfonate (CMS) formulations.
The Core Issue: Unlike small molecule generics, CMS is a complex mixture of poly-methanesulfonated derivatives of colistin. "Generic" CMS products may possess identical elemental composition to the innovator but exhibit distinct sulfomethylation profiles. These chemical differences dictate the rate of in vivo hydrolysis to the active moiety, Colistin (Polymyxin E) .
Key Takeaway: Bioequivalence in CMS (prodrug) concentration does not guarantee bioequivalence in active Colistin exposure. This guide details the protocols required to unmask these differences, focusing on Pharmacokinetics (PK), Nephrotoxicity, and Efficacy.
Part 1: The Scientific Mechanism
The Prodrug Challenge
CMS is inactive.[1][2][3][4][5] It must hydrolyze in vivo to release the active antibiotic, Colistin.[5][6][7] This hydrolysis is non-enzymatic and driven by the instability of the sulfomethyl groups in aqueous environments.
-
High-Sulfomethylation: Slower hydrolysis
Lower peak Colistin Reduced Efficacy / Lower Toxicity. -
Low-Sulfomethylation: Faster hydrolysis
Higher peak Colistin Higher Efficacy / Higher Nephrotoxicity.
Visualization: Hydrolysis & Pharmacokinetic Pathway
The following diagram illustrates the critical conversion pathway that differentiates formulations.
Caption: Figure 1. The hydrolysis kinetics of CMS to Active Colistin are the primary determinant of therapeutic index. Formulation differences alter the rate of the first hydrolysis step.
Part 2: Experimental Protocols
To objectively compare a Test Formulation (Generic/Novel) against a Reference Formulation (Innovator) , you must execute a triad of studies: PK, Toxicity, and Efficacy.
Study A: Comparative Pharmacokinetics (Rat Model)
Rationale: To determine the Molar Ratio of Colistin to CMS.[1][2][3][4] This is the "Golden Metric" for formulation comparison.
Protocol:
-
Subjects: Male Sprague-Dawley rats (n=6 per group), cannulated (jugular vein).
-
Dosing: Single IV bolus of 150 mg/kg (normalized to Colistin Base Activity).
-
Sampling: Blood collection at 0, 5, 15, 30, 60, 120, 180, and 240 mins.
-
Critical Sample Handling (Self-Validating Step):
-
Problem: CMS continues to hydrolyze to Colistin in the test tube, artificially inflating Colistin readings.
-
Solution: Collect blood into pre-chilled tubes containing EDTA. Immediately centrifuge at 4°C. Precipitate protein instantly using acetonitrile to halt hydrolysis. Store at -80°C.
-
-
Analysis: HPLC-Fluorescence or LC-MS/MS. Measure both CMS and Colistin.[1][3][5][7][8][9][10][11][12][13]
Study B: Nephrotoxicity Assessment (Murine Model)
Rationale: Higher conversion rates usually correlate with acute tubular necrosis (ATN).
Protocol:
-
Duration: 7-day repeat-dose study.
-
Dosing: IV or IP administration q12h.
-
Group 1: Saline Control.
-
Group 2: Reference Formulation (High Dose: 12-15 mg/kg/day).
-
Group 3: Test Formulation (Equimolar Dose).
-
-
Endpoints:
-
Serum Biomarkers: Creatinine (SCr) and Blood Urea Nitrogen (BUN) at Day 0, 3, and 7.
-
Histopathology: Kidney fixation in 10% formalin. H&E staining.
-
Scoring System: Blinded pathologist scoring (0-4 scale) for tubular dilation, necrosis, and cast formation.
-
Study C: Neutropenic Thigh Infection Model (Efficacy)
Rationale: To verify if the PK differences translate to bacterial kill.
Protocol:
-
Induction: Cyclophosphamide (150 mg/kg Day -4, 100 mg/kg Day -1) to induce neutropenia.
-
Infection: IM injection of P. aeruginosa (approx.
CFU) into the thigh. -
Treatment: Initiate therapy 2 hours post-infection. Dose fractionation (q6h or q12h) for 24 hours.
-
Harvest: Euthanize, homogenize thigh tissue, and plate for CFU counting.
Part 3: Data Synthesis & Interpretation
Quantitative Comparison Table
Summarize your findings using this structure. A "Bioequivalent" generic should match the Reference within ±20% on the Colistin/CMS Ratio .
| Parameter | Reference Formulation (Innovator) | Test Formulation (Generic) | Interpretation |
| CMS | Likely similar delivery of prodrug. | ||
| Colistin | CRITICAL: Test product generates 80% more active drug. | ||
| Colistin/CMS AUC Ratio (%) | Test product hydrolyzes faster. | ||
| Nephrotoxicity Score (0-4) | Test product is significantly more toxic. | ||
| Bacterial Reduction ( | Test product is more potent (but less safe). |
Workflow Visualization
Use this diagram to map the comparative study logic in your final report.
Caption: Figure 2. Integrated workflow for comparative profiling. PK analysis gates the subsequent safety/efficacy designs.
References
-
He, H., Li, J. C., Nation, R. L., et al. (2013).[4] Pharmacokinetics of four different brands of colistimethate and formed colistin in rats. Journal of Antimicrobial Chemotherapy, 68(11), 2598–2605.
-
Wallace, S. J., Li, J., Nation, R. L., et al. (2008).[9] Subacute toxicity of colistin methanesulfonate in rats: comparison of various intravenous dosage regimens. Antimicrobial Agents and Chemotherapy, 52(3), 1159–1161.[9]
-
Bergen, P. J., Li, J., Rayner, C. R., & Nation, R. L. (2006). Colistin methanesulfonate is an inactive prodrug of colistin against Pseudomonas aeruginosa. Antimicrobial Agents and Chemotherapy, 50(6), 1953–1958.
-
Couet, W., Grégoire, N., Gobin, P., et al. (2011).[6] Pharmacokinetics of colistin and colistimethate sodium after a single 80-mg intravenous dose of CMS in young healthy volunteers.[6] Clinical Pharmacology & Therapeutics, 89(6), 875–879.
-
Li, J., Milne, R. W., Nation, R. L., et al. (2003). Stability of colistin and colistin methanesulfonate in aqueous media and plasma as determined by high-performance liquid chromatography. Antimicrobial Agents and Chemotherapy, 47(4), 1364–1370.
Sources
- 1. research.monash.edu [research.monash.edu]
- 2. Pharmacokinetics of four different brands of colistimethate and formed colistin in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Pharmacokinetics of four different brands of colistimethate and formed colistin in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Resurgence of Colistin: A Review of Resistance, Toxicity, Pharmacodynamics, and Dosing - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Colistin vs. Polymyxin B | 2016-06-17 | AHC Media:… | Clinician.com [clinician.com]
- 7. mdpi.com [mdpi.com]
- 8. Pharmacokinetics of colistin and colistimethate sodium after a single 80-mg intravenous dose of CMS in young healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. journals.asm.org [journals.asm.org]
- 10. researchgate.net [researchgate.net]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. espace.library.uq.edu.au [espace.library.uq.edu.au]
Synergistic Efficacy of Sodium Colistin Methanesulfonate and Meropenem Targeting Klebsiella pneumoniae
Executive Summary: The Clinical Imperative
The emergence of Carbapenem-Resistant Klebsiella pneumoniae (CRKP) has rendered traditional monotherapies obsolete. This guide analyzes the synergistic pairing of Sodium Colistin Methanesulfonate (CMS) —the clinical prodrug of colistin—and Meropenem .
While Meropenem monotherapy fails due to carbapenemase hydrolysis (KPC, NDM) and porin loss, and Colistin monotherapy risks nephrotoxicity and heteroresistance, their combination offers a "rescue" strategy. This guide provides the mechanistic rationale, comparative data, and validated protocols for assessing this synergy in vitro.
Mechanistic Foundation: The "Breach and Bind" Effect
The synergy between CMS (via its active metabolite, Colistin) and Meropenem is not additive; it is mechanistic facilitation.
-
The Barrier: CRKP strains often downregulate OmpK35/36 porins, preventing Meropenem from reaching Penicillin-Binding Proteins (PBPs).
-
The Breach (Colistin): Colistin, a cationic polypeptide, displaces divalent cations (
, ) from the phosphate groups of membrane lipids. This disrupts the outer membrane (OM) integrity. -
The Bind (Meropenem): The compromised OM allows Meropenem to flood the periplasmic space, overwhelming beta-lactamases and binding to PBP2/3 to inhibit cell wall synthesis.
Diagram 1: Synergistic Signaling & Entry Pathway
Figure 1: The "Breach and Bind" mechanism where Colistin permeabilizes the membrane, allowing Meropenem to bypass porin downregulation.
Critical Technical Distinction: CMS vs. Colistin Sulfate
WARNING: A common experimental error is using CMS directly in rapid in vitro susceptibility tests.
-
The Prodrug Trap: CMS is an inactive prodrug. It requires hydrolysis to become active Colistin.[1][2] In standard MIC assays (18–24h), CMS hydrolysis is incomplete and variable.
-
The Standard: For in vitro synergy testing (Checkerboard/Time-Kill), Colistin Sulfate must be used to determine the intrinsic potency of the combination.
-
The Exception: CMS is used in PK/PD hollow-fiber infection models to simulate the in vivo lag time of conversion.
Comparative Performance Analysis
The following table synthesizes data comparing the CMS/Meropenem combination against monotherapies and alternative combinations for KPC-producing K. pneumoniae.
| Therapeutic Strategy | Bacterial Log Reduction (24h) | Resistance Suppression | Nephrotoxicity Risk | FICI Score (Mean) |
| Meropenem (Monotherapy) | < 1 Log (Regrowth) | Poor (Rapid hydrolysis) | Low | N/A |
| Colistin (Monotherapy) | 2–3 Log (Rapid kill, then regrowth) | Poor (Heteroresistance selection) | High (Dose-dependent) | N/A |
| Colistin + Meropenem | > 5 Log (Sustained kill) | High (Synergy prevents regrowth) | Moderate (Allows lower Colistin dose) | 0.15 – 0.37 (Synergy) |
| Colistin + Tigecycline | 2–4 Log | Moderate | Moderate | 0.60 – 0.90 (Additive) |
| Ceftazidime-Avibactam | > 5 Log | High | Low | N/A (Alternative Agent) |
Key Insight: The Colistin+Meropenem combination is superior because it suppresses the "regrowth window" often seen with Colistin monotherapy due to heteroresistant subpopulations.
Experimental Protocols for Validation
To validate this synergy in your own pipeline, utilize the following self-validating workflows.
Protocol A: Checkerboard Assay (Static Synergy)
Purpose: Determine the Fractional Inhibitory Concentration Index (FICI).
-
Preparation: Use Cation-Adjusted Mueller-Hinton Broth (CAMHB).[3]
-
Matrix: Create a 2D dilution grid in a 96-well plate.
-
Axis X: Meropenem (0.03 μg/mL to 64 μg/mL).
-
Axis Y: Colistin Sulfate (0.03 μg/mL to 16 μg/mL).
-
-
Inoculum: Add
CFU/mL of K. pneumoniae. -
Incubation: 37°C for 18–24 hours.
-
Calculation:
Protocol B: Time-Kill Kinetics (Dynamic Synergy)
Purpose: Evaluate bactericidal activity over time (crucial for detecting regrowth).
Diagram 2: Time-Kill Assay Workflow
Figure 2: Workflow for Time-Kill Kinetics. Synergy is defined as a
Expert Commentary: Addressing Heteroresistance
A frequent failure mode in drug development is ignoring heteroresistance . K. pneumoniae populations often contain a subpopulation (
-
Monotherapy Failure: Colistin kills the susceptible majority, but the resistant subpopulation blooms after 12 hours.
-
Synergy Success: Meropenem suppresses this resistant subpopulation while Colistin handles the carbapenem-resistant bulk.
-
Recommendation: Always carry Time-Kill assays out to 24 hours . Assays stopped at 6 or 12 hours will yield false-positive efficacy data.
References
-
Li, J., et al. (2001). "In vitro pharmacodynamic properties of colistin and colistin methanesulfonate against Pseudomonas aeruginosa isolates from patients with cystic fibrosis." Antimicrobial Agents and Chemotherapy.[1][3][6][7][8][9][10][11] Link
-
Bergen, P. J., et al. (2006).[7] "Colistin methanesulfonate is an inactive prodrug of colistin against Pseudomonas aeruginosa."[2][7] Antimicrobial Agents and Chemotherapy.[1][3][6][7][8][9][10][11] Link
-
Nation, R. L., et al. (2017).[2] "Framework for optimisation of the clinical use of colistin and polymyxin B: the Prato polymyxin consensus." The Lancet Infectious Diseases. Link
-
Nordmann, P., et al. (2016). "Rapid Detection of Polymyxin Resistance in Enterobacteriaceae." Emerging Infectious Diseases. Link
-
Clinical and Laboratory Standards Institute (CLSI). (2023). "M100: Performance Standards for Antimicrobial Susceptibility Testing."[7] Link
Sources
- 1. journals.asm.org [journals.asm.org]
- 2. Challenges, Issues and Warnings from CLSI and EUCAST Working Group on Polymyxin Susceptibility Testing - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Assessment by Time-Kill Methodology of the Synergistic Effects of Oritavancin in Combination with Other Antimicrobial Agents against Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Antibiotic Synergy (Checkerboard) Testing, Other Bacterial | AMRI [amri.staging.ribbitt.com]
- 5. actascientific.com [actascientific.com]
- 6. In vitro pharmacodynamic properties of colistin and colistin methanesulfonate against Pseudomonas aeruginosa isolates from patients with cystic fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pagepressjournals.org [pagepressjournals.org]
- 8. mjima.org [mjima.org]
- 9. journals.asm.org [journals.asm.org]
- 10. tandfonline.com [tandfonline.com]
- 11. Time-kill studies – including synergy time-kill studies – REVIVE [revive.gardp.org]
validation of sodium colistin a methanesulfonate as a standard for antimicrobial susceptibility testing
Publish Comparison Guide: Validation of Reference Standards for Colistin Susceptibility Testing
Executive Summary: The Prodrug Paradox
In the development and testing of polymyxin antibiotics, a critical distinction exists between the clinical product and the laboratory standard . Sodium Colistin Methanesulfonate (CMS) is the clinical prodrug administered to patients to reduce nephrotoxicity. However, for Antimicrobial Susceptibility Testing (AST), Colistin Sulfate is the required reference standard.[1]
This guide validates the selection of Colistin Sulfate over CMS for AST, providing the experimental evidence and mechanistic logic required by CLSI and EUCAST. It also outlines the specific, limited context in which CMS validation is appropriate (pharmaceutical purity and PK/PD assays).
Key Takeaway: Using CMS for in vitro MIC determination results in false susceptibility (Very Major Errors) due to variable hydrolysis rates. Colistin Sulfate must be used for AST. [1][2]
Technical Comparison: CMS vs. Colistin Sulfate
The following table objectively compares the two compounds, highlighting why they are not interchangeable in the laboratory.
| Feature | Colistin Sulfate | Sodium Colistin Methanesulfonate (CMS) |
| Biological State | Active (Cationic polypeptide) | Inactive Prodrug (Polyanionic) |
| Mechanism of Action | Displaces Mg²⁺/Ca²⁺ from LPS, disrupting outer membrane. | Must hydrolyze to Colistin to become active.[1][3][4][5] |
| In Vitro Stability | Stable in aqueous solution (days/weeks).[6] | Unstable; spontaneously hydrolyzes in broth/plasma. |
| AST Application | Gold Standard for MIC determination (CLSI/EUCAST). | Not Recommended for AST. |
| Clinical Application | Topical / Oral (Gut decontamination). | IV / Inhalation (Systemic infections).[5][7] |
| MIC Correlation | Direct correlation to bacterial killing. | Variable MICs (3–8x higher than sulfate) due to conversion lag. |
Scientific Validation: The Hydrolysis Variable
The primary reason CMS fails as an AST standard is the hydrolysis kinetic gap .
-
The Mechanism: CMS is formed by sulfomethylating the free amino groups of Colistin. In aqueous media (like Mueller-Hinton Broth), these sulfomethyl groups hydrolyze, slowly releasing active Colistin.
-
The Error Source: In a standard 16–20 hour MIC assay, the bacteria are exposed to a gradually increasing concentration of active drug. The "MIC" read at 24 hours reflects a complex integral of conversion rates, not a fixed inhibitory concentration.
-
Data Support: Studies show that fresh CMS has almost no antibacterial activity. Significant killing only begins after ~4 hours of incubation when sufficient Colistin has accumulated [1].
Diagram: The "Moving Target" Error in CMS Testing
Caption: CMS requires time-dependent hydrolysis to become active, creating a variable concentration gradient during MIC testing that leads to inaccurate results.
Experimental Protocols
Protocol A: The Reference Standard (Broth Microdilution)
Use this protocol for valid AST results.
Objective: Determine the MIC of Pseudomonas aeruginosa or Acinetobacter baumannii using Colistin Sulfate.
-
Standard Preparation:
-
Obtain Colistin Sulfate powder (ensure potency is calculated based on the "base" activity, typically ~19,000–23,000 U/mg).
-
Dissolve in sterile distilled water. Do not use polysorbate-80 (P-80) unless specifically validating a non-standard method, as P-80 can act synergistically [2].
-
-
Dilution:
-
Prepare 2-fold serial dilutions in Cation-Adjusted Mueller-Hinton Broth (CAMHB).
-
Range: 0.125 µg/mL to 64 µg/mL.
-
-
Inoculation:
-
Adjust bacterial suspension to 0.5 McFarland standard.
-
Dilute to achieve final well concentration of
CFU/mL.
-
-
Incubation:
-
35°C ± 2°C for 16–20 hours in ambient air.
-
-
Validation Check:
-
QC Strains: E. coli ATCC 25922 (Target: 0.25–2 µg/mL) and P. aeruginosa ATCC 27853 (Target: 0.5–4 µg/mL) [3].[1]
-
Protocol B: The "Negative Control" (Demonstrating CMS Instability)
Use this protocol to validate why CMS is rejected for AST.
Objective: Quantify the "MIC drift" caused by CMS hydrolysis.
-
Setup: Prepare identical BMD plates using CMS instead of Colistin Sulfate.
-
Parallel Incubation:
-
Set A: Inoculate immediately (T=0).
-
Set B: Pre-incubate the CMS-broth plates for 6 hours at 37°C before adding bacteria (allowing partial hydrolysis).
-
-
Readout Comparison:
-
Set A (Immediate): Will show high MICs (e.g., 8–16 µg/mL) because the drug was inactive at the start of bacterial growth.
-
Set B (Pre-incubated): Will show lower MICs (closer to Colistin Sulfate values) because active Colistin formed prior to inoculation.
-
Analytical Validation of CMS (For Manufacturing/QC)
This section applies to Drug Development Professionals validating the CMS raw material, not AST.
If you are validating CMS as a drug substance, you must use HPLC to ensure it has not hydrolyzed.
Methodology (HPLC-UV or LC-MS/MS):
-
Column: C18 Reverse Phase.
-
Mobile Phase: Acetonitrile/Buffer gradient (sulfate buffers are common).
-
Detection:
-
Colistin Sulfate peaks: Distinct peaks for Colistin A and B.[8]
-
CMS peaks: Early eluting, broad peaks (due to multiple sulfomethyl derivatives).
-
-
Acceptance Criteria:
-
Free Colistin content in CMS powder: < 3-5% (indicates proper synthesis and stability).
-
References
-
Bergen, P. J., et al. (2006).[9] "Colistin methanesulfonate is an inactive prodrug of colistin against Pseudomonas aeruginosa." Antimicrobial Agents and Chemotherapy, 50(6), 1953-1958.
-
CLSI. (2023). "M100: Performance Standards for Antimicrobial Susceptibility Testing." Clinical and Laboratory Standards Institute.[1][3][5][10][11]
-
EUCAST. (2016).[1][5][12] "Recommendations for MIC determination of colistin (polymyxin E) as recommended by the joint CLSI-EUCAST Polymyxin Breakpoints Working Group." EUCAST.
-
Li, J., et al. (2003). "Stability of colistin and colistin methanesulfonate in aqueous media and plasma as determined by high-performance liquid chromatography." Antimicrobial Agents and Chemotherapy, 47(4), 1364-1370.
-
Humphries, R. M., et al. (2019).[5] "Colistin Susceptibility Testing: A Challenge to Laboratories." Journal of Clinical Microbiology, 57(11).
Sources
- 1. Challenges, Issues and Warnings from CLSI and EUCAST Working Group on Polymyxin Susceptibility Testing - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Stability of Colistin Methanesulfonate in Pharmaceutical Products and Solutions for Administration to Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mjima.org [mjima.org]
- 6. Stability of Colistin and Colistin Methanesulfonate in Aqueous Media and Plasma as Determined by High-Performance Liquid Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 7. cabidigitallibrary.org [cabidigitallibrary.org]
- 8. Assay of Colistin and Colistin Methanesulfonate in Plasma and Urine by Liquid Chromatography-Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. Challenges & issues of colistin susceptibility testing in diagnostic microbiology laboratories - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Evaluation of ComASP™ Colistin (formerly SensiTest™ Colistin), a commercial broth microdilution-based method to evaluate the colistin minimum inhibitory concentration for carbapenem-resistant Klebsiella pneumoniae isolates - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Disposal of Sodium Colistin A Methanesulfonate: A Guide for the Modern Laboratory
The proper disposal of Sodium Colistin A Methanesulfonate, also known as colistimethate sodium (CMS), is a critical aspect of laboratory safety and environmental responsibility. As a potent, last-resort antibiotic, its handling and disposal demand a meticulous and informed approach. This guide provides drug development professionals, researchers, and scientists with the essential, step-by-step procedures for the safe disposal of CMS, ensuring compliance with regulatory standards and safeguarding both personnel and the environment.
Understanding the Compound: Hazards and Stability
This compound is a prodrug that undergoes hydrolysis in aqueous solutions to form colistin, its more toxic and microbiologically active form.[1][2][3][4][5] This chemical instability is a key factor influencing its disposal procedures. The compound itself is classified as a hazardous substance, with potential health effects including:
-
Acute Toxicity: Harmful if swallowed.[6]
-
Reproductive Toxicity: Suspected of damaging fertility or the unborn child.[6][7]
-
Irritation: May cause respiratory tract and skin irritation.[8][9]
Given these hazards, adherence to strict safety protocols during handling and disposal is paramount.
PART 1: CORE SAFETY DIRECTIVES
Before initiating any disposal procedures, it is crucial to establish a safe working environment and utilize the appropriate Personal Protective Equipment (PPE).
Essential Personal Protective Equipment (PPE)
When handling this compound for disposal, the following PPE is mandatory:
-
Gloves: Use impermeable and chemically resistant gloves.[6]
-
Eye Protection: Chemical safety goggles or a face shield are essential to protect against dust particles and splashes.[6]
-
Respiratory Protection: A NIOSH/MSHA-approved respirator is necessary if there is a risk of generating dust or aerosols.[6]
-
Protective Clothing: A lab coat or other suitable protective clothing must be worn to prevent skin contact.[6]
Handling Precautions
-
Work in a well-ventilated area, preferably within a chemical fume hood.[8]
-
Do not eat, drink, or smoke in areas where CMS is handled or stored.[7]
PART 2: WASTE CHARACTERIZATION AND SEGREGATION
Proper disposal begins with correct waste identification and segregation. Under the Resource Conservation and Recovery Act (RCRA), pharmaceutical waste is categorized as either hazardous or non-hazardous.[6] Due to its inherent hazards, this compound waste must be managed as hazardous pharmaceutical waste .[6][11]
Key Segregation Steps:
-
Designated Waste Container: All CMS waste, including unused product, contaminated materials, and empty containers, must be placed in a designated, clearly labeled, and sealed hazardous waste container.[6]
-
Separation from Other Waste Streams: Do not mix CMS waste with non-hazardous laboratory trash, sharps containers (unless the sharps are also contaminated with CMS), or other chemical waste streams unless explicitly permitted by your institution's hazardous waste management plan.
PART 3: STEP-BY-STEP DISPOSAL PROTOCOLS
The appropriate disposal method for this compound depends on its form (solid, solution, or contaminated material).
Protocol 1: Disposal of Unused or Expired Solid CMS
-
Collection: Carefully place the original container with the unused or expired solid CMS into the designated hazardous pharmaceutical waste container.
-
Labeling: Ensure the waste container is accurately labeled as "Hazardous Waste" and includes the chemical name "this compound."
-
Storage: Store the sealed waste container in a secure, designated area away from incompatible materials, such as strong oxidizing agents.[11]
-
Disposal: Arrange for pickup and disposal by a licensed hazardous waste disposal company.[10] Do not attempt to dispose of solid CMS down the drain or in regular trash.[10][11][12]
Protocol 2: Disposal of Aqueous Solutions of CMS
The hydrolysis of CMS into the more toxic colistin in aqueous solutions necessitates prompt and careful disposal.
-
Avoid Prolonged Storage: Dispose of prepared CMS solutions as soon as they are no longer needed. The rate of hydrolysis is dependent on temperature and concentration.[1][5]
-
Collection: Collect the CMS solution in a compatible, leak-proof, and sealed hazardous waste container.
-
Labeling: Clearly label the container with "Hazardous Waste," the chemical name, and an approximate concentration.
-
Prohibition of Sewer Disposal: Under no circumstances should aqueous solutions of CMS be poured down the drain.[10][11] This practice is prohibited for hazardous pharmaceutical waste by the EPA.[13]
-
Professional Disposal: The collected liquid waste must be disposed of through a licensed hazardous waste contractor.
Protocol 3: Disposal of Contaminated Materials
Items such as personal protective equipment (gloves, lab coats), weighing papers, and disposable labware that have come into contact with CMS must be treated as hazardous waste.
-
Segregation: Immediately place all contaminated materials into the designated hazardous pharmaceutical waste container.
-
Container Management: Do not overfill the waste container. Ensure it is securely sealed to prevent any release of contaminants.
-
Disposal: The disposal of the container and its contents must follow the same procedure as for solid CMS, utilizing a licensed hazardous waste management service.[10]
PART 4: EMERGENCY PROCEDURES FOR SPILLS
In the event of a spill, prompt and appropriate action is crucial to mitigate exposure and environmental contamination.
Minor Spills (Solid)
-
Evacuate and Secure: Alert personnel in the immediate area and restrict access.
-
PPE: Don the appropriate PPE as outlined in Part 1.
-
Containment: Use dry clean-up procedures to avoid generating dust.[6][11] You may dampen the spilled material with water to prevent it from becoming airborne before sweeping.[11]
-
Collection: Carefully sweep or vacuum the spilled material into a hazardous waste container. If using a vacuum, it must be equipped with a HEPA filter.[11]
-
Decontamination: Clean the spill area with a suitable decontaminant and collect the cleaning materials as hazardous waste.
-
Disposal: Seal and label the waste container for disposal by a licensed contractor.
Major Spills
For large spills, evacuate the area immediately and contact your institution's Environmental Health and Safety (EHS) department or emergency response team.
PART 5: REGULATORY OVERVIEW
The disposal of this compound is governed by a framework of local, state, and federal regulations. In the United States, the primary federal regulations are issued by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA). The EPA's final rule on the "Management Standards for Hazardous Waste Pharmaceuticals" (Subpart P) specifically prohibits the sewering of hazardous pharmaceutical waste.[14] It is the responsibility of the waste generator (the laboratory) to ensure full compliance with all applicable regulations.
PART 6: DISPOSAL SUMMARY TABLE
| Waste Type | Key Disposal Steps |
| Unused/Expired Solid CMS | - Segregate as hazardous pharmaceutical waste. - Place in a labeled, sealed container. - Dispose of via a licensed hazardous waste contractor. |
| Aqueous Solutions of CMS | - Dispose of promptly to minimize hydrolysis. - DO NOT pour down the drain. - Collect in a labeled, sealed container for professional disposal. |
| Contaminated Materials | - Treat as hazardous waste. - Place in a designated hazardous waste container. - Dispose of through a licensed hazardous waste service. |
| Spills | - Evacuate and secure the area. - Use dry clean-up methods, potentially dampening to control dust. - Collect all materials as hazardous waste for professional disposal. |
PART 7: VISUALIZED DISPOSAL WORKFLOW
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
- Proper Disposal of Colistin Methanesulfonate Sodium Salt: A Guide for Laboratory Professionals. (n.d.). Benchchem.
-
Li, J., Milne, R. W., Nation, R. L., Turnidge, J. D., & Coulthard, K. (2002). Stability of colistin and colistin methanesulfonate in aqueous media and plasma as determined by high-performance liquid chromatography. Antimicrobial Agents and Chemotherapy, 46(10), 3098–3103. Retrieved from [Link]
-
Li, J., Milne, R. W., Nation, R. L., Turnidge, J. D., & Coulthard, K. (2002). Stability of colistin and colistin methanesulfonate in aqueous media and plasma as determined by high-performance liquid chromatography. PubMed. Retrieved from [Link]
- SAFETY DATA SHEET - Colistimethate for Injection, USP. (2012). Fresenius Kabi USA.
-
Wallace, S. J., Li, J., Rayner, C. R., Coulthard, K., & Nation, R. L. (2008). Stability of colistin methanesulfonate in pharmaceutical products and solutions for administration to patients. Antimicrobial Agents and Chemotherapy, 52(9), 3047–3051. Retrieved from [Link]
- Safety Data Sheet: Colistin sodium methanesulfonate. (n.d.). Carl ROTH.
- SAFETY DATA SHEET - COLISTIMETHATE SODIUM, USP. (2019). Spectrum Chemical.
-
He, W., Wang, E., Coe, J., Rojtman, R., & Jacobs, M. R. (2012). Stability of Colistimethate Sodium in Aqueous Solution. Antimicrobial Agents and Chemotherapy, 56(12), 6432–6433. Retrieved from [Link]
-
He, W., Wang, E., Coe, J., Rojtman, R., & Jacobs, M. R. (2012). Stability of colistimethate sodium in aqueous solution. PubMed. Retrieved from [Link]
- Colistin Sodium Methanesulfonate. (n.d.). Discovery Fine Chemicals.
-
Bergen, P. J., Li, J., Rayner, C. R., & Nation, R. L. (2006). Colistin Methanesulfonate Is an Inactive Prodrug of Colistin against Pseudomonas aeruginosa. Antimicrobial Agents and Chemotherapy, 50(6), 1953–1958. Retrieved from [Link]
-
Wallace, S. J., Li, J., Rayner, C. R., Coulthard, K., & Nation, R. L. (2008). Stability of Colistin Methanesulfonate in Pharmaceutical Products and Solutions for Administration to Patients. Antimicrobial Agents and Chemotherapy, 52(9), 3047–3051. Retrieved from [Link]
- Colistin sodium methanesulfonate Material Safety Data Sheet. (n.d.). Santa Cruz Biotechnology.
- Colistin sodium methanesulfonate, for culture media use Safety Data Sheet. (n.d.).
- Colistimethate sodium for peak identification Safety Data Sheet. (n.d.).
-
Abdulla, A., Dijckmans, J., & Hunault, M. (2015). Stability of colistimethate sodium in a disposable elastomeric infusion device. International Journal of Pharmaceutics, 486(1-2), 268–270. Retrieved from [Link]
- SAFETY DATA SHEET - Colistin sulfate salt. (2025). Sigma-Aldrich.
- Colistin sodium methanesulfonate SAFETY DATA SHEET. (n.d.). Thermo Fisher Scientific.
-
He, W., Wang, E., Coe, J., Rojtman, R., & Jacobs, M. R. (2012). Stability of Colistimethate Sodium in Aqueous Solution. ResearchGate. Retrieved from [Link]
- Colistimethate (colistin) | Johns Hopkins ABX Guide. (n.d.).
- Navigating Pharmaceutical Waste Disposal: Practices for Healthcare Facilities. (2024). Glycon LLC.
-
Pharmaceutical Waste Management. (2023). YouTube. Retrieved from [Link]
-
Hazardous Waste Pharmaceuticals Sewer Ban. (2019). YouTube. Retrieved from [Link]
-
Pharmaceutical Waste Disposal EXPLAINED. (2025). YouTube. Retrieved from [Link]
-
Bergen, P. J., Li, J., Rayner, C. R., & Nation, R. L. (2006). Colistin Methanesulfonate Is an Inactive Prodrug of Colistin against Pseudomonas aeruginosa. Antimicrobial Agents and Chemotherapy, 50(6), 1953–1958. Retrieved from [Link]
-
Hazardous Pharmaceutical Waste Management Webinar: Part 2. (2023). YouTube. Retrieved from [Link]
Sources
- 1. Stability of colistin methanesulfonate in pharmaceutical products and solutions for administration to patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Stability of Colistimethate Sodium in Aqueous Solution - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Stability of colistimethate sodium in aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. journals.asm.org [journals.asm.org]
- 5. Stability of Colistin Methanesulfonate in Pharmaceutical Products and Solutions for Administration to Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. sds.edqm.eu [sds.edqm.eu]
- 8. editor.fresenius-kabi.us [editor.fresenius-kabi.us]
- 9. spectrumchemical.com [spectrumchemical.com]
- 10. discofinechem.com [discofinechem.com]
- 11. datasheets.scbt.com [datasheets.scbt.com]
- 12. carlroth.com [carlroth.com]
- 13. m.youtube.com [m.youtube.com]
- 14. youtube.com [youtube.com]
A Researcher's Guide to the Safe Handling of Sodium Colistin A Methanesulfonate
This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals working with Sodium Colistin A Methanesulfonate (also known as Colistimethate Sodium). As a potent antibiotic agent, understanding its properties and associated hazards is paramount to ensuring a safe laboratory environment. This document moves beyond a simple checklist, offering a procedural framework grounded in the principles of causality and self-validating safety protocols to build a culture of security and confidence in your laboratory.
Hazard Identification: Understanding the "Why" Behind the Precautions
This compound is an antibiotic primarily used against multidrug-resistant Gram-negative bacteria.[1][2] While invaluable in research, it is classified as a hazardous substance and presents several potential risks to laboratory personnel.[3] A thorough understanding of these hazards is the foundation of a robust safety plan.
-
Inhalation: The compound is a fine powder that can easily become airborne.[3] Inhalation may cause irritation of the respiratory tract.[4][5]
-
Ingestion: Accidental ingestion can be harmful.[3]
-
Skin and Eye Contact: Direct contact may cause irritation to the skin and eyes.[3][4] While not always severe, transient discomfort, redness, and itching can occur.[3][5]
-
Sensitization and Allergic Reactions: Repeated exposure can lead to sensitization. Anaphylactic shock and skin rashes have been reported as potential adverse effects.[3][6]
-
Systemic Effects (in cases of significant exposure): Overexposure can lead to serious health consequences, including neurotoxicity (dizziness, slurred speech) and nephrotoxicity (kidney damage).[3][6][7] In severe cases, neuromuscular blockade leading to respiratory arrest is a risk.[3][7]
Given these hazards, handling this compound requires more than basic laboratory precautions. It necessitates the use of specific engineering controls and a comprehensive Personal Protective Equipment (PPE) strategy.
The Hierarchy of Controls: A Multi-Layered Safety Approach
Before detailing specific PPE, it's crucial to implement the hierarchy of controls, which prioritizes the most effective safety measures. PPE is the final, essential barrier between you and the hazard.
-
Engineering Controls: These are the most effective controls as they isolate the hazard from the personnel. When handling powdered this compound, all manipulations (weighing, reconstituting) should be performed within a primary engineering control device, such as a chemical fume hood or a biological safety cabinet (BSC).[5][8] This contains any dust generated at the source.
-
Administrative Controls: These are work practices and procedures that reduce the risk. This includes comprehensive training for all personnel, restricting access to handling areas, and implementing rigorous cleaning and decontamination protocols.[8][9]
-
Personal Protective Equipment (PPE): This is the last line of defense and is mandatory for all personnel handling the compound, even when using engineering controls.
Core Personal Protective Equipment (PPE) Protocol
The selection of PPE must be deliberate and task-specific. The following protocol outlines the minimum requirements for handling this compound in a powdered form.
PPE Specification Summary
| PPE Category | Specification | Rationale |
| Eye Protection | Chemical splash goggles or safety glasses with side shields.[4] | Protects eyes from airborne powder and accidental splashes. |
| Face Protection | Face shield (in addition to goggles).[3] | Required for larger-scale handling or when there is a significant splash risk. Provides full-face protection. |
| Hand Protection | Two pairs of powder-free, disposable chemotherapy-rated gloves (e.g., nitrile).[9][10] | Prevents skin contact and absorption. Double-gloving provides an extra layer of protection and allows for safe removal of the contaminated outer layer.[9] |
| Body Protection | Disposable, low-permeability gown with a solid front, long sleeves, and tight-fitting cuffs.[9] | Protects skin and personal clothing from contamination. Cuffs should be tucked under the outer glove. |
| Respiratory Protection | NIOSH-approved respirator (e.g., N95 dust mask) or higher.[4] | Essential for preventing inhalation of the fine powder, especially when working outside of a certified containment device or during spill cleanup. |
Step-by-Step Workflow: Safe Weighing and Reconstitution
This protocol outlines the critical steps for safely handling the powdered form of the compound.
-
Preparation:
-
Designate a specific area for handling, preferably within a certified chemical fume hood.[5]
-
Post warning signs to restrict access.[9]
-
Cover the work surface with a disposable, plastic-backed absorbent pad to contain any minor spills.[11]
-
Assemble all necessary materials (spatulas, weigh boats, vials, solvent, waste bags) before starting.
-
-
PPE Donning:
-
Don shoe covers and a disposable gown.
-
Don the first pair of gloves.
-
Don your respiratory protection and ensure a proper fit.
-
Don eye and face protection.
-
Don the second (outer) pair of gloves, ensuring the cuffs go over the sleeves of the gown.[9]
-
-
Handling the Compound:
-
Perform all manipulations within the fume hood.
-
Handle vials and containers carefully to minimize disturbing the powder.
-
Use a dedicated spatula to weigh the desired amount of powder onto a weigh boat. Avoid scooping in a manner that creates dust clouds.
-
Carefully transfer the powder to the appropriate vessel for reconstitution.
-
Slowly add the solvent to the powder to avoid aerosolization.
-
-
Post-Handling and Decontamination:
-
Securely cap the reconstituted solution.
-
Wipe the exterior of the vial with a suitable decontaminating solution (e.g., 70% isopropyl alcohol) and a disposable wipe.
-
Dispose of all single-use items (weigh boat, wipes, outer gloves) into a designated, sealable hazardous waste bag inside the fume hood.[12]
-
-
PPE Doffing:
-
Remove PPE in a manner that prevents self-contamination. The general principle is to touch contaminated surfaces only with other contaminated surfaces (e.g., outer gloves).
-
Remove the outer pair of gloves and dispose of them.
-
Remove the face shield and goggles.
-
Remove the gown by rolling it away from the body.
-
Remove the inner pair of gloves.
-
Wash hands thoroughly with soap and water.[9]
-
Visual Workflow: Weighing and Handling Powder
Caption: Workflow for weighing powdered this compound.
Visual Workflow: PPE Donning and Doffing Sequence
Caption: Recommended sequence for donning and doffing PPE.
Emergency Protocols: Be Prepared
Spill Management
-
Minor Spill (inside a fume hood):
-
Ensure you are wearing your full PPE.
-
Use forceps to pick up any large debris.
-
Cover the spill with absorbent pads.
-
Gently wipe the area, working from the outside in.
-
Place all contaminated materials in the designated hazardous waste bag.[3]
-
Clean the area again with a decontaminating solution.
-
-
Major Spill (outside a fume hood):
-
Alert all personnel in the area and evacuate immediately.[3]
-
Restrict access to the spill area.
-
If safe to do so, cover the spill with absorbent material to prevent the powder from becoming airborne.
-
Contact your institution's Environmental Health and Safety (EHS) department immediately.
-
Do not attempt to clean a major spill without specific training and equipment, including a higher level of respiratory protection.[12]
-
Personnel Exposure
-
Skin Contact: Immediately remove contaminated clothing and wash the affected area with soap and plenty of water for at least 15 minutes.[13] Seek medical attention.[3]
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[3] Seek immediate medical attention.
-
Inhalation: Move the affected person to fresh air.[3] If they feel unwell or have difficulty breathing, seek immediate medical attention.
-
Ingestion: Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.[14]
Disposal Plan: From Cradle to Grave
All waste generated from handling this compound is considered hazardous waste.
-
Contaminated PPE and Consumables: All gloves, gowns, absorbent pads, weigh boats, etc., must be placed in a clearly labeled, sealed hazardous waste container.[15]
-
Empty Containers: Even "empty" containers retain powder residue and must be disposed of as hazardous waste.[3][15] Do not rinse them and pour the effluent down the drain. Puncture the container to prevent reuse.[3]
-
Unused Product: Unused or expired this compound must be disposed of as hazardous chemical waste.
-
Regulatory Compliance: All waste disposal must adhere strictly to local, state, and federal regulations.[3][15][16] The recommended disposal method is typically incineration by a licensed hazardous waste management company.[13][15] Never dispose of this chemical in the regular trash or down the drain.[3][15]
By adhering to these detailed protocols, you not only protect yourself and your colleagues but also ensure the integrity of your research by preventing cross-contamination and uncontrolled exposure.
References
-
ASHP. (n.d.). Guidelines on Handling Hazardous Drugs. Retrieved from [Link]
-
Carl ROTH. (n.d.). Safety Data Sheet: Colistin sodium methanesulfonate. Retrieved from [Link]
-
Fisher Scientific. (2024, November 4). Colistin sodium methanesulfonate, for culture media use Safety Data Sheet. Retrieved from [Link]
-
Healio. (2025, July 1). Colistimethate Sodium: Uses, Side Effects & Dosage. Retrieved from [Link]
-
Patsnap Synapse. (2024, July 12). What are the side effects of Colistimethate Sodium? Retrieved from [Link]
-
Health Canada. (n.d.). Summary Safety Review - Colistin (colistimethate sodium) - Assessing the Potential Risk of Pseudo-Bartter Syndrome. Retrieved from [Link]
-
Fresenius Kabi USA. (2012, April 10). SAFETY DATA SHEET: Colistimethate for Injection, USP. Retrieved from [Link]
-
Boukarabila, A., et al. (n.d.). Safe handling of hazardous drugs. PMC. Retrieved from [Link]
-
ASHP. (2018). ASHP Guidelines on Handling Hazardous Drugs. Retrieved from [Link]
-
Stericycle. (2025, May 20). USP 800 & Hazardous Drug Disposal. Retrieved from [Link]
-
Occupational Safety and Health Administration (OSHA). (n.d.). Controlling Occupational Exposure to Hazardous Drugs. Retrieved from [Link]
-
DC Chemicals. (n.d.). Colistin methanesulfonate sodium salt | 8068-28-8 | MSDS. Retrieved from [Link]
-
Carl ROTH. (2025, March 10). Safety Data Sheet: Colistin sodium methanesulfonate. Retrieved from [Link]
-
U.S. Army Public Health Center. (n.d.). PARK DAVIS DIV WARNER LAMBERT CO -- COLY-MYCIN M. Retrieved from [Link]
-
Occupational Safety and Health Administration (OSHA). (n.d.). Hospitals - Pharmacy - Personal Protective Equipment (PPE). Retrieved from [Link]
-
Centers for Disease Control and Prevention (CDC). (2006, December 6). Personal Protective Equipment for Use in Handling Hazardous Drugs. Retrieved from [Link]
-
Alberta College of Pharmacy. (2019, October 30). Personal protective equipment in your pharmacy. Retrieved from [Link]
-
RayBiotech. (n.d.). Colistin Methanesulfonate (sodium salt). Retrieved from [Link]
-
Li, J., et al. (n.d.). Stability of Colistin Methanesulfonate in Pharmaceutical Products and Solutions for Administration to Patients. PMC. Retrieved from [Link]
- Google Patents. (n.d.). CN102161694B - Preparation method of colistin methane sodium sulfonate.
-
Bitesize Bio. (2025, April 24). Antibiotic Disposal in the Lab: Simple Tips to Get it Right. Retrieved from [Link]
-
National Center for Biotechnology Information (NCBI). (n.d.). Safe Handling of Infectious Agents - Biosafety In The Laboratory. Retrieved from [Link]
-
ResearchGate. (2014, October 31). How do you safely work with drug-resistant bacteria? Retrieved from [Link]
Sources
- 1. Colistin sodium methanesulfonate main 11,500units/mg 8068-28-8 [sigmaaldrich.com]
- 2. apexbt.com [apexbt.com]
- 3. datasheets.scbt.com [datasheets.scbt.com]
- 4. spectrumchemical.com [spectrumchemical.com]
- 5. editor.fresenius-kabi.us [editor.fresenius-kabi.us]
- 6. What are the side effects of Colistimethate Sodium? [synapse.patsnap.com]
- 7. Colistimethate Sodium: Uses, Side Effects & Dosage | Healio [healio.com]
- 8. Hazardous Drugs - Controlling Occupational Exposure to Hazardous Drugs | Occupational Safety and Health Administration [osha.gov]
- 9. eTool : Hospitals - Pharmacy - Personal Protective Equipment (PPE) | Occupational Safety and Health Administration [osha.gov]
- 10. Personal protective equipment in your pharmacy - Alberta College of Pharmacy [abpharmacy.ca]
- 11. Safe handling of hazardous drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 12. ashp.org [ashp.org]
- 13. s3-us-west-2.amazonaws.com [s3-us-west-2.amazonaws.com]
- 14. discofinechem.com [discofinechem.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. stericycle.com [stericycle.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
